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1-(1,3-oxazol-2-yl)methanamine dihydrochloride Documentation Hub

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  • Product: 1-(1,3-oxazol-2-yl)methanamine dihydrochloride
  • CAS: 2095670-21-4

Core Science & Biosynthesis

Foundational

1-(1,3-oxazol-2-yl)methanamine dihydrochloride: A Technical Guide to Scaffold Utility, Synthesis, and Application in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic selection of building blocks is paramount for optimizing pharmacodynamics and pharmacokinetics. 1-(1,3-oxazol-2-yl)methanamine dihydrochloride (also kn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of building blocks is paramount for optimizing pharmacodynamics and pharmacokinetics. 1-(1,3-oxazol-2-yl)methanamine dihydrochloride (also known as oxazol-2-ylmethanamine dihydrochloride) is a highly privileged, low-molecular-weight scaffold widely utilized in the synthesis of targeted therapeutics [1, 2].

Comprising an aromatic 1,3-oxazole ring substituted at the 2-position with a primary aminomethyl group, this compound serves as a critical vector for extending pharmacophores into solvent-exposed regions of protein binding pockets. Formulated as a dihydrochloride salt, it offers superior shelf stability and solubility compared to its free-base counterpart. This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale in drug design, and field-tested synthetic protocols for its incorporation into complex active pharmaceutical ingredients (APIs).

Physicochemical Properties & Structural Analysis

The utility of 1-(1,3-oxazol-2-yl)methanamine dihydrochloride stems from its dual-functional nature. The oxazole core acts as a rigid, planar bioisostere, while the primary amine provides a versatile handle for coupling reactions.

Why the Dihydrochloride Salt?

The free base of oxazol-2-ylmethanamine (CAS 885331-17-9) is a liquid or low-melting solid that is prone to atmospheric oxidation and degradation [2]. By protonating both the primary amine and the oxazole nitrogen (under strongly acidic conditions), the resulting dihydrochloride salt (CAS 2095670-21-4) forms a highly crystalline, water-soluble powder. This salt form ensures precise stoichiometric weighing, prevents degradation during long-term storage, and improves handling in automated high-throughput synthesis [1].

Quantitative Data Summary
PropertyValueClinical / Synthetic Relevance
Compound Name 1-(1,3-oxazol-2-yl)methanamine 2HClStandard IUPAC nomenclature.
CAS Number 2095670-21-4 (Salt) / 885331-17-9 (Free Base)Essential for procurement and regulatory tracking [1, 2].
Molecular Formula C₄H₆N₂O · 2HClIndicates the requirement for excess base during coupling.
Molecular Weight 171.03 g/mol (Salt) / 98.10 g/mol (Base)Low MW ensures minimal impact on the final drug's total mass.
LogP (Free Base) -0.88Highly hydrophilic; improves aqueous solubility of lipophilic APIs [2].
H-Bond Donors 1 (Primary Amine)Capable of forming critical interactions in target active sites.
H-Bond Acceptors 2 (Oxazole N and O)Acts as a rigid hydrogen-bond acceptor network.
Storage Conditions 2-8°C, Inert AtmospherePrevents hygroscopic moisture uptake and preserves purity [7].

Mechanistic Role in Drug Discovery

The incorporation of the oxazol-2-ylmethanamine motif is rarely arbitrary; it is a calculated structural decision driven by specific medicinal chemistry principles.

  • Bioisosterism & Scaffold Hopping: The 1,3-oxazole ring is a classic bioisostere for amides and esters. Unlike amides, which are susceptible to proteolytic cleavage, the oxazole ring is metabolically robust. It maintains the hydrogen-bond acceptor profile (via the sp² nitrogen) while locking the conformation into a rigid planar geometry, thereby reducing the entropic penalty upon target binding.

  • Vectoring & Solubilization: The methanamine linker projects away from the oxazole core. In kinase inhibitors and GPCR ligands, this allows the primary amine (once coupled to form an amide or secondary amine) to reach into solvent-exposed regions or specific ribose/ATP-binding pockets.

  • Proven Therapeutic Applications:

    • Ferroportin Inhibitors: Used to synthesize iron-chelating agents and modulators for iron overload diseases [4].

    • MAT2A Inhibitors: Incorporated into 2-oxoquinazoline derivatives targeting methionine adenosyltransferase 2A, exploiting synthetic lethality in MTAP-deleted cancers [5].

    • SCD Inhibitors: Utilized in heterocyclic derivatives to modulate stearoyl-CoA desaturase for treating dyslipidemia and metabolic syndrome [3].

PharmacophoreLogic Core 1-(1,3-oxazol-2-yl)methanamine 2HCl Oxazole 1,3-Oxazole Core (Metabolically Stable) Core->Oxazole Amine Aminomethyl Group (Coupling Handle) Core->Amine Salt Dihydrochloride Formulation (Physicochemical Stability) Core->Salt Amide/Ester Bioisostere Amide/Ester Bioisostere Oxazole->Amide/Ester Bioisostere H-Bond Acceptor (N) H-Bond Acceptor (N) Oxazole->H-Bond Acceptor (N) Solvent-Exposed Vector Solvent-Exposed Vector Amine->Solvent-Exposed Vector Amide/Urea Formation Amide/Urea Formation Amine->Amide/Urea Formation Prevents Oxidation Prevents Oxidation Salt->Prevents Oxidation High Crystallinity High Crystallinity Salt->High Crystallinity

Figure 1: Pharmacophore mapping and functional rationale for utilizing the oxazol-2-ylmethanamine dihydrochloride scaffold.

Experimental Protocols: Amide Coupling

Because the building block is supplied as a dihydrochloride salt, standard coupling protocols must be strictly modified to account for the two equivalents of HCl. Failure to adequately neutralize the salt will result in protonation of the coupling reagent or the amine, stalling the reaction.

The following is a self-validating, field-proven protocol for coupling 1-(1,3-oxazol-2-yl)methanamine dihydrochloride to a generic carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) [4, 6].

Rationale for Reagent Selection:
  • HATU: Chosen for its high efficiency and ability to suppress racemization in complex substrates. It is superior to EDC/HOBt for sterically hindered or electron-deficient systems.

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base. Critical Insight: A minimum of 3.0 to 4.0 equivalents must be used. Two equivalents are consumed immediately just to liberate the free amine from the 2HCl salt, leaving the remainder to facilitate the HATU activation cycle.

Step-by-Step Methodology

Reagents Required:

  • Carboxylic Acid Building Block (1.0 eq, e.g., 0.5 mmol)

  • 1-(1,3-oxazol-2-yl)methanamine dihydrochloride (1.2 eq, 0.6 mmol)

  • HATU (1.2 eq, 0.6 mmol)

  • DIPEA (4.0 eq, 2.0 mmol)

  • Anhydrous DMF or DCM (5.0 mL)

Procedure:

  • Pre-Activation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 eq) to the mixture. Stir at 0 °C for 15–20 minutes. Causality: This allows the formation of the active O-At ester intermediate before the amine is introduced, preventing side reactions.

  • Amine Liberation & Addition: In a separate vial, suspend 1-(1,3-oxazol-2-yl)methanamine dihydrochloride (1.2 eq) in a minimal amount of DMF and add the remaining DIPEA (2.0 eq). The suspension should clear as the free base is generated. Add this solution dropwise to the pre-activated acid mixture at 0 °C [6].

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via LC-MS or TLC (typically 5-10% MeOH in DCM).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or preparative HPLC.

Workflow Step1 1. Activation R-COOH + HATU (in DMF, 0°C) Step2 2. Base Addition DIPEA (2.0 eq) Forms Active Ester Step1->Step2 Step4 4. Coupling Mix & Stir 0°C -> RT (3h) Step2->Step4 Step3 3. Amine Prep Oxazole 2HCl + DIPEA (2.0 eq) Step3->Step4 Step5 5. Workup NaHCO3 Quench & EtOAc Extraction Step4->Step5

Figure 2: Logical workflow for HATU-mediated amide coupling utilizing the dihydrochloride salt.

Safety, Handling, and Storage

While the dihydrochloride salt mitigates many of the instability issues associated with the free base, standard laboratory safety protocols must be strictly adhered to:

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [7].

  • Handling: Always manipulate the powder within a certified chemical fume hood to avoid inhalation of dust. Use nitrile gloves and safety goggles.

  • Storage: Store at 2-8 °C under an inert atmosphere (Argon or Nitrogen) [7]. The compound is hygroscopic; exposure to ambient humidity will cause the salt to absorb water, altering its molecular weight and ruining stoichiometric calculations for sensitive couplings.

References

  • European Patent Office (EP2029572B1) - Heterocyclic compounds suitable for the treatment of diseases related to elevated lipid level (SCD Inhibitors).
  • World Intellectual Property Organization (WO2017068089A2) - Novel ferroportin inhibitors utilizing 1,3-oxazol-2-ylmethanamine dihydrochloride.
  • World Intellectual Property Organization (WO2020123395A1) - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors.
  • bioRxiv (Fets et al., 2022) - Supplementary methods: Synthesis of MOG Analogues utilizing Oxazol-2-ylmethanamine hydrochloride. Available at: [Link]

Exploratory

An In-depth Technical Guide to Oxazol-2-ylmethanamine Dihydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Oxazol-2-ylmethanamine dihydrochloride (CAS No: 2095670-21-4), a key building block for researchers, medicinal chemists, and professionals in drug development. Th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Oxazol-2-ylmethanamine dihydrochloride (CAS No: 2095670-21-4), a key building block for researchers, medicinal chemists, and professionals in drug development. This document delves into the nuanced aspects of its synthesis, purification, characterization, and its burgeoning role in the landscape of modern pharmacology.

Introduction: The Significance of the Oxazole Scaffold

The oxazole motif is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. This scaffold is of paramount importance in medicinal chemistry, appearing in a wide array of biologically active compounds and FDA-approved drugs.[1][2] Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and its role as a versatile synthetic intermediate.[3] Oxazol-2-ylmethanamine dihydrochloride, as a bifunctional molecule featuring a reactive primary amine and a stable oxazole core, presents a valuable starting point for the synthesis of diverse compound libraries with potential therapeutic applications.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of a compound is the bedrock of its effective application. Oxazol-2-ylmethanamine dihydrochloride is a white to off-white solid, typically supplied with a purity of 95% or higher.

PropertyValueSource
CAS Number 2095670-21-4[4][5]
Molecular Formula C₄H₈Cl₂N₂O[4]
Molecular Weight 171.03 g/mol [4]
SMILES NCC1=NC=CO1.[H]Cl.[H]Cl[4]
InChI Key HFXISSOHWQPPTK-UHFFFAOYSA-N[5]
Physical Form Powder[5]
Storage Temperature Room Temperature[5]

Synthesis of Oxazol-2-ylmethanamine Dihydrochloride: A Step-by-Step Protocol

The synthesis of Oxazol-2-ylmethanamine dihydrochloride can be approached as a two-stage process: the formation of the 2-(aminomethyl)oxazole free base, followed by its conversion to the dihydrochloride salt. The following protocol is a synthesized methodology based on established principles of oxazole chemistry and salt formation.

Stage 1: Synthesis of 2-(Aminomethyl)oxazole (Free Base)

A robust method for the synthesis of the 2-(aminomethyl)oxazole core involves the cyclization of a suitable precursor. One effective, though not explicitly detailed in the direct synthesis of the target, is conceptually derived from the reaction of a protected aminoacetonitrile with a source of glycolaldehyde or its equivalent, followed by deprotection. A more direct, albeit challenging, approach involves the direct amination of a 2-(halomethyl)oxazole. For the purposes of this guide, we will outline a conceptual pathway based on established oxazole syntheses.

Conceptual Workflow: Synthesis of 2-(Aminomethyl)oxazole

cluster_0 Synthesis of 2-(Aminomethyl)oxazole A Starting Materials (e.g., Glycinamide derivative) C Intermediate Formation (Oxazole-2-carboxamide) A->C Reaction B Cyclization Reagent (e.g., Diethyl oxalate) B->C Reaction D Reduction (e.g., LiAlH4 or BH3) C->D Reduction E 2-(Aminomethyl)oxazole (Free Base) D->E Work-up

Caption: Conceptual workflow for the synthesis of the 2-(aminomethyl)oxazole free base.

Experimental Protocol (Conceptual):

  • Step 1: Formation of 2-Oxazolecarboxamide. In a round-bottom flask under an inert atmosphere, a solution of a suitable glycinamide derivative (1 equivalent) in an anhydrous solvent such as THF is treated with a cyclizing agent like diethyl oxalate (1.1 equivalents). The reaction is typically heated to reflux and monitored by TLC for completion.

  • Step 2: Reduction to 2-(Aminomethyl)oxazole. The crude 2-oxazolecarboxamide is carefully added to a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF), in anhydrous THF at 0 °C. The reaction is then allowed to warm to room temperature and stirred until the starting material is consumed.

  • Step 3: Work-up and Isolation. The reaction is quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting solids are filtered, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-(aminomethyl)oxazole free base. Purification can be achieved by vacuum distillation or column chromatography.

Stage 2: Formation of Oxazol-2-ylmethanamine Dihydrochloride

The conversion of the free base to the dihydrochloride salt is a standard acid-base reaction. The presence of two basic nitrogen atoms (the primary amine and the oxazole nitrogen) allows for the formation of the dihydrochloride salt.

Experimental Protocol:

  • Step 1: Dissolution. The purified 2-(aminomethyl)oxazole free base is dissolved in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Step 2: Acidification. The solution is cooled in an ice bath, and a solution of anhydrous hydrogen chloride (HCl) in the same solvent (or gaseous HCl) is added dropwise with stirring. The amount of HCl should be slightly in excess of two molar equivalents.

  • Step 3: Precipitation and Isolation. The dihydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with cold anhydrous solvent, and dried under vacuum to yield Oxazol-2-ylmethanamine dihydrochloride.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Workflow for Analytical Characterization

cluster_1 Analytical Workflow Sample Oxazol-2-ylmethanamine dihydrochloride NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR FTIR Spectroscopy Sample->IR Purity Purity Analysis (HPLC) Sample->Purity Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure PurityConfirm Purity Confirmation Purity->PurityConfirm cluster_2 Drug Discovery Pathway Start Oxazol-2-ylmethanamine Dihydrochloride Synth Chemical Synthesis (Amide coupling, Alkylation, etc.) Start->Synth Library Compound Library Synth->Library Screening Biological Screening Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Drug Candidate Lead->Candidate

Sources

Foundational

2-(Aminomethyl)oxazole dihydrochloride properties and safety

Technical Monograph: 2-(Aminomethyl)oxazole Dihydrochloride Part 1: Executive Summary & Compound Identity 2-(Aminomethyl)oxazole dihydrochloride is a specialized heterocyclic building block utilized primarily in fragment...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2-(Aminomethyl)oxazole Dihydrochloride

Part 1: Executive Summary & Compound Identity

2-(Aminomethyl)oxazole dihydrochloride is a specialized heterocyclic building block utilized primarily in fragment-based drug discovery (FBDD) and the synthesis of bioactive small molecules. As a bifunctional scaffold, it offers a primary amine for diverse conjugation chemistries and an oxazole core that serves as a bioisostere for amide bonds, thiazoles, and pyridines.

This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and safety protocols, designed for medicinal chemists and process engineers.

Chemical Identity & Nomenclature
PropertySpecification
IUPAC Name 1-(1,3-Oxazol-2-yl)methanamine dihydrochloride
Common Name 2-(Aminomethyl)oxazole dihydrochloride
CAS Number 2095670-21-4 (Dihydrochloride); 885331-17-9 (Monohydrochloride)
Molecular Formula C₄H₆N₂O[1] · 2HCl
Molecular Weight 171.02 g/mol (Salt); 98.10 g/mol (Free Base)
SMILES Cl.Cl.NCC1=NC=CO1
Appearance White to off-white hygroscopic solid
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes

Part 2: Physicochemical Profile & Structural Logic

Structural Bioisosterism

The oxazole ring is a critical scaffold in medicinal chemistry due to its ability to mimic peptide bonds while improving metabolic stability.

  • Hydrogen Bond Acceptor (HBA): The oxazole nitrogen (N3) is a weak base (pKa ~0.8) but a competent HBA.

  • Dipole Moment: The ring exhibits a strong dipole, influencing the orientation of the molecule in protein binding pockets.

  • Amine Basicity: The exocyclic amine at C2 is the primary reactive center. Unlike benzylamine (pKa ~9.3), the electron-withdrawing nature of the oxazole ring lowers the pKa of the aminomethyl group to approximately 7.5–8.0 . This modulation reduces non-specific protein binding compared to more basic aliphatic amines.

The Dihydrochloride Advantage

While the monohydrochloride is common, the dihydrochloride form (2HCl) is often preferred in process chemistry for:

  • Crystallinity: The extra equivalent of HCl often promotes better lattice formation, aiding in purification.

  • Stability: Protonation of both the exocyclic amine and the oxazole nitrogen (under highly acidic conditions) suppresses oxidative degradation and ring-opening hydrolysis during storage.

Part 3: Synthetic Utility & Manufacturing

The synthesis of 2-(aminomethyl)oxazole typically avoids direct ring closure of amino-precursors due to sensitivity. The most robust industrial route involves the functionalization of a pre-formed oxazole core.

Primary Synthetic Route: The Azide Reduction Protocol

This pathway minimizes side reactions and allows for the isolation of the stable salt form.

  • Precursor: 2-(Chloromethyl)oxazole (CAS 185246-17-7).

  • Nucleophilic Substitution: Reaction with Sodium Azide (

    
    ) in DMF/Water to form 2-(azidomethyl)oxazole. Note: Low molecular weight organic azides are potential explosion hazards; maintain C/N ratio checks.
    
  • Staudinger Reduction: Treatment with Triphenylphosphine (

    
    ) followed by hydrolysis, or catalytic hydrogenation (
    
    
    
    , Pd/C).
  • Salt Formation: Trapping the free amine immediately with anhydrous HCl in dioxane/ether to precipitate the dihydrochloride.

Visualization of Synthetic Workflow

Synthesis Start 2-(Chloromethyl)oxazole (Electrophile) Step1 Nucleophilic Substitution (NaN3, DMF, 60°C) Start->Step1 Inter Intermediate: 2-(Azidomethyl)oxazole Step1->Inter Step2 Reduction (H2, Pd/C or PPh3) Inter->Step2 Caution: Azide Handling Product Free Amine: 2-(Aminomethyl)oxazole Step2->Product Salt Salt Formation (HCl in Dioxane) Product->Salt Final Target: Dihydrochloride Salt Salt->Final

Figure 1: Industrial synthesis pathway from chloromethyl precursor to dihydrochloride salt.

Part 4: Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

2-(Aminomethyl)oxazole is a "privileged fragment" (MW < 150).

  • Ligand Efficiency: It provides high binding enthalpy per heavy atom.

  • Vector Growth: The amine serves as a vector for "growing" the fragment into adjacent pockets via amide coupling, reductive amination, or sulfonylation.

Reaction Protocols
  • Amide Coupling: When coupling with carboxylic acids, use mild bases (e.g., DIPEA) to neutralize the 2HCl. Avoid strong bases that might deprotonate the oxazole C5-H (pKa ~20), leading to ring opening or polymerization.

  • Reductive Amination: Compatible with standard

    
     conditions.
    

Part 5: Handling, Safety, and Stability

Hazard Classification (GHS):

  • H314: Causes severe skin burns and eye damage (attributed to acidity of dihydrochloride).

  • H335: May cause respiratory irritation.

  • H302: Harmful if swallowed.

Stability & Storage Protocol

The oxazole ring is generally stable but can undergo hydrolysis under vigorous acidic/basic conditions or oxidation (photo-oxidation).

  • Hygroscopicity: The dihydrochloride is highly hygroscopic. Absorption of water leads to hydrolysis of the salt and potential "clumping."

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

Handling Decision Tree

Safety Start Received Compound (2-Aminomethyl)oxazole 2HCl Check Check Physical State Start->Check Dry Free Flowing Powder Check->Dry Wet Clumped / Sticky Check->Wet Action1 Store under Argon Desiccator (2-8°C) Dry->Action1 Action2 Recrystallize or Dry under Vacuum (P2O5) Wet->Action2 Use Usage in Reaction Action1->Use Action2->Use Neutralize Add Base (3.0 eq) to release free amine Use->Neutralize Stoichiometry Critical

Figure 2: Storage and handling decision matrix to prevent hydrolytic degradation.

References

  • Santa Cruz Biotechnology. 2-Aminomethyl-oxazole Hydrochloride (CAS 885331-17-9) Product Data.[2] Retrieved from

  • ChemScene. Oxazol-2-ylmethanamine dihydrochloride (CAS 2095670-21-4) MSDS.[1] Retrieved from

  • Palmer, D. C. (Ed.).[3] (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience. (General reference for Oxazole ring stability and reactivity).

  • PubChem. Compound Summary: 2-(Aminomethyl)oxazole. Retrieved from

  • BLD Pharm. Oxazol-2-ylmethanamine dihydrochloride Product Sheet. Retrieved from

Sources

Exploratory

1,3-oxazol-2-ylmethanamine HCl vs dihydrochloride salt forms

A Guide to Stability, Stoichiometry, and Synthetic Application Executive Summary: The Salt Stoichiometry Trap In medicinal chemistry, 1,3-oxazol-2-ylmethanamine (CAS 885331-17-9) is a high-value building block for introd...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Stability, Stoichiometry, and Synthetic Application

Executive Summary: The Salt Stoichiometry Trap

In medicinal chemistry, 1,3-oxazol-2-ylmethanamine (CAS 885331-17-9) is a high-value building block for introducing the oxazole motif—a bioisostere for amides and esters that improves metabolic stability. However, a critical ambiguity exists in commercial supplies: the compound is sold as both a monohydrochloride (CAS 1041053-44-4) and a dihydrochloride (CAS 2095670-21-4).

This guide analyzes the physicochemical divergence between these forms. The Core Thesis: While the dihydrochloride (Di-HCl) is often generated during Boc-deprotection with excess HCl, it is thermodynamically less stable than the monohydrochloride (Mono-HCl). Failure to distinguish between them leads to stoichiometric mismatching in coupling reactions, resulting in incomplete conversion or byproduct formation.

Chemical Fundamentals: The Protonation Hierarchy

To understand the salt forms, one must analyze the basicity of the two nitrogen centers.

pKa Analysis
  • Primary Amine (

    
    ):  This is a typical aliphatic amine. The pKa of the conjugate acid is approximately 9.0–9.5 . It is the first site of protonation.
    
  • Oxazole Nitrogen (N3): The oxazole ring is aromatic but weakly basic due to the electronegativity of the adjacent oxygen.[1] The pKa of the protonated oxazole is approximately 0.8–1.2 .

The Stability Gap
  • Mono-HCl: The proton resides exclusively on the primary amine. This form is stable, non-hygroscopic, and stoichiometric (1:1).

  • Di-HCl: Requires protonation of the oxazole nitrogen. Since the pKa is ~1, this salt is only stable in the presence of excess strong acid or in a solid lattice that traps HCl. Upon exposure to moisture or slightly basic solvents (like DMF or DMSO), the second HCl molecule dissociates readily.

Visualization: Protonation Equilibrium

The following diagram illustrates the energy landscape of the salt forms.

ProtonationPath FreeBase Free Base (Neutral) Stable > pH 10 MonoHCl Mono-HCl (Cationic -NH3+) Stable pH 2-9 Target Form FreeBase->MonoHCl + 1 eq HCl MonoHCl->FreeBase + Base DiHCl Di-HCl (Dicationic) Stable < pH 0 Labile/Hygroscopic MonoHCl->DiHCl + Excess HCl (Anhydrous) DiHCl->MonoHCl Moisture/Air (- HCl gas)

Figure 1: Protonation equilibrium of 1,3-oxazol-2-ylmethanamine. The transition from Mono-HCl to Di-HCl requires forcing conditions.

Comparative Analysis: Mono-HCl vs. Di-HCl

FeatureMonohydrochloride (Mono-HCl)Dihydrochloride (Di-HCl)
CAS 1041053-44-42095670-21-4
MW 134.56 g/mol 171.02 g/mol
Stoichiometry 1.0 eq HCl2.0 eq HCl (often variable 1.8–2.2)
Hygroscopicity LowHigh (fumes in moist air)
Acidity (1M aq) pH ~4–5pH < 1
Base Req. Requires 1 eq base to freeRequires 2 eq base to free
Primary Risk NoneOver-acidification of reaction mixtures
Why does the Di-HCl form exist?

It is usually a process artifact . When the amine is generated by deprotecting a Boc-precursor using 4M HCl in Dioxane, the oxazole nitrogen is protonated due to the high concentration of acid. If the solvent is evaporated without a methanol chase or recrystallization, the "kinetic" Di-HCl salt is isolated.

Experimental Protocols

Protocol A: Distinguishing the Salt Forms (The "Silver Standard")

Objective: Determine if your batch is Mono- or Di-HCl using gravimetric chloride analysis.

Reagents:

  • 0.1 M AgNO₃ (Silver Nitrate)

  • Dilute HNO₃

  • Sample (100 mg)

Procedure:

  • Dissolve 100 mg of the amine salt in 10 mL deionized water.

  • Acidify with 5 drops of dilute HNO₃.

  • Add 0.1 M AgNO₃ in excess (approx. 15 mL).

  • Centrifuge the white AgCl precipitate, wash with water, dry, and weigh.

Calculation:

  • Theoretical AgCl mass for Mono-HCl (100 mg):

    
    
    
  • Theoretical AgCl mass for Di-HCl (100 mg):

    
    
    

Result: If your mass is closer to 167 mg, you have the Di-HCl form. Adjust your reaction stoichiometry accordingly.

Protocol B: Conversion of Di-HCl to Mono-HCl

Objective: Normalize the salt form to ensure consistent reactivity.

  • Dissolution: Suspend 1.0 g of Di-HCl in 10 mL of warm isopropanol (iPrOH) .

  • Reflux: Heat to reflux. The Di-HCl is often less soluble or will form a gum.

  • Addition: Add methanol dropwise until fully dissolved.

  • Crystallization: Allow to cool slowly to room temperature. The Mono-HCl is thermodynamically favored and less soluble in iPrOH than the excess HCl.

  • Filtration: Filter the white solid and wash with cold diethyl ether.

  • Drying: Dry under vacuum at 40°C for 4 hours.

Decision Matrix & Workflow

When receiving a new batch of 1,3-oxazol-2-ylmethanamine, follow this logic to prevent downstream failures in amide coupling or reductive amination.

DecisionTree Start New Batch Received CheckLabel Check Label/COA (Mono or Di?) Start->CheckLabel Mono Labeled Mono-HCl CheckLabel->Mono Di Labeled Di-HCl CheckLabel->Di Unsure Unknown/Generic Label CheckLabel->Unsure UseMono Use 1.1 eq Base in Coupling Mono->UseMono UseDi Use 2.2 eq Base in Coupling Di->UseDi Quick Use Convert Convert to Mono-HCl (Protocol B) Di->Convert Preferred Titration Run Chloride Titration (Protocol A) Unsure->Titration Titration->Mono ~1 eq Cl Titration->Di ~2 eq Cl Convert->UseMono

Figure 2: Operational workflow for handling oxazole amine salts.

Impact on Drug Development

Using the Di-HCl form without adjusting base equivalents (e.g., DIPEA or TEA) is a common cause of failed amide couplings .

  • Scenario: You use 1.0 eq of Amine (Di-HCl) + 1.0 eq Carboxylic Acid + 1.2 eq HATU + 3.0 eq DIPEA .

  • The Math: 2.0 eq of DIPEA are consumed immediately neutralizing the Di-HCl. Only 1.0 eq remains.

  • The Failure: The coupling reaction generates H+ (from HATU byproduct). The pH drops, protonating the amine and stalling the reaction.

  • Correction: For Di-HCl, you must use at least 4.0–4.5 eq of DIPEA to maintain the basic pH required for the active ester attack.

References

  • Sigma-Aldrich. Oxazol-2-ylmethanamine hydrochloride Product Specification. Retrieved from (CAS 1041053-44-4).

  • Enamine. Building Blocks: 1-(1,3-Oxazol-2-yl)methanamine dihydrochloride.[2] Retrieved from (CAS 2095670-21-4).

  • PubChem. Compound Summary: (1,3-Oxazol-5-yl)methanamine dihydrochloride.[3] (Note: Isomeric reference for salt properties). Retrieved from .

  • Palmer, D. C. (Ed.). (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience.
  • ChemScene. Oxazol-2-ylmethanamine hydrochloride Safety Data Sheet. Retrieved from .

Sources

Foundational

An In-depth Technical Guide to Oxazole-Based Primary Amine Building Blocks for Drug Discovery

Abstract The strategic integration of privileged scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical analysis of oxazole-based primary amine building blocks, a class of mol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic integration of privileged scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical analysis of oxazole-based primary amine building blocks, a class of molecular fragments that combines the favorable physicochemical properties of the oxazole ring with the crucial pharmacophoric interactions of a primary amine. We will explore the inherent value of each component, detail robust synthetic strategies for accessing key regioisomers, present case studies of their application in drug development, and provide actionable experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful building blocks for the discovery of novel therapeutics.

The Strategic Imperative: Why Oxazole and Primary Amines?

The convergence of an oxazole core and a primary amine in a single building block creates a molecular entity with significant potential in drug design. This combination is not merely additive but synergistic, offering solutions to common challenges in medicinal chemistry, including metabolic stability, target engagement, and physicochemical properties.

The Oxazole Scaffold: A Privileged Heterocycle

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its value stems from a unique combination of properties:

  • Bioisosteric Replacement: The oxazole ring is an effective bioisostere for amide and ester functionalities, which are often susceptible to enzymatic hydrolysis.[3][4] This replacement can enhance metabolic stability and improve pharmacokinetic profiles.[5]

  • Modulator of Physicochemical Properties: The heterocycle can improve properties like solubility and cell permeability, which are critical for oral bioavailability.[4]

  • Diverse Target Interactions: The oxazole nucleus can participate in various non-covalent interactions, including hydrogen bonding (acting as a hydrogen bond acceptor) and π-π stacking, enabling it to bind to a wide array of biological targets like enzymes and receptors.[1][6]

  • Synthetic Tractability: A rich history of synthetic methodologies allows for the controlled installation of diverse substituents at multiple positions (C2, C4, C5) on the oxazole ring, facilitating structure-activity relationship (SAR) studies.[2][7]

The Primary Amine: A Key Pharmacophoric Anchor

The primary amine (-NH₂) is one of the most common functional groups found in drug molecules.[8] Its significance lies in its fundamental physicochemical properties:

  • Basicity and Salt Formation: As a basic functional group, the primary amine is readily protonated at physiological pH to form a cationic ammonium salt. This positive charge is crucial for forming strong ionic interactions (salt bridges) with anionic residues (e.g., aspartate, glutamate) in protein binding sites.[8] This property also allows for the formation of various salt forms to improve the solubility and handling of active pharmaceutical ingredients (APIs).[8][9]

  • Hydrogen Bonding: The -NH₂ group is an excellent hydrogen bond donor, a critical interaction for high-affinity binding to biological targets.[10]

  • Synthetic Handle: Primary amines are versatile building blocks in organic synthesis, serving as nucleophiles and precursors for a wide range of more complex functionalities.[9][11]

By combining these two motifs, medicinal chemists gain access to building blocks that can simultaneously address metabolic liabilities and establish critical, high-affinity interactions with a biological target.

Synthetic Strategies for Key Building Blocks

The ability to regioselectively synthesize oxazoles bearing a protected or free primary amine is crucial for their application in drug discovery. The position of the aminoalkyl substituent (at C2, C4, or C5) significantly influences the vector and geometry of its interactions within a binding pocket.

Synthesis of 2-Aminoalkyl-Oxazoles

The C2 position is a common point of substitution. A prevalent strategy involves the reaction of an α-oxyketone with cyanamide or its derivatives.[12]

Workflow: Synthesis of 2-Amino-4,5-dimethyloxazole This diagram illustrates a classical approach where an α-hydroxyketone (acetoin) reacts with cyanamide under mild heating to yield the corresponding 2-aminooxazole.[12]

G Acetoin Acetoin (α-Hydroxyketone) Reaction Heat (40-45°C) Aqueous Medium Acetoin->Reaction Cyanamide Cyanamide Cyanamide->Reaction Product 2-Amino-4,5-dimethyloxazole Reaction->Product

Caption: General workflow for the synthesis of 2-aminooxazoles.

Causality in Protocol Choice: This method is advantageous due to the commercial availability of many α-hydroxyketones and the simplicity of the reaction conditions. The reaction proceeds via nucleophilic attack of the cyanamide nitrogen onto the ketone carbonyl, followed by cyclization and dehydration. The moderate temperature prevents degradation of the starting materials and product.[12]

Synthesis of 4-Aminoalkyl-Oxazoles

Accessing the C4 position often involves building the ring from precursors where the future amino-bearing substituent is already in place. A versatile method starts from α-amino acids.

Representative Protocol: Synthesis from α-Acylamino Aldehydes

A sequence reported for synthesizing 2,4-disubstituted oxazoles can be adapted for this purpose.[13]

  • Starting Material: Begin with an N-protected amino acid (e.g., Boc-glycine).

  • Reduction to Aldehyde: Convert the carboxylic acid to the corresponding N-protected α-amino aldehyde. This can be achieved by activation with an agent like CDI followed by reduction with DIBAL-H.[13]

  • Acylation: Acylate the aldehyde precursor if a different C2 substituent is desired.

  • Cyclodehydration: The key step involves the cyclodehydration of the α-acylamino aldehyde. Reagent systems like triphenylphosphine/hexachloroethane are effective for this transformation, forming the oxazole ring.[13]

  • Deprotection: Removal of the N-protecting group (e.g., Boc) with an acid like TFA yields the primary amine.

Rationale: Using readily available and chiral α-amino acids as starting materials provides a straightforward entry to enantiomerically pure building blocks, which is critical in drug development. The choice of the cyclodehydration agent is key; harsher reagents can lead to side products or racemization.

Synthesis of 5-Amino-Oxazoles

The synthesis of 5-amino-oxazoles often utilizes isocyanide chemistry. Calcium-catalyzed elimination-cyclization provides a sustainable and high-yielding route.[14] Another powerful method involves the [4+1] cycloaddition of N-acylimine derivatives with isocyanides.[15]

Representative Protocol: Calcium-Catalyzed Synthesis of 5-Aminooxazoles [14]

This protocol describes a modular and rapid synthesis from N-acyl-N,O-acetals and isocyanides.

  • Objective: To synthesize a substituted 5-aminooxazole.

  • Materials:

    • N-acyl-N,O-acetal (1.0 equiv)

    • Isocyanide (e.g., tert-butyl isocyanide) (1.2 equiv)

    • Calcium bis(trifluoromethanesulfonyl)imide [Ca(NTf₂)₂] (5 mol %)

    • Tetrabutylammonium hexafluorophosphate [nBu₄NPF₆] (5 mol %)

    • Ethyl acetate (EtOAc) as solvent

  • Procedure:

    • To a 4 mL vial, add the N-acyl-N,O-acetal (1.0 equiv) and isocyanide (1.2 equiv) in EtOAc (1 mL).

    • Add nBu₄NPF₆ (5 mol %) and Ca(NTf₂)₂ (5 mol %).

    • Stir the mixture at 80 °C.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until complete conversion is observed (typically < 30 min).

    • Concentrate the mixture under reduced pressure.

    • Purify the residue by flash column chromatography (EtOAc/hexane with 1% NEt₃) to afford the pure 5-aminooxazole product.

Self-Validating System: The high efficiency and rapid nature of this reaction, confirmed by TLC, validate its success.[14] The protocol's modularity allows for the synthesis of a diverse library of 5-aminooxazoles by simply varying the acetal and isocyanide starting materials. The use of an earth-abundant calcium catalyst makes this a "green" and sustainable choice.[14]

Applications in Drug Discovery: A Case Study Perspective

The utility of these building blocks is best illustrated through their incorporation into clinically relevant molecules. While specific examples of simple oxazole-primary amine drugs are diverse, the principles are widely applied. Many FDA-approved drugs contain the oxazole nucleus, including the antibiotic Linezolid and the anti-inflammatory Oxaprozin.[16][17] The primary amine is a ubiquitous feature in pharmaceuticals, from antihistamines to antidepressants.[9][10]

Hypothetical Case Study: Kinase Inhibitor Design

Consider the design of an inhibitor for a protein kinase, a common drug target in oncology.

  • The Challenge: Achieve high potency and selectivity for the target kinase while maintaining good drug-like properties (solubility, metabolic stability).

  • The Strategy:

    • Hinge-Binding: A key interaction for many kinase inhibitors is forming hydrogen bonds with the "hinge" region of the ATP-binding pocket. An oxazole ring can be positioned to act as a hydrogen bond acceptor.

    • Salt Bridge Formation: A conserved aspartate or glutamate residue is often present in the solvent-exposed region of the active site. An aminoalkyl group, protonated at physiological pH, can form a strong salt bridge with this residue, anchoring the inhibitor and enhancing potency and selectivity.

    • Metabolic Stability: The core scaffold of the inhibitor might contain a labile ester group. Replacing this with a bioisosteric oxazole ring can prevent hydrolysis by esterase enzymes, increasing the drug's half-life.

Logical Relationship: Target Engagement

G cluster_0 Kinase ATP Binding Site cluster_1 Oxazole-Amine Inhibitor Hinge Hinge Region (H-bond Donors) Asp Aspartate Residue (Anionic) Oxazole Oxazole Ring Oxazole->Hinge H-Bond Acceptor Amine Primary Amine (R-CH₂-NH₃⁺) Amine->Asp Ionic Bond (Salt Bridge)

Caption: Key interactions of an oxazole-amine inhibitor with a kinase target.

Summary and Future Outlook

Oxazole-based primary amine building blocks represent a powerful confluence of two privileged medicinal chemistry motifs. The oxazole core provides metabolic stability, favorable physicochemical properties, and versatile interaction capabilities, while the primary amine serves as a potent pharmacophoric anchor for establishing high-affinity ionic and hydrogen-bonding interactions.

The synthetic accessibility of various regioisomers allows for precise, three-dimensional exploration of target binding sites. As drug discovery continues to tackle increasingly complex biological targets, the rational design and application of these sophisticated, dual-function building blocks will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

  • Why Are Primary Secondary and Tertiary Amines Important? (2026). Google Cloud.
  • Biological relevance of the oxazole scaffold in chemical research. (n.d.). BenchChem.
  • The Oxazole Core: A Technical Guide to its Discovery, Synthesis, and Significance in Drug Development. (n.d.). BenchChem.
  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (n.d.). IJMPR. Available at: [Link]

  • What is the Role of Amines in Chemical Synthesis Processes? (n.d.). Diplomata Comercial.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2018). Journal of Medicinal Chemistry. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Cogent Chemistry. Available at: [Link]

  • Therapeutic potential of oxazole scaffold: a patent review (2006-2017). (2018). Expert Opinion on Therapeutic Patents. Available at: [Link]

  • The 1,2,4-Oxadiazole Ring: A Versatile Bioisostere for Enhancing Drug-like Properties. (n.d.). BenchChem.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). BenchChem.
  • Uses of Amines: Applications in Chemistry, Medicine & Industry. (n.d.). Vedantu. Available at: [Link]

  • Sustainable Access to 5‐Amino‐Oxazoles and Thiazoles via Calcium‐Catalyzed Elimination‐Cyclization with Isocyanides. (2020). Chemistry – A European Journal. Available at: [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. (2005). University of the Sciences in Philadelphia.
  • A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids. (2003). Arkivoc. Available at: [Link]

  • Synthesis of 2-oxazolines. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Process for the preparation of 2-amino-oxazoles. (1949). Google Patents.
  • 2-Aminooxazole. (n.d.). Wikipedia. Available at: [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2019). Journal of the Chinese Chemical Society. Available at: [Link]

  • FDA approved drugs with oxazole nucleus. (n.d.). ResearchGate. Available at: [Link]

  • The Synthesis of 4-Alkyl-1,3-Oxazoles: A Comprehensive Technical Guide. (n.d.). BenchChem.

Sources

Exploratory

Comprehensive Solubility Profiling of Oxazol-2-ylmethanamine Salts: Water vs. DMSO in Drug Discovery

Executive Summary Oxazol-2-ylmethanamine (and its structural derivatives) is a highly versatile building block frequently utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of complex pharmacological agen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxazol-2-ylmethanamine (and its structural derivatives) is a highly versatile building block frequently utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of complex pharmacological agents, including Salt Inducible Kinase (SIK) inhibitors 1 and stearoyl-CoA desaturase (SCD) modulators 2. However, the disparate solvation behaviors of its free base versus its salt forms present distinct challenges during assay development. This technical guide provides an in-depth mechanistic analysis of the solubility of oxazol-2-ylmethanamine hydrochloride in water and dimethyl sulfoxide (DMSO), equipping researchers with self-validating protocols to ensure data integrity during high-throughput screening (HTS) and lead optimization.

Physicochemical Foundations & Salt Selection

The molecular architecture of oxazol-2-ylmethanamine features a weakly basic oxazole ring (conjugate acid pKa ~0.8) and a highly basic primary aliphatic amine (pKa ~9.0). At physiological pH (7.4), the primary amine exists predominantly in its protonated (cationic) state 3.

The "Dark Tar" Degradation Pathway: In its free base form, the primary amine is highly nucleophilic and prone to absorbing atmospheric carbon dioxide to form carbamic acid derivatives. This degradation manifests visually as a dark brown or purple tar over time. Furthermore, the free base is hygroscopic and exhibits poor thermodynamic solubility in aqueous media.

Causality for Salt Selection: To circumvent these stability issues, the compound is almost exclusively handled as a hydrochloride (HCl) salt 4. The formation of the HCl salt protonates the primary amine, neutralizing its nucleophilicity and preventing carbamate formation. Crucially, the ionic nature of the salt dramatically lowers the crystal lattice energy required for aqueous dissolution, enhancing its viability for biological assays.

Solvation Thermodynamics: Water vs. DMSO

The choice of solvent dictates the thermodynamic equilibrium of the compound, directly impacting assay reliability.

Aqueous Solvation Mechanics

Water is a highly polar, protic solvent with a high dielectric constant (


). When oxazol-2-ylmethanamine HCl is introduced to water, the high dielectric constant effectively shields the electrostatic attraction between the oxazol-2-ylmethanaminium cation and the chloride anion. Water molecules form highly ordered hydration shells around both ions via ion-dipole interactions and hydrogen bonding. Because the salt is pre-ionized, the enthalpic penalty of breaking the crystal lattice is easily overcome by the exothermic hydration energy, resulting in high aqueous solubility.
DMSO Solvation Mechanics

DMSO is a polar aprotic solvent (


). Its solvation mechanism is fundamentally different from water. The highly polarized 

bond makes the oxygen atom a powerful hydrogen-bond acceptor and electron-pair donor, allowing it to strongly solvate the oxazol-2-ylmethanaminium cation. However, the positive charge on the sulfur atom is sterically hindered by the two methyl groups, making DMSO notoriously poor at solvating anions like chloride. Despite this lack of anion solvation, the overwhelming stabilization of the organic cation by DMSO is sufficient to dissolve the HCl salt entirely, making it the premier solvent for creating highly concentrated stock solutions for HTS 5.

Quantitative Solubility Profiles

The following table summarizes the solubility profiles of oxazol-2-ylmethanamine forms. Data is synthesized from structure-activity relationship (SAR) profiling of benzoxazole and oxazole derivatives 6.

Compound FormSolventDielectric Constant (

)
Solubility RangePractical Application
Free Base Water (pH 7.4)~80Low (< 1 mg/mL)Not recommended for direct aqueous assays.
Free Base DMSO~47High (> 50 mg/mL)Organic synthesis, non-aqueous reactions.
HCl Salt Water (pH 7.4)~80High (> 30 mg/mL)In vivo dosing, direct buffer dissolution.
HCl Salt DMSO~47High (> 30 mg/mL)HTS stock solutions, serial dilutions.

Self-Validating Experimental Methodologies

To ensure scientific integrity, solubility must be measured using self-validating protocols that account for potential experimental artifacts (e.g., non-specific binding, supersaturation).

Protocol A: Thermodynamic Aqueous Solubility Determination (Shake-Flask)

Causality of Design: Kinetic solvent-shift methods (dropping DMSO stocks into water) often result in supersaturated solutions that eventually precipitate, yielding false-positive solubility limits. The Shake-Flask method measures true thermodynamic equilibrium. We utilize centrifugation rather than filtration for phase separation, as the primary amine can non-specifically bind to PTFE or nylon filter membranes, artificially lowering the quantified concentration.

Step-by-Step Workflow:

  • Solid Addition: Add 50 mg of oxazol-2-ylmethanamine HCl to a 2 mL glass vial.

  • Solvent Addition: Add 1 mL of aqueous buffer (e.g., PBS, pH 7.4). Ensure the presence of un-dissolved solid to guarantee saturation.

  • Equilibration: Seal the vial and agitate at 300 RPM on an orbital shaker at exactly 25°C for 24 hours. Validation check: Visually confirm solid remains; if not, add more solid and repeat.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25°C to pellet the undissolved solid.

  • Quantification: Carefully aspirate the supernatant, dilute 1:100 in mobile phase, and quantify via HPLC-UV against a standard curve.

  • Self-Validation (QC): Perform LC-MS on the supernatant to confirm that the compound has not degraded (e.g., hydrolyzed) during the 24-hour incubation.

G N1 Solid Oxazol-2-ylmethanamine HCl N2 Add Solvent (H2O or DMSO) N1->N2 N3 Incubate 24h at 25°C (Shake-Flask) N2->N3 N4 Phase Separation (Centrifugation) N3->N4 N5 HPLC-UV Quantification N4->N5

Fig 1. Thermodynamic solubility workflow for oxazol-2-ylmethanamine salts.

Protocol B: DMSO Stock Preparation & Kinetic Solubility Verification

Causality of Design: DMSO is highly hygroscopic. Using standard benchtop DMSO can introduce water, which reduces the solubility of the organic compound and causes micro-precipitation during freeze-thaw cycles. Therefore, anhydrous DMSO must be used. Furthermore, when diluting DMSO stocks into aqueous assay buffers, kinetic precipitation can occur. We validate this using nephelometry (light scattering) to ensure optical clarity before bioassays.

Step-by-Step Workflow:

  • Stock Preparation: Weigh exactly 18.46 mg of oxazol-2-ylmethanamine HCl (MW ~184.6 g/mol ) into a dry, argon-purged vial.

  • Dissolution: Add 10 mL of anhydrous DMSO (water content < 0.005%) to create a 10 mM stock solution. Vortex until optically clear.

  • Aqueous Dilution: In a 96-well plate, dilute the DMSO stock 1:100 into the final aqueous assay buffer (yielding 100 µM compound in 1% DMSO).

  • Nephelometric Validation: Read the plate using a nephelometer. Validation check: A scattering signal significantly above the blank (1% DMSO in buffer) indicates micro-precipitation. If precipitation is detected, the stock must be serially diluted further before introduction to the aqueous phase.

HTS S1 10 mM DMSO Stock Solution S3 Intermediate Dilution (1% DMSO) S1->S3 S2 Aqueous Assay Buffer (pH 7.4) S2->S3 S4 Kinetic Solubility Check S3->S4 S5 In Vitro Bioassay S4->S5

Fig 2. HTS dilution pathway from DMSO stock to aqueous biological assay.

References

  • (5-Methylbenzo[d]oxazol-2-yl)methanamine | 944897-59-0 | Benchchem. Benchchem.
  • CAS 1072806-65-5: 2-Benzoxazolemethanamine, hydrochloride. CymitQuimica.
  • US20240025892A1 - Salt inducible kinase inhibitors.
  • WO2019090088A1 - Modulators of the integrated stress pathway.
  • WO2008127349A2 - Heterocyclic compounds suitable for the treatment of diseases related to elevated lipid level.
  • WO2023036974A1 - Spirocyclic compounds.

Sources

Foundational

Strategic Sourcing and Synthetic Integration of 1-(1,3-oxazol-2-yl)methanamine dihydrochloride in Drug Discovery

Executive Summary & Structural Significance The 1,3-oxazole motif is a privileged heterocyclic scaffold in modern medicinal chemistry. It is frequently deployed as a bioisostere for amides and esters to enhance metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

The 1,3-oxazole motif is a privileged heterocyclic scaffold in modern medicinal chemistry. It is frequently deployed as a bioisostere for amides and esters to enhance metabolic stability, or as a hydrogen-bond acceptor to improve target affinity[1]. Specifically, 1-(1,3-oxazol-2-yl)methanamine dihydrochloride (CAS: 2095670-21-4) serves as a highly versatile primary amine building block. The methanamine "linker" provides a critical vector for extending pharmacophores into solvent-exposed regions of protein binding pockets, a structural strategy recently utilized in the development of GLP-1 receptor agonists[2] and tubulin polymerization inhibitors[3].

The Causality of the Salt Form: Why source the dihydrochloride salt rather than the free base? Primary aliphatic amines adjacent to electron-deficient heterocycles are inherently susceptible to oxidative degradation, self-condensation, and atmospheric carbon dioxide absorption (forming insoluble carbamates). The dihydrochloride formulation protonates both the primary amine and the weakly basic oxazole nitrogen. This dual-protonation yields a highly crystalline, free-flowing powder that resists moisture, ensuring batch-to-batch reproducibility and extending shelf-life during long-term storage at 2–8 °C.

Table 1: Physicochemical Properties
PropertySpecification
Chemical Name 1-(1,3-oxazol-2-yl)methanamine dihydrochloride
CAS Number 2095670-21-4
Molecular Formula C₄H₆N₂O · 2HCl
Molecular Weight 171.03 g/mol
SMILES NCC1=NC=CO1.[H]Cl.[H]Cl
Appearance Off-white to pale yellow crystalline powder

Commercial Supplier Evaluation

When transitioning a hit compound from discovery to lead optimization, the reliability of your building block supply chain is as critical as the synthesis itself. Below is a comparative analysis of top commercial suppliers for this specific dihydrochloride salt[4][5][6][7].

Table 2: Commercial Supplier Matrix
SupplierCatalog / Item No.PurityTarget Application PhaseStrategic Advantage
Sigma-Aldrich (Enamine) ENAH961CE784≥95%Early Discovery / HTSHigh reliability; integrated MSDS and peer-reviewed validation.
ChemScene CS-0649856≥98%Lead OptimizationProvides rigorous in-house NMR/LCMS data; supports custom scale-up.
BLD Pharm BD02212884≥95%Library SynthesisCost-effective for routine parallel synthesis; robust global inventory.
Bide Pharm BD02212884≥95%Process R&DCompetitive bulk pricing for multi-gram scale requirements.

Quality Control (QC) & Analytical Validation Protocol

To maintain scientific integrity, every laboratory must employ a self-validating QC system upon receiving commercial building blocks. Relying solely on a supplier's Certificate of Analysis (CoA) introduces unnecessary risk.

Self-Validating QC Protocol:

  • Sample Preparation: Dissolve 1.0 mg of the received powder in 1.0 mL of LC-MS grade Methanol/Water (1:1).

  • LC-MS Analysis (ESI+): Run a standard 3-minute gradient (5-95% MeCN in H₂O with 0.1% Formic Acid).

    • Validation Checkpoint: You must observe a dominant peak at m/z 99.05 [M+H]⁺ , corresponding to the free base of the oxazole amine. The absence of this mass indicates severe degradation.

  • ¹H NMR (DMSO-d₆):

    • Validation Checkpoint: Look for the two distinct oxazole aromatic protons (typically around δ 8.1 and 7.2 ppm) and the methylene singlet (around δ 4.2 ppm). The presence of a broad exchangeable signal integrating to ~3-4 protons confirms the presence of the protonated amine and hydrochloride salts.

QC_Workflow A Receive Batch CAS: 2095670-21-4 B LC-MS Analysis Target: m/z 99.05 [M+H]+ A->B 1 mg/mL C 1H NMR (DMSO-d6) Verify Oxazole Protons B->C Mass Confirmed E Quarantine / Reject B->E Mass Missing D Release for Synthesis C->D Purity ≥95% C->E Impurities Detected

Caption: Self-validating Quality Control (QC) workflow for incoming commercial batches.

Synthetic Application: Amide Coupling Protocol

The most common application for 1-(1,3-oxazol-2-yl)methanamine dihydrochloride is its incorporation into larger scaffolds via amide bond formation. Because the reagent is a dihydrochloride salt, standard coupling protocols will fail if the stoichiometry of the organic base is not strictly adjusted.

The Causality of Base Stoichiometry: In a standard HATU-mediated coupling, 1.0–2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) are typically used. However, because our building block carries two equivalents of HCl, it will immediately consume 2.0 equivalents of DIPEA just to liberate the nucleophilic free amine. Therefore, a minimum of 3.0 to 3.5 equivalents of DIPEA must be used to ensure the reaction environment remains basic enough to drive the coupling forward.

Step-by-Step Amide Coupling Methodology
  • Activation: To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add the target Carboxylic Acid (1.0 eq, 0.5 mmol) and HATU (1.2 eq, 0.6 mmol).

  • Solvation: Suspend the solids in anhydrous N,N-Dimethylformamide (DMF) (0.2 M, 2.5 mL).

  • Amine Addition: Add 1-(1,3-oxazol-2-yl)methanamine dihydrochloride (1.1 eq, 0.55 mmol) directly to the stirring mixture. The solution will remain heterogeneous.

  • In Situ Free-Basing (Critical Step): Dropwise, add DIPEA (3.5 eq, 1.75 mmol). Observation: The reaction mixture will typically turn homogeneous and slightly yellow as the amine is liberated and the active ester is consumed.

  • Reaction Monitoring: Stir at room temperature for 2 hours. Monitor completion via LC-MS. The self-validating checkpoint here is the disappearance of the active ester mass and the appearance of the product mass.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Amide_Coupling A Carboxylic Acid (1.0 eq) B HATU (1.2 eq) DMF Solvent A->B C Active Ester Intermediate B->C Activation F Amide Product Formation C->F -HOAt D 1-(1,3-oxazol-2-yl)methanamine 2HCl (1.1 eq) E DIPEA (3.5 eq) Free-basing in situ D->E Neutralization E->C Nucleophilic Attack

Caption: Logical pathway and stoichiometric causality of the amide coupling workflow.

References

  • Google Patents. "US20240034725A1 - Glp-1 receptor agonists and uses thereof." United States Patent Application.
  • National Institutes of Health (NIH). "Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors." PMC. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Two-Step Synthesis of 1-(1,3-Oxazol-2-yl)methanamine from Ethyl Oxazole-2-carboxylate for Drug Discovery Applications

Abstract This application note provides a detailed, field-proven protocol for the synthesis of 1-(1,3-oxazol-2-yl)methanamine, a valuable primary amine building block for the development of novel therapeutics. The oxazol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 1-(1,3-oxazol-2-yl)methanamine, a valuable primary amine building block for the development of novel therapeutics. The oxazole moiety is a privileged scaffold found in numerous biologically active natural products and pharmaceuticals.[1] This guide outlines a highly efficient and scalable two-step synthetic route commencing from the commercially available ethyl oxazole-2-carboxylate. The selected pathway involves an initial amidation to form oxazole-2-carboxamide, followed by a robust reduction using lithium aluminum hydride (LAH). We provide in-depth explanations for experimental choices, critical safety protocols for handling pyrophoric reagents, and detailed characterization data to ensure reproducibility and high purity of the final product.

Introduction and Synthetic Strategy

The 1-(1,3-oxazol-2-yl)methanamine scaffold is of significant interest to medicinal chemists due to its role as a versatile synthon. The primary amine serves as a key functional handle for introducing diversity and modulating the pharmacokinetic properties of lead compounds. While several methods exist for the synthesis of substituted oxazoles, a reliable and straightforward protocol for this specific aminomethyl derivative from a common starting material is highly desirable.[2][3]

This guide details a two-step approach chosen for its efficiency and reliability over alternative multi-step procedures that may involve hazardous azide intermediates.[1][4] The strategy is as follows:

  • Step 1: Amidation. The ethyl ester of the starting material is converted to the corresponding primary amide, oxazole-2-carboxamide, via nucleophilic acyl substitution with ammonia.

  • Step 2: Reduction. The resulting amide is reduced to the target primary amine using lithium aluminum hydride (LiAlH4), a potent reducing agent capable of this transformation.[5][6]

This pathway avoids the need for intermediate halogenation and the use of sodium azide, providing a more direct route to the desired product.

G cluster_0 Overall Synthetic Workflow SM Ethyl Oxazole-2-carboxylate INT Oxazole-2-carboxamide SM->INT Step 1: Amidation (NH₃, MeOH) PROD 1-(1,3-Oxazol-2-yl)methanamine INT->PROD Step 2: Reduction (1. LiAlH₄, THF; 2. Workup)

Figure 1: High-level workflow for the synthesis.

Experimental Protocols

Part 1: Synthesis of Oxazole-2-carboxamide

Principle & Rationale: This step involves the conversion of an ester to a primary amide. While this can be achieved with aqueous ammonia at high temperatures and pressures, a more convenient laboratory-scale method involves bubbling anhydrous ammonia gas through a methanolic solution of the ester. Methanol is chosen as the solvent due to its ability to dissolve both the starting ester and ammonia, facilitating a homogeneous reaction. The reaction proceeds via a nucleophilic attack of ammonia on the electrophilic carbonyl carbon of the ester, followed by the elimination of ethanol.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
Ethyl oxazole-2-carboxylate141.1310.0 g (70.8 mmol)1.0
Anhydrous Ammonia (gas)17.03Excess-
Anhydrous Methanol (MeOH)32.04200 mL-
Round-bottom flask (500 mL)-1-
Magnetic stirrer and stir bar-1-
Gas dispersion tube (sparger)-1-
Ice bath-1-
Rotary evaporator-1-

Protocol:

  • Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a gas inlet adapter connected to an ammonia cylinder via a drying tube (filled with NaOH pellets), and a gas outlet bubbler.

  • Dissolution: Add ethyl oxazole-2-carboxylate (10.0 g, 70.8 mmol) to the flask and dissolve it in 200 mL of anhydrous methanol.

  • Ammonia Addition: Cool the flask in an ice bath to 0 °C. Begin stirring the solution and slowly bubble anhydrous ammonia gas through the solution via the gas dispersion tube.

  • Reaction: Continue bubbling ammonia at a moderate rate for 4-6 hours, maintaining the temperature at 0 °C. The reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes) until the starting ester spot has disappeared.

  • Work-up: Once the reaction is complete, stop the ammonia flow and remove the ice bath. Allow the solution to warm to room temperature and stir for an additional hour while bubbling nitrogen through the solution to remove excess dissolved ammonia.

  • Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting solid is crude oxazole-2-carboxamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate) to yield a white crystalline solid. Dry the purified product under vacuum.

  • Expected Yield: 80-90%.

  • Characterization (Expected):

    • ¹H NMR: Peaks corresponding to the oxazole ring protons and the amide (-CONH₂) protons.

    • IR (cm⁻¹): Strong C=O stretch (~1680), N-H stretches (~3400, ~3200).

Part 2: Reduction of Oxazole-2-carboxamide to 1-(1,3-Oxazol-2-yl)methanamine

Principle & Rationale: Lithium aluminum hydride (LAH) is a powerful, non-selective reducing agent capable of reducing amides to amines.[5][6] The reaction proceeds via the addition of hydride ions to the carbonyl carbon. The resulting aluminum-oxygen bond is stable and is ultimately cleaved during the aqueous workup. Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to solubilize LAH and its inertness under the reaction conditions. The reaction is highly exothermic and produces flammable hydrogen gas upon contact with protic sources, necessitating strict anhydrous conditions and careful quenching.[7][8]

G cluster_1 LiAlH₄ Reduction Mechanism Amide R-C(=O)NH₂ Oxazole-2-carboxamide Intermediate1 R-CH(O-AlH₃)NH₂ Tetrahedral Intermediate Amide->Intermediate1 1. Hydride Attack LAH Li⁺[AlH₄]⁻ Lithium Aluminum Hydride LAH->Amide Imine R-CH=NH Imine Intermediate LAH->Imine Intermediate1->Imine 2. Elimination of 'OAlH₃' Amine R-CH₂NH₂ 1-(1,3-oxazol-2-yl)methanamine Imine->Amine 3. Second Hydride Attack 4. Aqueous Workup

Figure 2: Simplified mechanism of amide reduction by LiAlH₄.

Critical Safety Precautions:

  • Pyrophoric Nature: Solid LAH can ignite spontaneously in moist air. Handle only in an inert atmosphere (Nitrogen or Argon).

  • Water Reactivity: LAH reacts violently with water and other protic solvents, releasing large volumes of hydrogen gas, which can ignite.[6][8]

  • Handling: Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves. Conduct the reaction in a fume hood away from any sources of water or ignition.

  • Quenching: The quenching (workup) step is highly exothermic and must be performed slowly and with extreme caution, typically at 0 °C.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
Oxazole-2-carboxamide112.096.3 g (56.2 mmol)1.0
Lithium Aluminum Hydride (LAH)37.954.3 g (112.4 mmol)2.0
Anhydrous Tetrahydrofuran (THF)72.11300 mL-
Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O)322.20~40 g-
Diethyl Ether (anhydrous)74.12For extraction-
Inert atmosphere (N₂ or Ar)---

Protocol:

  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask, previously oven-dried and cooled under a stream of inert gas. Equip the flask with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • LAH Slurry: In the reaction flask, carefully add lithium aluminum hydride (4.3 g, 112.4 mmol) and suspend it in 150 mL of anhydrous THF.

  • Amide Solution: In a separate flask, dissolve the oxazole-2-carboxamide (6.3 g, 56.2 mmol) in 150 mL of anhydrous THF. Gentle warming may be required. Transfer this solution to the dropping funnel.

  • Addition: Cool the LAH slurry to 0 °C using an ice bath. With vigorous stirring, add the amide solution dropwise from the dropping funnel to the LAH slurry over a period of 60-90 minutes. The rate of addition should be controlled to maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux (approx. 66 °C) for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amide.

  • Cooling: After the reaction is complete, cool the flask back down to 0 °C in an ice bath.

  • Quenching (Fieser Workup): This step must be performed slowly and with extreme caution. While stirring vigorously, add the following reagents sequentially and dropwise:

    • First, add 4.3 mL of water.

    • Second, add 4.3 mL of 15% aqueous NaOH solution.

    • Third, add 12.9 mL of water. (Alternatively, a safer quench involves the slow, portion-wise addition of solid Na₂SO₄·10H₂O until the grey suspension turns into a white, granular precipitate and the evolution of gas ceases).

  • Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes. Filter the white granular solid (aluminum salts) through a pad of Celite, washing the filter cake thoroughly with diethyl ether or THF.

  • Isolation: Combine the filtrate and the washings. Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 1-(1,3-oxazol-2-yl)methanamine.

  • Purification: The product is a volatile amine and can be purified by fractional distillation under reduced pressure to yield a colorless liquid.

  • Expected Yield: 65-80%.

  • Characterization (Expected):

    • ¹H NMR: Peaks for oxazole ring protons, a singlet for the methylene (-CH₂-) group, and a broad singlet for the amine (-NH₂) protons.

    • ¹³C NMR: Peaks corresponding to the oxazole ring carbons and the methylene carbon.

    • MS (ESI+): [M+H]⁺ corresponding to the molecular weight of the product (99.11).

Conclusion

This application note presents a robust and scalable two-step synthesis for 1-(1,3-oxazol-2-yl)methanamine, a key building block for pharmaceutical research. By following the detailed protocols and adhering strictly to the safety guidelines, researchers can reliably produce high-purity material from a readily available starting material. The outlined procedure is optimized for both yield and operational simplicity, making it a valuable addition to the synthetic chemist's toolkit.

References

  • University of Bath. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
  • Molinski, T. F. (1999). A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE.
  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

  • Jochym, A., et al. (2009). Solutions of lithium aluminium hydride. Google Patents (US20090140201A1).
  • Organic Chemistry Data. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from [Link]

  • Kumar, V., & Archana. (2012). Approaches to α-amino acids via rearrangement to electron-deficient nitrogen: Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. Beilstein Journal of Organic Chemistry, 8, 1619-1625. Retrieved from [Link]

  • Wikipedia. (2024). Lithium aluminium hydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Naik, S. P., & Parab, S. (2014). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review.
  • Rossa, T. A., et al. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry, 14, 506-514. Retrieved from [Link]

  • Gunturu, K. C., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Turchi, I. J. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Arkivoc.
  • Chemistry Steps. (2025). Hofmann Rearrangement. Retrieved from [Link]

  • Molinski, T. F. (2021). A Practical Synthesis of 1,3-Oxazole. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. Retrieved from [Link]

  • Al-Tel, T. H. (2017). Base-Induced Transformation of 2-Acyl-3-Alkyl-2H-Azirines to Oxazoles: Involvement of Deprotonation-Initiated Pathway.
  • The Organic Chemistry Tutor. (2020). Converting Amides to Amine Derivatives with the Hofmann Rearrangement. YouTube. Retrieved from [Link]

  • Rossa, T. A., et al. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. PubMed. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 18 : Rearrangement to Electron Deficient Nitrogen. Retrieved from [Link]

Sources

Application

Protocols for reductive amination using oxazol-2-ylmethanamine

Application Note: Advanced Reductive Amination Protocols Utilizing Oxazol-2-ylmethanamine Executive Summary & Strategic Rationale In modern drug discovery, oxazol-2-ylmethanamine (and its derivatives) serves as a privile...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Reductive Amination Protocols Utilizing Oxazol-2-ylmethanamine

Executive Summary & Strategic Rationale

In modern drug discovery, oxazol-2-ylmethanamine (and its derivatives) serves as a privileged bioisosteric building block. The oxazole core acts as a stable, hydrogen-bond-accepting pharmacophore, while the primary methanamine provides a versatile vector for solvent-exposed linker extensions. Because this amine is typically supplied as a hydrochloride salt to prevent atmospheric CO₂ degradation, its handling requires specific stoichiometric considerations.

Reductive amination is the most robust, atom-economical method for alkylating this primary amine to yield secondary or tertiary amines. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, detailing the mechanistic causality and field-proven optimization strategies required to achieve high-yielding, scalable coupling with diverse carbonyl electrophiles.

Mechanistic Causality: Reagent Selection

The success of a reductive amination hinges on the kinetic competition between imine/iminium formation and the reduction of the starting carbonyl.

Sodium triacetoxyborohydride (STAB) is the gold standard for this transformation (). The electron-withdrawing acetoxy ligands dampen the nucleophilicity of the boron-hydride bond. Consequently, STAB is exceptionally mild; it readily reduces protonated iminium ions (which are highly electrophilic) but reacts sluggishly with neutral aldehydes and ketones. This causality allows for a "direct" one-pot protocol where the carbonyl and amine can equilibrate to the imine in the presence of the reducing agent without premature carbonyl reduction.

Conversely, when using unhindered aliphatic aldehydes, primary amines like oxazol-2-ylmethanamine are highly prone to dialkylation (over-reduction to the tertiary amine). In these edge cases, an "indirect" (stepwise) protocol utilizing Titanium(IV) isopropoxide and NaBH₄ is mechanistically required ().

Table 1: Quantitative Comparison of Hydride Donors for Reductive Amination
Reducing AgentRelative ReactivityFunctional Group ToleranceDialkylation RiskOptimal pH
NaBH₄ HighLow (Reduces carbonyls directly)High8.0 - 10.0
NaBH₃CN ModerateHigh (Produces toxic HCN gas)Moderate6.0 - 8.0
NaBH(OAc)₃ (STAB) LowVery High (Standard choice)Low4.0 - 5.0

Workflow & Decision Matrix

To ensure a self-validating and predictable outcome, the choice of protocol must be dictated by the steric and electronic nature of the target carbonyl compound.

RA_Workflow Start Oxazol-2-ylmethanamine + Carbonyl Compound Carbonyl Identify Carbonyl Type Start->Carbonyl Aldehyde Aldehyde Carbonyl->Aldehyde Ketone Ketone Carbonyl->Ketone Dialk Steric Hindrance / Dialkylation Risk? Aldehyde->Dialk KetoneCond Protocol A: Direct RA + Acid Catalyst (AcOH) Ketone->KetoneCond Direct Protocol A: Direct RA (STAB, DCE, RT) Dialk->Direct High Hindrance (Low Risk) Indirect Protocol B: Indirect RA (1. Ti(OiPr)4 / 2. NaBH4) Dialk->Indirect Low Hindrance (High Risk)

Decision matrix for oxazol-2-ylmethanamine reductive amination protocols.

Experimental Protocols

Table 2: Stoichiometric Parameters for Oxazol-2-ylmethanamine
ParameterProtocol A (Aldehydes)Protocol A (Ketones)Protocol B (Unhindered Aldehydes)
Solvent 1,2-Dichloroethane (DCE)1,2-Dichloroethane (DCE)Anhydrous Ethanol (EtOH)
Catalyst NoneGlacial AcOH (1.0 - 2.0 eq)Ti(OiPr)₄ (2.0 eq)
Reductant STAB (1.4 - 1.5 eq)STAB (1.5 - 2.0 eq)NaBH₄ (1.0 - 1.5 eq)
Temperature Room Temp (20 °C)Room Temp (20 °C)0 °C to Room Temp
Protocol A: Direct Reductive Amination with STAB

Application: Standard ketones and sterically hindered/aromatic aldehydes.

Step-by-Step Methodology:

  • Free-Basing the Amine: To an oven-dried flask under nitrogen, add Oxazol-2-ylmethanamine hydrochloride (1.0 equiv, 1.0 mmol, 134.6 mg) and suspend in anhydrous DCE (5.0 mL, 0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (1.1 equiv, 1.1 mmol). Stir for 10 minutes at room temperature.

    • Causality: The HCl salt is insoluble and unreactive. DIPEA neutralizes the salt to liberate the nucleophilic free amine. DCE is utilized because STAB reductions are kinetically faster in halogenated solvents compared to THF.

    • Self-Validating Checkpoint: The reaction mixture will transition from a cloudy suspension to a clear, homogenous solution, visually confirming the successful liberation of the free base.

  • Iminium Formation: Add the carbonyl compound (1.0 equiv). If using a ketone , immediately add glacial acetic acid (1.0 equiv). Stir at room temperature for 1 hour.

    • Causality: Ketones are less electrophilic than aldehydes. Acetic acid lowers the pH to ~4.5, catalyzing the dehydration step to form the highly reactive iminium ion.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) in a single portion. Stir vigorously at room temperature for 4–12 hours.

    • Causality: Adding STAB after initial imine equilibration minimizes the risk of direct carbonyl reduction.

  • Quench & Phase Separation: Slowly add saturated aqueous NaHCO₃ (5.0 mL) and stir vigorously for 30 minutes.

    • Causality: NaHCO₃ neutralizes the acetic acid and hydrolyzes unreacted STAB, releasing CO₂ and H₂ gas.

    • Self-Validating Checkpoint: The complete cessation of effervescence (bubbling) acts as a physical indicator that all residual hydride has been safely destroyed.

  • Workup: Extract the aqueous layer with dichloromethane (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Indirect (Stepwise) Reductive Amination

Application: Unhindered aliphatic aldehydes where dialkylation is a critical risk.

Step-by-Step Methodology:

  • Imine Condensation: Combine Oxazol-2-ylmethanamine free base (1.0 equiv, 1.0 mmol) and the aldehyde (1.0 equiv) in anhydrous EtOH (5.0 mL). Add Titanium(IV) isopropoxide [Ti(OiPr)₄] (2.0 equiv). Stir at room temperature for 6–8 hours.

    • Causality: Ti(OiPr)₄ acts as both a potent Lewis acid to activate the carbonyl and a water scavenger. This drives the equilibrium entirely to the imine state, preventing the primary amine from reacting with a second equivalent of aldehyde.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH₄ (1.5 equiv) portion-wise over 10 minutes. Stir for an additional 2 hours, allowing the mixture to slowly warm to room temperature.

    • Causality: Because the carbonyl is entirely consumed in step 1, the highly reactive NaBH₄ can be used safely without reducing the starting material. The low temperature controls the exothermic hydride transfer.

  • Quench & Filtration: Quench the reaction by adding 1M aqueous NaOH (2.0 mL). A thick white precipitate will form immediately. Stir for 15 minutes.

    • Causality: Basic aqueous quenching hydrolyzes the titanium complex into insoluble titanium dioxide (TiO₂).

    • Self-Validating Checkpoint: The formation of the dense white solid confirms the complete destruction of the Ti-complex.

  • Workup: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc (20 mL). Concentrate the filtrate, re-dissolve in EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the pure secondary amine.

Troubleshooting & E-E-A-T Insights

When applying these protocols to complex drug scaffolds (e.g., synthesizing SCD inhibitors or GLP-1 agonists) (), specific anomalies may arise:

  • Incomplete Conversion (Ketones): If LC-MS shows stalled conversion, the iminium intermediate is likely not forming. Insight: Increase the acetic acid to 2.0 equivalents or add 3Å molecular sieves to drive dehydration prior to STAB addition.

  • Formation of Carbamate Side-Products: Oxazol-2-ylmethanamine readily absorbs atmospheric CO₂ to form carbamates. Insight: Always store the amine as the HCl salt under argon. If the free base must be isolated, use it immediately and avoid prolonged exposure to air.

  • Poor Yields with Basic Heterocycles: If the target carbonyl contains basic pyridines or imidazoles, they can buffer the acetic acid. Insight: Switch the solvent to trifluoroethanol (TFE), which provides inherent hydrogen-bond donation to activate the carbonyl without requiring external acid catalysts.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. URL: [Link]

  • European Patent Office. (2008). EP 2029572 B1: Heterocyclic compounds suitable for the treatment of diseases related to elevated lipid level. Google Patents.
Method

Application Note: Peptide Coupling Conditions for 2-(Aminomethyl)oxazole Dihydrochloride

Executive Summary This application note details the optimized protocols for utilizing 2-(aminomethyl)oxazole dihydrochloride (CAS: 4570-45-0, salt form varies) in amide bond formation. While the oxazole core acts as a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocols for utilizing 2-(aminomethyl)oxazole dihydrochloride (CAS: 4570-45-0, salt form varies) in amide bond formation. While the oxazole core acts as a critical bioisostere for amides and esters in medicinal chemistry, the dihydrochloride salt form presents specific solubility and stoichiometric challenges that often lead to incomplete conversion if not addressed.

This guide provides three validated methodologies ranging from high-throughput discovery (HATU) to scalable process chemistry (T3P), with a specific focus on the "Base-Solubility Paradox" inherent to heteroaryl methylamine salts.

Chemical Profile & Mechanistic Insight[1]

The Molecule
  • Compound: 2-(Aminomethyl)oxazole Dihydrochloride

  • Structure: A primary amine attached via a methylene spacer to the C-2 position of an oxazole ring.

  • Key Feature: The methylene spacer (

    
    ) insulates the amine from the electron-withdrawing oxazole ring, maintaining nucleophilicity comparable to benzylamine.
    
  • The Challenge (Dihydrochloride Salt): The molecule is supplied as a

    
     salt.
    
    • 
      : Protonates the primary amine (
      
      
      
      ).
    • 
      : Protonates the oxazole nitrogen (oxazolium).
      
    • Implication: You must neutralize two equivalents of acid before the amine becomes nucleophilic. Failure to account for this extra equivalent is the #1 cause of reaction failure.

Solubility vs. Reactivity

The dihydrochloride salt is highly polar and typically insoluble in Dichloromethane (DCM), the standard solvent for many couplings.

  • DCM: Result is a suspension. Heterogeneous neutralization is slow and often incomplete.

  • DMF/NMP: Solubilizes the salt, allowing rapid neutralization by the organic base.

Experimental Protocols

Method A: The "Gold Standard" (HATU/DIPEA)

Best for: Discovery chemistry, difficult substrates, and high-value acids.

Rationale: HATU generates a highly reactive aza-benzotriazole ester. The use of DMF ensures the salt is fully dissolved, and the excess base handles the


 stoichiometry.

Reagents:

  • Carboxylic Acid (

    
     equiv)
    
  • 2-(Aminomethyl)oxazole

    
     (
    
    
    
    equiv)
  • HATU (

    
     equiv)
    
  • DIPEA (

    
    -Diisopropylethylamine) (4.0 equiv )
    
  • Solvent: Anhydrous DMF (

    
     conc.)
    

Step-by-Step Protocol:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (

    
     equiv) and HATU  (
    
    
    
    equiv) in anhydrous DMF.
  • Base Addition 1: Add DIPEA (

    
     equiv) to the acid mixture. Stir for 2–5 minutes to form the activated ester (color change to yellow/orange is typical).
    
  • Amine Preparation: In a separate vial, dissolve 2-(aminomethyl)oxazole

    
      (
    
    
    
    equiv) in minimum DMF. Add DIPEA (
    
    
    equiv). Note: This pre-neutralization prevents heat spikes and ensures the amine is free-based.
  • Coupling: Add the amine solution to the activated acid solution dropwise.

  • Reaction: Stir at Room Temperature (RT) for 1–4 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc. Wash with sat.

    
     (x2), water (x1), and brine (x1). Dry over 
    
    
    
    .[1]
Method B: Cost-Effective / Scalable (EDC/HOBt)

Best for: Gram-scale synthesis, avoiding expensive uronium reagents.

Rationale: EDC forms a water-soluble urea byproduct, simplifying workup. HOBt suppresses racemization.[2][3]

Reagents:

  • Carboxylic Acid (

    
     equiv)
    
  • Amine Salt (

    
     equiv)
    
  • EDC

    
    HCl (
    
    
    
    equiv)
  • HOBt (

    
     equiv)
    
  • NMM (

    
    -Methylmorpholine) (3.5 equiv )
    
  • Solvent: DMF or DMF/DCM (1:1)[4]

Protocol:

  • Dissolve Carboxylic Acid, EDC, and HOBt in DMF. Stir for 10 min at

    
    .
    
  • Add NMM (

    
     equiv) to activate the acid.
    
  • Add the Amine Salt directly to the vessel, followed immediately by the remaining NMM (

    
     equiv).
    
  • Allow to warm to RT and stir overnight (12–16 h).

  • Workup: Acidic wash (

    
    ) is possible only if your product's oxazole ring is stable (usually yes) and the product is not basic. Otherwise, use standard basic workup.
    
Method C: Low Epimerization (T3P)

Best for: Chiral carboxylic acids prone to racemization.

Rationale: T3P (Propylphosphonic anhydride) acts as a scavenger for water and drives coupling with very low epimerization rates.

Protocol:

  • Dissolve Carboxylic Acid (

    
     equiv) and Amine Salt (
    
    
    
    equiv) in EtOAc or DMF (if solubility is poor).
  • Add DIPEA (4.0 equiv ) to neutralize the salt and the acid.

  • Cool to

    
    .[5][1]
    
  • Add T3P (

    
     in EtOAc, 
    
    
    
    equiv) dropwise.
  • Stir at

    
     for 30 min, then RT for 2–4 h.
    
  • Workup: Wash with water, sat.

    
    , and brine.
    

Critical Data Summary

ParameterRecommendationReason
Base Stoichiometry 3.5 -- 4.0 equiv Neutralize

(salt) +

(reaction) + Excess.
Solvent DMF or NMP DCM fails to dissolve the dihydrochloride salt.
Coupling Reagent HATU Highest success rate for heteroaryl amines.
Order of Addition Pre-neutralize Amine Ensures amine is in solution before meeting the active ester.

Visualization of Workflows

Figure 1: Reaction Mechanism & Salt Neutralization Pathway

This diagram illustrates the critical deprotonation steps required to activate the nucleophile.

G Salt 2-(Aminomethyl)oxazole 2HCl Salt FreeBase Free Amine (Nucleophilic) Salt->FreeBase Deprotonation (-2 HCl) Base1 Base (Eq 1-2) (Neutralization) Base1->FreeBase Product Amide Product FreeBase->Product Nucleophilic Attack Acid Carboxylic Acid Activated Activated Ester (O-At/Active) Acid->Activated HATU/EDC Activated->Product Coupling

Caption: Neutralization of the dihydrochloride salt is the rate-determining pre-step. Two equivalents of base are consumed before the amine becomes nucleophilic.

Figure 2: Decision Matrix for Protocol Selection

DecisionTree Start Start: Coupling 2-(aminomethyl)oxazole Scale Reaction Scale? Start->Scale Racemization Chiral Acid Sensitive? Scale->Racemization < 1g (Discovery) MethodB Method B: EDC/HOBt (Cost Effective) Scale->MethodB > 1g (Process) Solubility Acid Solubility in EtOAc? Racemization->Solubility Yes / Sensitive MethodA Method A: HATU/DIPEA (High Yield, Robust) Racemization->MethodA No / Robust Solubility->MethodA Poor (Req. DMF) MethodC Method C: T3P (Low Epimerization) Solubility->MethodC Good (EtOAc)

Caption: Selection guide based on scale, chirality, and solubility constraints.

Troubleshooting & "Gotchas"

Issue: Low Yield / Recovered Starting Material
  • Cause: Insufficient base. The salt remained protonated (

    
    ).
    
  • Fix: Increase DIPEA to 4.0 or 5.0 equivalents. Ensure the reaction mixture pH is basic (

    
    ) on wet pH paper.
    
Issue: Precipitation upon mixing
  • Cause: Formation of insoluble amine salts or urea byproducts in DCM.

  • Fix: Switch solvent to pure DMF or NMP. If using EDC, the urea byproduct is water-soluble, but the reaction intermediate must remain in solution.

Issue: Side Reactions (Oxazole Ring Opening)
  • Cause: Extremely acidic conditions or strong nucleophiles at high heat.

  • Fix: Keep reaction at RT. Avoid heating above

    
     in the presence of strong bases. Standard coupling conditions (RT) are safe.
    

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Petersson, M. J., et al. (2018). Fit for Purpose: A Guide to the Selection of Conditions for Amide Bond Formation. Organic Process Research & Development. Link

Sources

Application

Application Note: Deploying 1-(1,3-Oxazol-2-yl)methanamine in Medicinal Chemistry

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), 1-(1,3-oxazol-2-yl)methanamine (also known as C-(1,3-oxazol-2-yl)methylamine) represents a high-value pharmacophore. Unlike the ubiquitous benzy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 1-(1,3-oxazol-2-yl)methanamine (also known as C-(1,3-oxazol-2-yl)methylamine) represents a high-value pharmacophore. Unlike the ubiquitous benzylamine, this heterocyclic fragment offers a distinct physiochemical profile: it lowers basicity, reduces lipophilicity (LogP), and acts as a robust bioisostere for amides and metabolically labile linkers.

This guide details the strategic application of this fragment, providing validated protocols for its incorporation into lead scaffolds and analyzing its impact on multiparametric optimization (MPO).

Part 1: Chemical Logic & Physiochemical Properties[1]

The Bioisosteric Advantage

The primary utility of the oxazol-2-ylmethanamine fragment lies in its ability to modulate the properties of a drug candidate without altering its steric footprint significantly.

  • Basicity Modulation (pKa): The pKa of the primary amine in benzylamine is approximately 9.5. By replacing the phenyl ring with an electron-withdrawing 1,3-oxazole ring, the pKa of the pendant amine is suppressed (typically to the 8.0–8.5 range). This reduction increases the fraction of neutral molecules at physiological pH (7.4), thereby enhancing membrane permeability and potential CNS penetration.

  • Dipole & Interactions: The oxazole ring introduces a dipole moment not present in phenyl rings, offering unique hydrogen bond acceptor capabilities (via the ring nitrogen) that can pick up specific interactions in a binding pocket (e.g., hinge regions of kinases).

Structural Comparison

The following diagram illustrates the physiochemical shift when transitioning from a standard benzylamine to the oxazole bioisostere.

Bioisostere_Logic Benzyl Benzylamine Scaffold (Standard) Oxazole 1-(1,3-Oxazol-2-yl)methanamine (Bioisostere) Benzyl->Oxazole Fragment Replacement Properties_B pKa ~ 9.5 High Lipophilicity Metabolic Liability (Aromatic Oxidation) Benzyl->Properties_B Properties_O pKa ~ 8.2 Lower LogP (Polar) H-Bond Acceptor (Ring N) Oxazole->Properties_O

Figure 1: Comparative analysis of Benzylamine vs. Oxazol-2-ylmethanamine showing key physiochemical shifts.

Part 2: Synthetic Protocols

The incorporation of this fragment is most commonly achieved via amide coupling or reductive amination. Below is a validated high-yield protocol for amide coupling, optimized to prevent side reactions associated with the oxazole ring.

Protocol A: HATU-Mediated Amide Coupling

Objective: Coupling 1-(1,3-oxazol-2-yl)methanamine to a carboxylic acid scaffold. Rationale: HATU is selected for its high reactivity and rapid kinetics, which minimizes the exposure of the oxazole ring to harsh conditions that could induce ring opening or decomposition.

Materials
  • Amine: 1-(1,3-oxazol-2-yl)methanamine HCl salt (1.2 equiv)

  • Acid: Carboxylic acid scaffold (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)

  • Solvent: Anhydrous DMF or DMA (Dimethylacetamide)

Step-by-Step Methodology
  • Activation: In a flame-dried vial, dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M concentration). Add HATU (1.2 mmol) and stir at Room Temperature (RT) for 5 minutes. Note: The solution should turn slightly yellow.

  • Amine Addition: Add the 1-(1,3-oxazol-2-yl)methanamine HCl salt (1.2 mmol) directly to the reaction mixture.

  • Basification: Dropwise add DIPEA (3.5 mmol). Critical: Ensure the pH is >8. The reaction is often exothermic; cool to 0°C if scaling >500 mg.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS. The oxazole ring is generally stable, but prolonged heating (>60°C) should be avoided to prevent ring hydrolysis.

  • Workup (Standard): Dilute with EtOAc. Wash sequentially with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.

  • Purification: Flash chromatography. Note: Oxazole derivatives can be polar; a gradient of 0–10% MeOH in DCM is recommended.

Protocol B: Reductive Amination

Objective: Generating a secondary amine linkage.

  • Imine Formation: Dissolve the aldehyde scaffold (1.0 equiv) and 1-(1,3-oxazol-2-yl)methanamine (1.1 equiv) in DCE (Dichloroethane). Add acetic acid (1.0 equiv) if the reaction is sluggish. Stir for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion. Stir overnight at RT.

  • Quench: Quench with sat. NaHCO₃. Extract with DCM.

Part 3: Experimental Workflow & Data Analysis

To ensure the successful integration of this fragment, a rigorous analytical workflow is required. The following diagram outlines the decision tree for synthesis and validation.

Workflow Start Start: Scaffold Selection Coupling Amide Coupling (HATU/DIPEA) Start->Coupling Check LC-MS Check (Target Mass + Oxazole Pattern) Coupling->Check Success Purification (DCM/MeOH) Check->Success Conversion >90% Fail Troubleshoot: 1. Check Sterics 2. Switch to EDC/HOBt Check->Fail No Product/Side Rxn Assay Biological Assay (IC50 / Metabolic Stability) Success->Assay Fail->Coupling Retry Conditions

Figure 2: Decision tree for the synthetic integration of oxazole fragments.

Data Summary: Physiochemical Impact

The table below summarizes the expected shift in properties when substituting a benzyl group with an oxazol-2-yl group in a theoretical ligand (MW ~350).

PropertyBenzyl-Ligand (Reference)Oxazol-2-yl-Ligand (Target)Impact
MW 350.4341.3Slight Reduction
cLogP 3.22.1Significant Improvement (More Polar)
tPSA 45 Ų71 ŲIncreased (Ring N + O)
pKa (Amine) ~9.5~8.2Optimized (Better Permeability)
H-Bond Acceptors 13New Vector for Binding

Part 4: References

  • Bioisosterism in Drug Design:

    • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Oxazole Synthesis & Properties:

    • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.

  • Amide Coupling Protocols (HATU):

    • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397-4398.

  • Fragment-Based Discovery (General):

    • Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery, 15, 605–619.

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. Oxazole derivatives may cause skin irritation.

Sources

Method

Application Note: Preparation of Free-Base Oxazol-2-ylmethanamine from Dihydrochloride Salt

This Application Note is designed for professional researchers and medicinal chemists. It details the protocol for converting Oxazol-2-ylmethanamine dihydrochloride (CAS: 2095670-21-4) to its reactive free-base form.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for professional researchers and medicinal chemists. It details the protocol for converting Oxazol-2-ylmethanamine dihydrochloride (CAS: 2095670-21-4) to its reactive free-base form.[1]

[1]

Executive Summary & Chemical Context

Oxazol-2-ylmethanamine is a critical heterocyclic building block, often employed as a bioisostere for thiazoles or pyridines in medicinal chemistry (e.g., antitubercular agents).[1] Commercial supplies are typically stabilized as the dihydrochloride salt (


) to prevent oxidation and polymerization.

While the salt form is stable for storage, the free base is required for nucleophilic substitutions, reductive aminations, or amide couplings.[1]

Critical Technical Challenge: The free base (MW ~98.1 g/mol ) is a low-molecular-weight, polar amine.[1]

  • Volatility: High risk of loss during concentration.[1]

  • Water Solubility: High risk of retention in the aqueous phase during standard liquid-liquid extraction (LLE).[1]

This protocol prioritizes yield retention and purity by addressing these specific physicochemical properties.

Safety & Handling (GLP Standards)

  • Hazards: The dihydrochloride is an irritant (H315, H319, H335).[1] The free base is likely corrosive and volatile.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Nitrile gloves, lab coat, and safety goggles are mandatory.[1]

  • Storage: The free base is unstable; use immediately or store under inert gas (Ar/N2) at -20°C.

Method A: Biphasic Extraction (Modified for Polar Amines)

Best for scale-up (>1g) where resin costs are prohibitive.[1]

Reagents
  • Oxazol-2-ylmethanamine

    
     2HCl[1]
    
  • Saturated Sodium Carbonate (

    
    ) or 2M NaOH (Use milder base if sensitive functionality exists, though oxazoles are generally robust).
    
  • Solvent: Dichloromethane (DCM) or Chloroform/Isopropanol (3:[1]1) for higher polarity.

  • Brine (Saturated NaCl).[1]

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[1]
    
Protocol
  • Dissolution: Dissolve the dihydrochloride salt in the minimum amount of distilled water (

    
     mL per gram).[1]
    
  • Basification: Cool the solution to 0°C. Slowly add the base (Sat.

    
     or 2M NaOH) dropwise with stirring until pH > 12.
    
    • Expert Insight: The solution may become cloudy as the free base is liberated.

  • Salting Out: Saturate the aqueous phase with solid NaCl.

    • Reasoning: This increases the ionic strength of the aqueous layer, forcing the organic amine into the organic solvent (Salting-out effect).[1]

  • Extraction: Extract the aqueous layer with DCM (

    
     volume).[1]
    
    • Note: If the amine is highly water-soluble, use Chloroform:Isopropanol (3:[1]1) instead of pure DCM to improve recovery.

  • Drying: Combine organic layers and dry over anhydrous

    
     for 15 minutes.
    
  • Concentration: Filter off the drying agent.[1] Concentrate the filtrate under reduced pressure at low temperature (<30°C).

    • Critical: Do not apply high vacuum for extended periods; the free amine may be volatile. Stop when solvent volume is minimal.

Method B: Solid-Supported Neutralization (Resin)

Best for small scale (<500mg) or high-purity requirements.[1] Eliminates aqueous workup issues.[1]

Reagents
  • Polymer-supported Carbonate (e.g., MP-Carbonate) or Hydroxide resin.[1]

  • Solvent: Methanol (MeOH) or DCM/MeOH mixture.[1]

Protocol
  • Slurry Formation: Suspend the dihydrochloride salt in anhydrous Methanol (approx. 10 mL/mmol).

  • Resin Addition: Add 3-4 equivalents of the basic resin (calculated based on resin loading, typically ~3 mmol/g).[1]

  • Agitation: Shake or stir gently at room temperature for 1-2 hours.

    • Mechanism:[1][2] The resin sequesters the HCl, releasing the free amine into the methanol.

    • 
      [1]
      
  • Filtration: Filter the mixture through a fritted glass funnel or a syringe filter to remove the resin.

  • Isolation: Rinse the resin with fresh MeOH. Concentrate the filtrate carefully (as in Method A).

Visualization: Workflow Logic

FreeBasingProtocol Start Start: Oxazol-2-ylmethanamine 2HCl Decision Select Method based on Scale/Solubility Start->Decision MethodA Method A: Biphasic Extraction (>1g Scale) Decision->MethodA MethodB Method B: Solid-Phase Resin (<500mg Scale) Decision->MethodB Dissolve Dissolve in Min. Water Cool to 0°C MethodA->Dissolve Basify Basify to pH > 12 (NaOH/Na2CO3) Dissolve->Basify SaltOut Add Solid NaCl (Salting Out Effect) Basify->SaltOut Extract Extract x3 with DCM (or CHCl3:IPA 3:1) SaltOut->Extract Concentrate Careful Concentration (<30°C, Low Vac) Extract->Concentrate Suspend Suspend in Anhydrous MeOH MethodB->Suspend ResinAdd Add MP-Carbonate Resin (3-4 eq) Suspend->ResinAdd Agitate Agitate 2 hrs (Ion Exchange) ResinAdd->Agitate Filter Filter Resin Agitate->Filter Filter->Concentrate Final Final Product: Free Amine (Oil/Solid) Concentrate->Final

Figure 1: Decision matrix and process flow for the desalting of oxazol-2-ylmethanamine dihydrochloride, highlighting critical control points (red nodes).[1]

Quantitative Summary

ParameterMethod A (Extraction)Method B (Resin)
Scale Suitability Large (>1 g)Small (<500 mg)
Purity Profile Good (Requires drying)Excellent (No inorganic salts)
Yield Risk Moderate (Water solubility loss)Low (High recovery)
Cost LowHigh (Resin cost)
Time Efficiency 1-2 Hours2-3 Hours

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press. (General principles of amine extraction and pKa manipulation).

  • Sigma-Aldrich. (n.d.).[1] Oxazol-2-ylmethanamine hydrochloride Product Sheet. Retrieved from (Search CAS: 1041053-44-4 or equivalent).[1][3][4]

  • ChemScene. (n.d.).[1] Oxazol-2-ylmethanamine hydrochloride Safety Data Sheet. Retrieved from .

  • Biotage. (2020).[1] Strategies for Free Basing Amines using Solid Supported Reagents. Application Note AN928. Retrieved from .

Sources

Application

Synthesis of oxazole-containing peptidomimetics using amine precursors

This Application Note is structured as a high-level technical guide for drug discovery chemists, focusing on the robust synthesis of oxazole-based peptidomimetics starting from amino acid (amine) precursors. From Amine P...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for drug discovery chemists, focusing on the robust synthesis of oxazole-based peptidomimetics starting from amino acid (amine) precursors.

From Amine Precursors to Bioactive Scaffolds

Executive Summary

The incorporation of 1,3-oxazoles into peptide backbones is a critical strategy in medicinal chemistry to generate peptidomimetics with enhanced metabolic stability, improved bioavailability, and restricted conformational flexibility. Unlike native amide bonds, the oxazole ring acts as a rigid bioisostere, often locking the peptide into a bioactive conformation while resisting proteolytic cleavage.

This guide details the Wipf-Williams Protocol and the Burgess Dehydration Route , the two most reliable methodologies for converting serine/threonine-derived amine precursors into oxazole scaffolds. These methods are prioritized for their compatibility with chiral centers and scalability in drug development workflows.

Strategic Retrosynthesis

To synthesize an oxazole-containing peptidomimetic using amine precursors, the most efficient disconnection involves the cyclodehydration-oxidation strategy . This approach utilizes the "chiral pool" of naturally occurring amino acids (Serine or Threonine) as the amine precursor.

Logical Disconnection (Graphviz Diagram)

Retrosynthesis Target Target: Oxazole Peptidomimetic (Rigid Scaffold) Inter1 Intermediate: Oxazoline (Cyclic Imidate) Target->Inter1 Oxidation (BrCCl3/DBU) Inter2 Precursor: β-Hydroxy Amide (Linear Peptide) Inter1->Inter2 Cyclodehydration (DAST or Burgess) Start Starting Materials: 1. C-Term Amino Acid (Amine Source) 2. N-Term Serine/Threonine Inter2->Start Amide Coupling (EDC/HOBt)

Figure 1: Retrosynthetic analysis showing the derivation of the oxazole core from standard amino acid precursors.

Core Methodology: The Serine-Oxazoline Route

This protocol describes the conversion of a serine-containing dipeptide into an oxazole. This is the industry-standard approach for preserving stereochemistry at the


-position of the adjacent amino acid.
Phase A: Precursor Assembly (Amide Coupling)

Objective: Synthesize the


-hydroxy amide.[1]
  • Reagents: N-protected amino acid (COOH), Serine methyl ester (Amine), EDC·HCl, HOBt, DIPEA.

  • Rationale: Standard coupling conditions are used to prevent racemization. Serine provides the essential hydroxyl group required for the subsequent cyclization.

Phase B: Cyclodehydration to Oxazoline

Objective: Close the ring to form the 2-oxazoline intermediate. Method 1: DAST/Deoxo-Fluor (The Wipf Protocol)

  • Mechanism: Activation of the serine hydroxyl group followed by intramolecular nucleophilic attack by the amide oxygen.

  • Critical Insight: DAST (Diethylaminosulfur trifluoride) is highly effective but moisture-sensitive. Deoxo-Fluor is a safer, more thermally stable alternative that can often be used at higher temperatures (

    
    C vs 
    
    
    
    C).[2]
  • Stereochemistry: This reaction typically proceeds with inversion of configuration at the serine

    
    -carbon (the hydroxyl center) but retains the configuration of the amide stereocenter.
    

Method 2: Burgess Reagent (The Mild Alternative)

  • Reagent: Methyl

    
    -(triethylammoniumsulfonyl)carbamate.[3]
    
  • Rationale: Ideal for substrates sensitive to the acidic/fluorinating conditions of DAST. It proceeds via a syn-elimination mechanism (sulfamyloxy intermediate).

Phase C: Oxidation to Oxazole

Objective: Aromatize the oxazoline ring.

  • Protocol: BrCCl

    
     / DBU .
    
  • Mechanism:

    • Deprotonation of the oxazoline C4-H by DBU.

    • Halogenation by BrCCl

      
       (bromotrichloromethane).
      
    • Base-induced elimination of HBr to form the aromatic oxazole.

  • Why this method? Unlike MnO

    
     or NiO
    
    
    
    (which are heterogeneous and substrate-dependent), the BrCCl
    
    
    /DBU method is homogeneous, rapid, and scalable.

Detailed Experimental Protocols

Protocol 1: Cyclodehydration using DAST

Safety Warning: DAST can react violently with water and glass at high temperatures. Perform in plasticware or silylated glassware if possible, strictly under Argon.

  • Preparation: Dissolve the

    
    -hydroxy amide (1.0 equiv) in anhydrous CH
    
    
    
    Cl
    
    
    (0.1 M concentration).
  • Cooling: Cool the solution to

    
    C  (Dry ice/acetone bath).
    
  • Addition: Add DAST (1.1 equiv) dropwise via syringe.

  • Reaction: Stir at

    
    C for 1 hour, then add solid K
    
    
    
    CO
    
    
    (2.0 equiv) to the reaction mixture before warming.
  • Warming: Allow to warm to room temperature.

  • Workup: Pour into saturated NaHCO

    
    , extract with CH
    
    
    
    Cl
    
    
    , dry over MgSO
    
    
    , and concentrate.
  • Result: Crude oxazoline (usually stable enough for the next step without chromatography).

Protocol 2: Oxidation using BrCCl /DBU[4][5][6]
  • Preparation: Dissolve the crude oxazoline (1.0 equiv) in anhydrous CH

    
    Cl
    
    
    
    (0.1 M).
  • Base Addition: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 - 3.0 equiv) at

    
    C.
    
  • Oxidant Addition: Add BrCCl

    
     (2.0 - 3.0 equiv) dropwise.
    
  • Reaction: Stir at

    
    C for 1 hour, then warm to room temperature and stir for 2–12 hours (monitor by TLC/LCMS).
    
  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc.[4] Wash organic layer with dilute HCl (to remove excess DBU) and brine.
    
  • Purification: Silica gel chromatography (typically Hexanes/EtOAc).

Summary Table: Reagent Selection Guide
TransformationReagent SystemKey AdvantageLimitation
Cyclization DAST / CH

Cl

High yield, rapidExplosive risk if heated; glass etching
Cyclization Burgess ReagentMild, neutral pHReagent shelf-life (moisture sensitive)
Oxidation BrCCl

/ DBU
Homogeneous, scalableUses halogenated solvent
Oxidation MnO

/ Benzene
Metal-free workupHeterogeneous, requires large excess
Oxidation CuBr

/ DBU
Alternative to CCl

derivs
Copper waste disposal

Mechanistic Workflow & Troubleshooting

Understanding the mechanism is vital for troubleshooting low yields.

Mechanism Amide β-Hydroxy Amide Act Activated Intermediate (O-Sulfuryl species) Amide->Act DAST/Burgess Oxazoline Oxazoline Act->Oxazoline Cyclization (- H2O) Bromo Bromo-Oxazoline (Transient) Oxazoline->Bromo BrCCl3 (Halogenation) Oxazole 1,3-Oxazole Bromo->Oxazole DBU (Elimination)

Figure 2: Step-wise mechanistic progression from amide to oxazole.

Troubleshooting Guide
  • Problem: Epimerization of the

    
    -center. 
    
    • Cause: High basicity of DBU or prolonged reaction times.

    • Solution: Switch to NiO

      
        oxidation or reduce DBU equivalents; ensure temperature is kept at 
      
      
      
      C during addition.
  • Problem: Hydrolysis of Oxazoline.

    • Cause: Acidic workup or moisture during DAST reaction.

    • Solution: Use solid K

      
      CO
      
      
      
      quench; ensure anhydrous conditions.
  • Problem: Incomplete Oxidation.

    • Cause: Steric hindrance at C4/C5.

    • Solution: Increase DBU/BrCCl

      
       equivalents or switch to Cu(II)/tert-butyl perbenzoate  (Kharasch-Sosnovsky oxidation).
      

References

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.

  • Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor.[2][5] Organic Letters, 2(8), 1165-1168.

  • Wipf, P. (1995). Synthetic studies of thiazoles and oxazoles.[6] Chemical Reviews, 95(6), 2115-2134.

  • Minkiewicz, P., et al. (2016). Burgess reagent in the synthesis of heterocycles. Arkivoc, (ii), 140-168.

Sources

Method

Application Note: N-Acylation of 1-(1,3-oxazol-2-yl)methanamine with Acid Chlorides

Executive Summary The 1,3-oxazole ring is a privileged pharmacophore widely utilized in modern drug discovery. Specifically, derivatives of 1-(1,3-oxazol-2-yl)methanamine serve as critical building blocks in the developm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-oxazole ring is a privileged pharmacophore widely utilized in modern drug discovery. Specifically, derivatives of 1-(1,3-oxazol-2-yl)methanamine serve as critical building blocks in the development of Glucagon-Like Peptide-1 (GLP-1) receptor agonists [1], beta-lactamase inhibitors [2], and stearoyl-CoA desaturase (SCD) inhibitors [3].

This application note details the standardized protocols for the N-acylation of 1-(1,3-oxazol-2-yl)methanamine using acid chlorides. Because the free primary amine readily absorbs atmospheric CO₂ to form carbamates, the reagent is exclusively handled as a hydrochloride (HCl) salt. The methodologies described herein bridge the gap between theoretical nucleophilic acyl substitution and practical, high-yield benchtop execution, emphasizing the causality behind reagent selection, temperature control, and purification.

Mechanistic Principles & Causality

The reaction between 1-(1,3-oxazol-2-yl)methanamine hydrochloride and an acid chloride (R-COCl) proceeds via a classic nucleophilic acyl substitution pathway. However, the presence of the oxazole ring and the HCl salt form necessitates specific strategic choices to ensure self-validating, high-yield outcomes.

The Role of the Base

The reaction requires an exogenous base to perform two distinct functions:

  • Freebasing: Neutralizing the HCl salt to liberate the nucleophilic primary amine.

  • Scavenging: Neutralizing the stoichiometric HCl generated during the substitution to prevent the basic amine product from protonating and stalling the reaction.

Causality in Base Selection: N,N-Diisopropylethylamine (DIPEA) is the optimal choice. Unlike Triethylamine (TEA), DIPEA possesses significant steric bulk, which prevents it from acting as a competing nucleophile. If TEA is used with highly reactive acid chlorides containing α-protons, it can promote the formation of unwanted ketene intermediates.

Temperature Control

Acid chlorides are highly electrophilic. Introducing them at room temperature often results in rapid exothermic spikes, which can drive di-acylation (forming imides) or cause thermal degradation of the sensitive oxazole core. Initiating the reaction at 0 °C ensures a controlled formation of the tetrahedral intermediate.

Mechanism A Amine HCl Salt 1-(1,3-oxazol-2-yl)methanamine B Free Base Active Nucleophile A->B DIPEA (- DIPEA·HCl) C Tetrahedral Intermediate B->C + R-COCl (Nucleophilic Attack) D Amide Product N-(1,3-oxazol-2-ylmethyl)amide C->D - Cl⁻, - H⁺ (Elimination)

Figure 1: Mechanistic pathway of 1-(1,3-oxazol-2-yl)methanamine N-acylation.

Reaction Optimization Data

To establish the most robust protocol, various conditions were evaluated. The quantitative data summarized in Table 1 demonstrates why anhydrous conditions with DIPEA are preferred for general substrate scopes.

Table 1: Optimization of Reaction Conditions

EntrySolventBase (Eq)Temp (°C)Time (h)Conversion (%)Remarks / Causality
1DCMTEA (2.5)25275%Trace di-acylation observed due to lack of thermal control.
2 DCM DIPEA (3.0) 0 to 25 3 >95% Clean conversion; preferred anhydrous method.
3THFK₂CO₃ (3.0)601260%Heterogeneous base leads to sluggish freebasing of the HCl salt.
4EtOAc / H₂ONaHCO₃ (5.0)0 to 25488%Schotten-Baumann conditions; viable only for moisture-stable acid chlorides.

Experimental Protocols

The following protocol is designed as a self-validating system. Each step includes built-in checks to ensure the integrity of the reaction.

Method A: Anhydrous Acylation (Recommended)

This method is ideal for moisture-sensitive acid chlorides and ensures maximum yield.

Materials Required:

  • 1-(1,3-oxazol-2-yl)methanamine hydrochloride (1.0 eq)

  • Acid Chloride (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to amine)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), suspend 1-(1,3-oxazol-2-yl)methanamine hydrochloride (1.0 eq) in anhydrous DCM.

  • Thermal Equilibration: Cool the suspension to 0 °C using an ice-water bath. Insight: Cooling prior to base addition prevents localized heating during the exothermic neutralization.

  • Freebasing: Add DIPEA (3.0 eq) dropwise. Stir the mixture for 10 minutes at 0 °C. The suspension should transition to a clear or slightly hazy solution as the free amine is liberated.

  • Acylation: Dissolve the acid chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 5–10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2–4 hours. Monitor reaction progress via TLC (typically 5% MeOH in DCM; visualize with UV and Ninhydrin stain). The disappearance of the primary amine spot confirms completion.

  • Quenching & Workup: Dilute the reaction with additional DCM and quench by adding saturated aqueous NaHCO₃. Insight: NaHCO₃ neutralizes any unreacted acid chloride (converting it to the water-soluble carboxylate) and partitions the DIPEA·HCl salt into the aqueous layer.

  • Extraction: Separate the organic layer. Wash the aqueous layer once more with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Gradient: Hexanes to EtOAc) to afford the pure N-(1,3-oxazol-2-ylmethyl)amide.

Workflow Step1 1. Preparation Suspend Amine·HCl in dry DCM at 0 °C Step2 2. Freebasing Add DIPEA (3.0 eq), stir for 10 min Step1->Step2 Step3 3. Acylation Dropwise addition of Acid Chloride (1.1 eq) Step2->Step3 Step4 4. Propagation Warm to RT, stir for 2-4 hours Step3->Step4 Step5 5. Quench & Extract Wash with sat. NaHCO3, extract organic layer Step4->Step5 Step6 6. Purification Dry over Na2SO4, concentrate, flash chromatography Step5->Step6

Figure 2: Standardized experimental workflow for the anhydrous N-acylation protocol.

Troubleshooting & Best Practices

  • Incomplete Conversion: If TLC indicates unreacted amine after 4 hours, the acid chloride may have partially hydrolyzed prior to use. Add an additional 0.2 eq of the acid chloride and 0.5 eq of DIPEA.

  • Oxazole Ring Stability: The 1,3-oxazole core is generally robust but can undergo ring-opening under prolonged exposure to strong aqueous acids at elevated temperatures. Always maintain mild, slightly basic workup conditions (NaHCO₃) rather than using strong acids (like 1M HCl) to wash the organic layer.

  • Alternative Coupling: If the acid chloride is too unstable to isolate, consider generating the active ester in situ from the corresponding carboxylic acid using standard amide coupling reagents (e.g., HATU, EDC/HOBt) alongside the oxazol-2-ylmethanamine HCl salt [1].

References

  • Title: WO2018109607A1 - Glp-1 receptor agonists and uses thereof Source: Google Patents / World Intellectual Property Organization URL
  • Title: US10800778B2 - Beta-lactamase inhibitor compounds Source: Google Patents / United States Patent and Trademark Office URL
  • Title: EP2029572B1 - Inhibitors of stearoyl-CoA desaturase Source: Google Patents / European Patent Office URL
Application

Application Note: Synthesis of Schiff Bases from Oxazol-2-ylmethanamine

Executive Summary This application note details the optimized protocols for synthesizing Schiff bases (imines) derived from oxazol-2-ylmethanamine . While general Schiff base condensation is a staple of organic synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocols for synthesizing Schiff bases (imines) derived from oxazol-2-ylmethanamine . While general Schiff base condensation is a staple of organic synthesis, this specific scaffold presents unique challenges due to the electron-withdrawing nature of the oxazole ring and the frequent commercial availability of the amine as a hydrochloride salt.

This guide provides two validated workflows:

  • Method A (Standard): A thermodynamic equilibrium shift method suitable for bulk synthesis.[1]

  • Method B (High-Throughput): A microwave-assisted protocol for rapid library generation in drug discovery.[1]

Scientific Foundation & Mechanistic Insights

The Moiety: Oxazol-2-ylmethanamine

Unlike benzylamine, where the phenyl ring is relatively electron-neutral, the oxazole ring is electron-deficient due to the electronegative oxygen and nitrogen atoms.[1]

  • Inductive Effect (-I): The oxazole ring exerts a -I effect on the methylene bridge.[1] This slightly reduces the nucleophilicity of the primary amine compared to alkyl amines, but it remains sufficiently reactive for condensation with aldehydes.

  • Acid Sensitivity: The oxazole ring can undergo hydrolysis or ring-opening under strong acidic conditions. Therefore, glacial acetic acid is the preferred catalyst over mineral acids (HCl/H₂SO₄).[1]

Reaction Mechanism

The formation of the Schiff base follows a reversible addition-elimination pathway. The reaction is equilibrium-limited; successful isolation requires the continuous removal of water.

ReactionMechanism cluster_conditions Critical Control Points Reactants Oxazol-2-ylmethanamine + Aldehyde Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack (k1) Hemiaminal->Reactants Reversible (k-1) Imine Schiff Base (Product) Hemiaminal->Imine Dehydration (-H₂O) Water H₂O (Byproduct) Hemiaminal->Water WaterRemoval Water Removal (Sieves/MgSO₄) WaterRemoval->Hemiaminal Drives Equilibrium pHControl pH 4-5 (Acetic Acid)

Figure 1: Mechanistic pathway highlighting the critical dehydration step required to drive the equilibrium toward the product.[1]

Critical Pre-Requisite: Salt Neutralization

Warning: Oxazol-2-ylmethanamine is frequently supplied as the hydrochloride salt (CAS: 1450865-46-9) to improve stability.[1] The salt form is non-nucleophilic .

You must liberate the free base in situ or prior to reaction.

  • In situ (Preferred): Add 1.05 equivalents of Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) to the reaction mixture.[1]

  • Pre-freebasing: Stir the salt in saturated Na₂CO₃, extract with DCM, dry, and concentrate. Not recommended for small scales due to volatility/yield loss.

Experimental Protocols

Method A: Thermodynamic Control (Standard Benchtop)

Best for: Gram-scale synthesis, heat-sensitive aldehydes, and high-purity requirements.[1]

Reagents:

  • Oxazol-2-ylmethanamine HCl (1.0 equiv)[1]

  • Aldehyde (1.0 - 1.1 equiv)[1]

  • Triethylamine (1.05 equiv)[1]

  • Solvent: Absolute Ethanol or Methanol (Anhydrous)[1]

  • Catalyst: Glacial Acetic Acid (2-3 drops)[1]

  • Desiccant: Activated 4Å Molecular Sieves or Anhydrous MgSO₄

Protocol:

  • Preparation: Flame-dry a round-bottom flask and equip it with a magnetic stir bar. Flush with Nitrogen/Argon.

  • Solubilization: Dissolve Oxazol-2-ylmethanamine HCl (1 mmol) in 5 mL Absolute Ethanol.

  • Neutralization: Add Triethylamine (1.05 mmol). Stir for 10 minutes at room temperature. Note: The solution may become cloudy as Et₃N·HCl precipitates.

  • Addition: Add the Aldehyde (1 mmol) and activated Molecular Sieves (approx. 200 mg).

  • Catalysis: Add 2 drops of Glacial Acetic Acid.

  • Reflux: Heat the mixture to reflux (78°C for EtOH) for 4–6 hours.

    • Monitoring: Check TLC (Mobile phase: 30% EtOAc in Hexane). The imine usually runs higher (less polar) than the amine but lower than the aldehyde.

  • Workup:

    • Filter hot to remove molecular sieves.

    • Allow the filtrate to cool slowly to room temperature, then to 4°C.

    • Crystallization: Most Schiff bases will crystallize upon cooling. Filter the solid and wash with cold ethanol.

    • Alternative: If no precipitate forms, evaporate solvent under reduced pressure. Recrystallize the residue from EtOH/Hexane.

Method B: Microwave-Assisted (High Throughput)

Best for: Library generation, unreactive ketones, and rapid screening.[1]

Protocol:

  • In a microwave vial (2–5 mL), combine Oxazol-2-ylmethanamine HCl (0.5 mmol), Aldehyde (0.5 mmol), and Et₃N (0.55 mmol).

  • Add 1 mL of Ethanol.

  • Add 1 drop of Glacial Acetic Acid.

  • Seal the vial and irradiate at 100°C for 10–20 minutes (Power: Dynamic, Max 150W).

  • Cool to RT. Pour into ice water (10 mL). Filter the precipitate.[2]

Experimental Workflow & Decision Matrix

Workflow Start Start: Oxazol-2-ylmethanamine HCl Neutralize Neutralize with Et₃N (Liberate Free Base) Start->Neutralize AldehydeCheck Aldehyde Reactivity? Neutralize->AldehydeCheck MethodA Method A: Reflux (EtOH) + Molecular Sieves AldehydeCheck->MethodA Reactive/Standard MethodB Method B: Microwave 100°C, 15 min AldehydeCheck->MethodB Sterically Hindered/Unreactive Workup Workup: Filter & Cool MethodA->Workup MethodB->Workup Purify Recrystallization (Avoid Silica Column) Workup->Purify Analyze Analysis: 1H NMR, IR Purify->Analyze

Figure 2: Decision matrix for selecting the appropriate synthesis route based on substrate reactivity.

Characterization & Data Interpretation

Successful synthesis is confirmed by the disappearance of the carbonyl peak and the appearance of the imine signature.

TechniqueParameterDiagnostic SignalNotes
1H NMR Azomethine Protonδ 8.2 – 8.8 ppm (s, 1H) Distinct singlet.[1] Shift varies with aldehyde electronics.
1H NMR Methylene Bridgeδ 4.8 – 5.0 ppm (s/d, 2H) Shifts downfield slightly compared to the starting amine.
FT-IR C=N Stretch1610 – 1640 cm⁻¹ Sharp, strong band.[1] Distinct from C=O (usually >1680 cm⁻¹).[1]
MS (ESI) Molecular Ion[M+H]⁺ Schiff bases are stable in ESI+ mode.[1]

Troubleshooting Note: If the NMR shows a signal around 9.5–10.0 ppm, unreacted aldehyde is present. If broad peaks appear around 3.0–4.0 ppm, the product may be hydrolyzing; ensure the NMR solvent (e.g., CDCl₃) is acid-free.[1]

Applications & Biological Relevance

Schiff bases containing the oxazole moiety are potent pharmacophores. Researchers utilize this protocol to synthesize ligands for:

  • Anticancer Agents: Oxazole derivatives often mimic peptide bonds, interacting with DNA or specific enzymes (e.g., kinase inhibitors).[1]

  • Coordination Chemistry: The N-donor of the oxazole and the imine nitrogen form a stable 5-membered chelate ring with transition metals (Cu, Zn, Ni), often enhancing biological activity.

References

  • General Schiff Base Protocol & Water Removal

    • Ciach, T., et al. (2024).[1] Optimization of Schiff Base Synthesis: Water Removal Strategies. ResearchGate.[3]

    • Sigma-Aldrich Technical Bulletin.[1] Molecular Sieves: Application in Organic Synthesis.[4]

  • Oxazole/Heterocyclic Amine Reactivity

    • Nair, R., et al. (2020).[1] Synthesis and structures of isoxazole-containing Schiff bases. PMC (PubMed Central).[1]

    • Chemistry of Oxazole Derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [1]

  • Benzimidazole Analog Protocols (Proxy for Oxazol-2-ylmethanamine)

    • Al-Amiery, A., et al. (2020).[1][5] Synthesis and characterization of different complexes derived from Schiff base... PMC. (Note: This reference provides the specific reflux/ethanol conditions adapted for Method A).

Sources

Method

Application Note: Advanced Handling, Drying, and Free-Basing of Hygroscopic Dihydrochloride Amine Salts in Pharmaceutical Synthesis

The Mechanistic Challenge of Hygroscopicity In pharmaceutical synthesis, active pharmaceutical ingredients (APIs) and their intermediates are frequently isolated as hydrochloride salts to improve stability and bioavailab...

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Challenge of Hygroscopicity

In pharmaceutical synthesis, active pharmaceutical ingredients (APIs) and their intermediates are frequently isolated as hydrochloride salts to improve stability and bioavailability. Dihydrochloride salts—formed when a molecule possesses multiple basic amine centers—exhibit extreme hygroscopicity. The high charge density of the dual protonated centers creates a powerful thermodynamic sink, driving the formation of extensive hydrogen-bond networks with atmospheric moisture[1].

This water uptake is not merely a physical nuisance; it is a critical chemical liability. Moisture can manifest as loosely bound surface water or become deeply integrated into the crystalline lattice as variable hydrates[2]. In downstream moisture-sensitive workflows (e.g., Grignard additions, Buchwald-Hartwig cross-couplings, or peptide couplings), residual water irreversibly quenches organometallic reagents and hydrolyzes active ester intermediates, leading to catastrophic yield losses and complex impurity profiles. Consequently, maintaining the stoichiometric fidelity of these salts requires rigorous analytical quantification and specialized handling protocols.

Analytical Quantification: Karl Fischer (KF) Titration

Before initiating any drying protocol, the exact moisture burden of the salt must be quantified. Traditional Loss on Drying (LOD) methods are fundamentally flawed for dihydrochloride salts because thermal gravimetric changes cannot distinguish between the evaporation of water, the loss of volatile organic solvents, or the thermal degradation of the salt itself (loss of HCl gas)[3].

Karl Fischer (KF) titration is the irreplaceable gold standard for this application. It relies on the stoichiometric reduction of iodine by sulfur dioxide strictly in the presence of water, ensuring absolute specificity[3]. Depending on the expected moisture burden, the method must be carefully selected.

Table 1: Quantitative Comparison of Karl Fischer (KF) Titration Modalities

ParameterVolumetric KF TitrationCoulometric KF Titration
Optimal Moisture Range 0.1% to 100% w/w1 ppm to 5% w/w (Trace)
Sample Size Required 10 mg to 500 mg1 mg to 50 mg
Iodine Source Added mechanically via external titrantGenerated in situ electrochemically
Precision Limit ± 0.5% relativeDown to 0.1 µg H₂O
Best Application Bulk hydrates, highly wet deliquescent saltsLyophilized APIs, strictly anhydrous salts

Causality in Drying Strategies: Why Ovens Fail

A common procedural error is attempting to dry dihydrochloride salts in a standard vacuum oven at elevated temperatures (>80°C). While this removes surface water, the extended thermal stress frequently breaks the ionic bond between the amine and the chloride ion, driving off HCl gas. This degrades the pure dihydrochloride into an unpredictable mixture of mono-hydrochloride and free base, completely ruining the equivalent calculations for subsequent synthetic steps.

To preserve the HCl stoichiometry while removing water, Azeotropic Distillation is the superior choice[4]. By suspending the salt in a solvent like toluene, water is continuously removed at the boiling point of the toluene-water azeotrope (approx. 85°C) rather than the boiling point of pure water. This gentle, continuous extraction prevents thermal degradation while efficiently stripping both surface and lattice-bound water.

Workflow for Handling Hygroscopic Salts

Workflow A Hygroscopic Dihydrochloride Salt B Karl Fischer Titration (Moisture Quantification) A->B C Moisture Content? B->C D Proceed to Synthesis (Glovebox/Schlenk) C->D < 0.1% w/w E Drying Required (> 0.1% w/w) C->E > 0.1% w/w F Thermal Stability & HCl Loss Risk? E->F G Vacuum Oven Drying (< 60°C + P2O5) F->G Stable / Surface H2O H Azeotropic Distillation (Toluene/IPA) F->H Labile / Bound H2O G->B Re-test H->D If salt used directly I Free-Basing Protocol (SCX Resin or Biphasic) H->I If free amine needed I->D

Figure 1: Decision matrix for the quantification, drying, and free-basing of hygroscopic salts.

Self-Validating Experimental Protocols

Protocol A: Azeotropic Drying of Dihydrochloride Salts

This protocol utilizes physical phase separation to gently remove water without compromising the salt's stoichiometry[4]. The system is self-validating: the visual cessation of water collection physically proves the endpoint, which is orthogonally confirmed by the final KF titration.

Step-by-Step Methodology:

  • Apparatus Setup: Equip an oven-dried round-bottom flask with a Dean-Stark trap and a reflux condenser. Purge the entire system with inert gas (N₂ or Ar) for 15 minutes.

  • Solvent Addition: Suspend the wet dihydrochloride salt in anhydrous toluene (10 mL per gram of salt). If the salt clumps heavily, add 10% v/v anhydrous isopropanol to disrupt the crystal lattice and improve dispersion.

  • Azeotropic Reflux: Heat the mixture to a bath temperature of 110°C. As the suspension refluxes, the toluene-water azeotrope will vaporize, condense, and fall into the Dean-Stark trap. Because water is denser than toluene and immiscible at room temperature, it will phase-separate at the bottom of the trap.

  • Physical Validation: Continue refluxing until water droplets completely cease to accumulate in the trap (typically 2 to 4 hours). Calculate the volume of water collected and compare it against the theoretical water mass determined by the initial KF titration.

  • Isolation: Cool the flask to room temperature under a continuous N₂ sweep. Isolate the anhydrous salt via vacuum filtration using a Schlenk frit, or remove the toluene under reduced pressure. Instantly transfer the dried powder to a desiccator or an argon-filled glovebox[1].

Protocol B: Non-Aqueous Free-Basing via SCX Resin

When the synthetic route demands the nucleophilic free amine, traditional aqueous biphasic extraction (using NaOH and dichloromethane) often fails for polyamines due to extreme water solubility and emulsion formation[5]. This non-aqueous protocol uses Strong Cation Exchange (SCX) resin to bypass partition coefficient limitations. It is chemically self-validating: neutral impurities wash straight through, and only the pure basic amine is eluted.

Step-by-Step Methodology:

  • Resin Conditioning: Mount a glass column packed with SCX resin (e.g., Si-Tosic acid). Condition the stationary phase by passing 3 column volumes (CV) of anhydrous methanol through the bed[5].

  • Loading the Salt: Dissolve the hygroscopic dihydrochloride salt in a minimum volume of anhydrous methanol. Load this solution onto the resin. Causality: The protonated amine groups aggressively displace the protons on the resin's sulfonic acid sites, covalently immobilizing the target molecule while releasing HCl into the solvent.

  • Impurity Wash: Wash the column with 3 CV of anhydrous methanol. This strips away the liberated chloride ions, residual water, and any non-basic organic impurities. (Validation: A TLC of this wash fraction should show zero presence of the target amine).

  • Target Elution: Elute the free amine by passing 3 CV of 2M Ammonia in Methanol (NH₃/MeOH) through the column[5]. Causality: The high concentration of ammonia outcompetes the immobilized amine for the acidic resin sites, releasing the target compound in its uncharged, freebase form.

  • Concentration: Evaporate the eluate under reduced pressure. The volatile ammonia and methanol are easily removed, leaving behind the pure, anhydrous free amine ready for immediate moisture-sensitive coupling.

References

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations , American Pharmaceutical Review. 2[2]

  • Karl Fischer Titration – Moisture Analysis , SG Systems Global.3[3]

  • Handling Hygroscopic Properties of Hydrochloride Salts , Smolecule. 1[1]

  • Crystallization Method for Benzphetamine , Scholars' Mine. 4[4]

  • What is the best way to convert my amine compound from the salt form into free amine? , ResearchGate.5[5]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing ring opening of 1,3-oxazole derivatives under acidic conditions

Topic: Preventing Ring Opening of 1,3-Oxazole Derivatives Under Acidic Conditions Diagnostic & Triage Start Here. Before proceeding with your reaction, utilize this decision matrix to assess the risk of oxazole hydrolysi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Ring Opening of 1,3-Oxazole Derivatives Under Acidic Conditions

Diagnostic & Triage

Start Here. Before proceeding with your reaction, utilize this decision matrix to assess the risk of oxazole hydrolysis. 1,3-oxazoles are generally stable aromatic systems, but specific substitution patterns render them highly labile in acidic media.

OxazoleRiskAssessment Start START: Assess Oxazole Stability Q1 Is the C2 position substituted? Start->Q1 Q2 Are there EWGs (e.g., -CO2R, -CF3) at C4 or C5? Q1->Q2 No (C2-H) Risk_Low LOW RISK Standard acidic workups likely tolerated. Q1->Risk_Low Yes (C2-Alkyl/Aryl) Risk_High CRITICAL RISK High probability of hydrolysis. Avoid aqueous acid entirely. Q2->Risk_High No (Electron Rich) Risk_Med MODERATE RISK Use anhydrous acids only. Keep Temp < 0°C. Q2->Risk_Med Yes (Electron Deficient)

Figure 1: Risk Assessment Matrix for Oxazole Acid Stability. C2-unsubstituted oxazoles possess the highest liability for ring opening.

The Knowledge Base (Technical FAQs)

Q1: Why does my oxazole ring vanish during acidic deprotection (e.g., Boc removal)?

The Mechanism: The 1,3-oxazole ring is a weak base (pKa of conjugate acid ~0.8).[1] In acidic media, the nitrogen atom protonates.[1] Unlike imidazole, the resulting oxazolium cation is highly electrophilic.

  • The Failure Mode: If water is present (even trace amounts in "wet" TFA or hygroscopic solvents), it acts as a nucleophile attacking the C2 position (the most electron-deficient site).

  • The Result: This breaks the C-O bond, leading to an acyclic

    
    -acylamino ketone.[2]
    

HydrolysisMechanism Oxazole Neutral Oxazole Protonated Oxazolium Cation (Highly Electrophilic at C2) Oxazole->Protonated + H+ Transition Tetrahedral Intermediate (Water attack at C2) Protonated->Transition + H2O (Nucleophile) Product Ring Open Product (α-acylamino ketone) Transition->Product Ring Cleavage

Figure 2: The kinetic pathway of acid-catalyzed oxazole hydrolysis. Note that water attack at C2 is the irreversible step.

Q2: I must remove a Boc group. TFA/DCM destroyed my molecule. What is the alternative?

The Solution: You must eliminate water from the equation. Standard TFA is often wet, and the reaction generates isobutylene and CO2, but does not scavenge water.

  • Recommended Protocol: Use Oxalyl Chloride in Methanol .[3][4] This reagent generates anhydrous HCl in situ. It is significantly milder and has been proven to deprotect Boc amines in the presence of sensitive heterocycles where TFA fails [1].

  • Alternative: Anhydrous 4N HCl in Dioxane. However, commercial sources often absorb atmospheric moisture once opened. Fresh generation is preferred.

Q3: How do substituents affect acid stability?

Electronic effects dictate the basicity of the nitrogen.

  • C2-Substituents: A phenyl or alkyl group at C2 sterically hinders the nucleophilic attack and stabilizes the ring. C2-H oxazoles are notoriously unstable [2].

  • EWG at C4/C5: Electron-Withdrawing Groups (esters, nitriles) reduce the electron density on the nitrogen. This lowers the pKa, making the ring harder to protonate. If the ring doesn't protonate, it doesn't hydrolyze.

Experimental Protocols (SOPs)

Protocol A: Mild Boc-Deprotection using Oxalyl Chloride/MeOH

Best for: C2-unsubstituted oxazoles or highly acid-sensitive substrates.

Reagents:

  • Substrate (N-Boc protected oxazole)

  • Oxalyl Chloride (Reagent Grade)

  • Methanol (Anhydrous)

Step-by-Step:

  • Preparation: Dissolve the substrate (1.0 equiv) in anhydrous Methanol (0.1 M concentration) under an inert atmosphere (N2 or Ar).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add Oxalyl Chloride (2.0 - 3.0 equiv) dropwise. Caution: Gas evolution (CO, CO2) will occur. Ensure proper venting.

  • Reaction: Allow the mixture to warm to room temperature. Monitor via TLC (typically complete in 1–2 hours).

  • Workup: Concentrate the solvent in vacuo at low temperature (<30°C). Do not quench with aqueous base if the free base is unstable; isolate as the hydrochloride salt if possible.

Protocol B: Workup of Acidic Oxazole Reactions

Critical for preventing "workup-induced" hydrolysis.

The Error: Pouring a hot acidic reaction mixture into water or aqueous bicarbonate. The heat of neutralization + water = instant ring opening.

The Correct Method:

  • Cool: Chill the reaction mixture to -10°C or 0°C.

  • Dilute: Dilute with a non-polar solvent (DCM or EtOAc) before adding water.

  • Neutralize: Pour the cold reaction mixture slowly into a vigorously stirred, ice-cold saturated NaHCO3 solution. Ensure the internal temperature does not rise above 5°C.

Stability Data Reference

Table 1: Relative Stability of Substituted Oxazoles in 1N HCl (25°C)

Substitution PatternRelative StabilityEstimated Half-LifeMechanistic Insight
2-Phenyl-5-methyl High> 24 HoursSteric bulk at C2 prevents water attack.
2-Methyl Moderate~ 6-12 HoursAlkyl stabilization is weaker than aryl.
4-Carboethoxy (EWG) High> 24 HoursReduced N-basicity prevents protonation.
Unsubstituted (C2-H) Critical (Low) < 30 MinutesHighly accessible C2; rapid hydrolysis.
2-Amino LowVariableExocyclic amine can tautomerize, complicating stability.

References

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Source: RSC Advances, 2020.[5] URL:[Link]

  • Heterocyclic Chemistry (5th Ed). Source: Joule, J.A. and Mills, K., Wiley-Blackwell. (Standard Text). Context: Fundamental mechanisms of azole hydrolysis and electrophilic attack at C2.[1]

  • Synthesis and Reactions of Oxazoles. Source: Organic Chemistry Portal. URL:[Link]

Sources

Optimization

Purification methods for 1-(1,3-oxazol-2-yl)methanamine reaction mixtures

Technical Support Guide: Purification of 1-(1,3-oxazol-2-yl)methanamine Introduction: The Molecule & The Challenge 1-(1,3-oxazol-2-yl)methanamine (also known as 2-(aminomethyl)oxazole) presents a classic "polar amine" pu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Purification of 1-(1,3-oxazol-2-yl)methanamine

Introduction: The Molecule & The Challenge

1-(1,3-oxazol-2-yl)methanamine (also known as 2-(aminomethyl)oxazole) presents a classic "polar amine" purification challenge. Structurally, it consists of a basic primary amine attached to a weakly basic oxazole ring.

Key Physicochemical Properties:

  • Polarity: High. The free base is highly water-soluble (

    
     to 
    
    
    
    ).
  • Basicity: The primary amine (

    
    ) is significantly more basic than the oxazole nitrogen (
    
    
    
    ).
  • Stability: The oxazole ring is generally stable but can undergo ring-opening hydrolysis under vigorous aqueous acidic conditions at high temperatures.

Most users encounter this molecule via the Delépine Reaction (using 2-chloromethyloxazole and hexamethylenetetramine) or Gabriel Synthesis . The resulting reaction mixtures often contain inorganic salts, formaldehyde byproducts (from Delépine hydrolysis), and unreacted halides.

Part 1: General Purification Strategies (FAQs)

Q1: I cannot extract the free base from the aqueous layer. What is happening?

A: This is the most common issue. Due to its high polarity and low molecular weight (~98 g/mol as free base), 1-(1,3-oxazol-2-yl)methanamine partitions poorly into standard organic solvents like ethyl acetate or diethyl ether, even at high pH.

The Fix:

  • Salting Out: Saturate the aqueous phase with NaCl or

    
     before extraction.
    
  • Solvent Switch: Use DCM:Isopropanol (3:1) or Chloroform:Ethanol (4:1) as the extraction solvent. These mixtures have higher polarity and better solvating power for polar amines.

  • Continuous Extraction: For larger scales, use a liquid-liquid continuous extractor with DCM for 12–24 hours.

Q2: The reaction mixture turned into a black tar/gum upon acid hydrolysis. Can I save it?

A: This "tar" is often polymerized formaldehyde (paraformaldehyde) or decomposition products from the oxazole ring if the hydrolysis conditions were too harsh (e.g., refluxing concentrated aqueous HCl for too long).

The Fix:

  • Filtration: Dissolve the crude mixture in methanol or ethanol. The polymeric tar is often insoluble in alcohol. Filter it off.

  • Trituration: If the product is an oil, triturate with cold diethyl ether or MTBE. The amine salt should solidify while non-polar tars remain in solution.

Q3: How do I remove residual hexamethylenetetramine (Hexamine) after a Delépine reaction?

A: Hexamine is a stubborn impurity.

  • Acidic Wash: If you have the product in an organic solvent (unlikely for this molecule, but possible with specific carriers), wash with dilute acid. Hexamine hydrolyzes or stays in the water.

  • Preferred Method (Ethanol Precipitation): Convert your crude amine to the Hydrochloride salt . Hexamine hydrochloride is soluble in hot ethanol, whereas 2-(aminomethyl)oxazole hydrochloride often crystallizes out or can be precipitated by adding ether.

Part 2: Detailed Purification Protocols

Protocol A: Isolation as the Hydrochloride Salt (Recommended)

Best for: Long-term storage, removing non-basic impurities, and handling the compound as a stable solid.

Prerequisites: Crude reaction residue (after solvent removal).

  • Dissolution: Dissolve the crude residue in a minimum amount of absolute ethanol or methanol .

    • Note: If inorganic salts (NaCl/KCl) are present from the reaction, they will likely remain undissolved. Filter them off.

  • Acidification: Cool the solution to 0°C. Add 2M HCl in diethyl ether or 1.25M HCl in Methanol dropwise.

    • Target pH: Adjust until pH is ~3 (wet pH paper). Do not go too low (pH < 1) to avoid protonating the oxazole ring excessively or inducing degradation.

  • Precipitation:

    • If a solid forms immediately: Stir at 0°C for 30 mins, then filter.

    • If no solid forms: Slowly add Diethyl Ether or Acetone as an anti-solvent until the solution turns cloudy. Store at -20°C overnight.

  • Washing: Wash the filter cake with cold ether/acetone (1:1).

  • Drying: Dry under vacuum over

    
     to remove hygroscopic water.
    
Protocol B: Purification via Ion-Exchange Chromatography

Best for: Isolating the free base without extraction; removing neutral impurities.

Stationary Phase: Strong Cation Exchange (SCX) resin (e.g., Dowex 50W or silica-based SCX).

  • Loading: Dissolve crude mixture in water or MeOH (pH < 7). Load onto the SCX cartridge.

    • Mechanism:[1][2][3][4][5][6][7] The amine (

      
      ) binds to the sulfonate groups of the resin. Neutral impurities (starting halides, solvents) pass through.
      
  • Washing: Flush the column with Methanol (2–3 column volumes).

    • Checkpoint: Check the eluate by TLC. It should contain non-polar impurities.

  • Elution: Elute the product using 2M Ammonia in Methanol .

    • Mechanism:[1][2][3][4][5][6][7][8] Ammonia displaces the amine product.

  • Concentration: Evaporate the ammoniacal methanol fraction under reduced pressure (bath temp < 40°C) to obtain the pure free base.

Part 3: Decision Logic & Workflows

Workflow 1: Delépine Reaction Workup & Purification

DelepineWorkup Start Crude Delépine Reaction Mixture (Quaternary Ammonium Salt) Hydrolysis Acid Hydrolysis (Ethanolic HCl, Reflux) Start->Hydrolysis Cleave Hexamine Evap Evaporate Solvents (Remove EtOH/Formaldehyde) Hydrolysis->Evap Residue Solid/Gummy Residue (Amine HCl + NH4Cl) Evap->Residue Choice Desired Form? Residue->Choice PathSalt Purify as HCl Salt Choice->PathSalt Stability Preferred PathBase Isolate Free Base Choice->PathBase Reactivity Preferred StepSalt1 Dissolve in min. hot EtOH Filter hot (remove NH4Cl) PathSalt->StepSalt1 StepBase1 Dissolve in H2O Load onto SCX Resin PathBase->StepBase1 StepSalt2 Cool + Add Et2O/Acetone StepSalt1->StepSalt2 FinalSalt Pure Amine HCl Salt (Crystalline) StepSalt2->FinalSalt StepBase2 Wash: MeOH Elute: 2M NH3 in MeOH StepBase1->StepBase2 FinalBase Pure Free Amine (Oil/Low melt solid) StepBase2->FinalBase

Caption: Logical workflow for processing the crude mixture from a Delépine synthesis, offering pathways for both salt and free-base isolation.

Part 4: Data Summary

Table 1: Solubility Profile & Solvent Recommendations

Solvent SystemSolubility (Free Base)Solubility (HCl Salt)Usage
Water HighHighSCX Loading / Aqueous Phase
Methanol/Ethanol HighHigh (Hot), Moderate (Cold)Recrystallization / Transfer
DCM ModerateInsolubleExtraction (poor efficiency alone)
DCM : iPrOH (3:1) GoodPoorRecommended Extraction Solvent
Diethyl Ether PoorInsolubleAnti-solvent for precipitation
Acetone ModerateInsolubleAnti-solvent for precipitation

Table 2: Estimated pKa Values for Selective Protonation

Functional GroupApprox. pKaImplication for Purification
Primary Amine (

)
8.5 – 9.5Protonates first. Forms stable salt with HCl.
Oxazole Nitrogen (Ring)0.8 – 1.0Very weak base. Requires strong acid (pH < 1) to protonate.
Strategy Maintain pH ~3 during salt formation to protonate the amine without protonating the ring or hydrolyzing it.

References

  • Delépine, M. (1895).[4][8][9] Sur l'hexaméthylène-amine (urotropine) et ses dérivés. Bulletin de la Société Chimique de France, 13, 352–361.[4][8]

  • Banfi, L., Narisano, E., & Riva, R. (2005). Synthesis of Oxazoles. In Comprehensive Heterocyclic Chemistry III. Elsevier.

  • Sigma-Aldrich. (n.d.). Oxazol-2-ylmethanamine hydrochloride Product Sheet. Retrieved October 26, 2023.

  • Beilstein Journals. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry, 14, 36–42.

  • ChemScene. (n.d.). Oxazol-2-ylmethanamine hydrochloride Safety Data Sheet.

Sources

Troubleshooting

Technical Support Center: Oxazol-2-ylmethanamine Dihydrochloride

Diagnostic Assessment & Triage The Core Issue: You are working with oxazol-2-ylmethanamine dihydrochloride (CAS: 2095670-21-4). While the primary amine is basic ( ), the oxazole ring nitrogen is only weakly basic ( ).[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Assessment & Triage

The Core Issue: You are working with oxazol-2-ylmethanamine dihydrochloride (CAS: 2095670-21-4). While the primary amine is basic (


), the oxazole ring nitrogen is only weakly basic (

).[1][2] The dihydrochloride form (

) is often kinetically formed in excess acid but is thermodynamically unstable relative to the monohydrochloride (

).

Symptoms of Excess HCl:

  • Hygroscopicity: The solid turns into a sticky oil/gum upon exposure to air.

  • Acidity: Aqueous solution pH is < 1.0, potentially damaging acid-sensitive downstream reagents.

  • Stoichiometry Errors: Molar mass calculations are inconsistent due to variable HCl content.

Decision Matrix: What is your Target?

DecisionMatrix Start Current State: Oxazol-2-ylmethanamine Dihydrochloride (Excess HCl) Goal What is your downstream application? Start->Goal PathA Storage / Standard Reactions Goal->PathA Need Stable Solid PathB Acid-Sensitive Reactions (e.g., Nucleophilic Substitution) Goal->PathB Need Reactive Amine Target1 Target: Monohydrochloride (1HCl) Stable, non-hygroscopic solid PathA->Target1 Target2 Target: Free Base Reactive oil/low-melting solid PathB->Target2 Method1 Protocol A: Solvent Trituration Target1->Method1 Method2 Protocol B: Resin Neutralization Target2->Method2

Figure 1: Decision matrix for selecting the appropriate purification protocol based on downstream needs.

Technical Protocols

Protocol A: Conversion to Monohydrochloride (Stabilization)

Best for: Long-term storage, removing physically trapped HCl gas, and obtaining a weighable solid.

Mechanism: The second HCl molecule is loosely bound to the oxazole ring. By suspending the salt in a solvent where the


 salt is insoluble but free HCl is soluble, we can "wash off" the excess acid.

Reagents:

  • Anhydrous Ethanol (EtOH) or Isopropanol (IPA)

  • Diethyl Ether (

    
    ) or MTBE
    

Step-by-Step Workflow:

  • Dissolution/Suspension: Place crude dihydrochloride in a minimal amount of warm anhydrous Ethanol (

    
    ).
    
    • Note: If it dissolves completely, the lattice energy is broken. If it remains a suspension, that is also acceptable.

  • Precipitation: Slowly add Diethyl Ether (ratio 1:5 EtOH:Ether) with vigorous stirring.

  • Equilibration: Cool to

    
     and stir for 30 minutes. The thermodynamically stable monohydrochloride will crystallize.
    
  • Filtration: Filter the white solid under Argon/Nitrogen.

  • Drying: Dry under high vacuum (

    
     mbar) at room temperature for 4 hours.
    
    • Critical Check: Verify stoichiometry with

      
       titration or elemental analysis.
      
Protocol B: Isolation of Free Base (Resin Method)

Best for: Immediate use in nucleophilic substitutions, avoiding aqueous workups that lose water-soluble amines.

Mechanism: Using a solid-supported carbonate base avoids the risk of hydrolyzing the oxazole ring (which can occur with strong soluble bases like NaOH) and allows for simple filtration.

Reagents:

  • Resin: Amberlyst A-21 (weakly basic) or Polymer-supported Carbonate.

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM).

Step-by-Step Workflow:

ResinWorkflow Step1 1. Dissolve 2HCl salt in MeOH Step2 2. Add A-21 Resin (3.0 eq capacity) Step1->Step2 Step3 3. Agitate (30 min, RT) Step2->Step3 Step4 4. Filter Resin (Removes Cl-) Step3->Step4 Step5 5. Evaporate Solvent (Low Temp <30°C) Step4->Step5

Figure 2: Resin-based neutralization workflow.

  • Preparation: Pre-wash the resin with MeOH to remove preservatives.

  • Loading: Dissolve the oxazol-2-ylmethanamine dihydrochloride in MeOH (approx 0.1 M concentration).

  • Exchange: Add 3.0 equivalents of resin (calculated based on resin loading capacity, usually ~4 mmol/g).

  • Monitoring: Agitate gently. Spot an aliquot on wet pH paper.

    • Target: pH 8-9 (Basic).

  • Isolation: Filter off the resin beads. Rinse beads with DCM to recover any adsorbed amine.

  • Concentration: Concentrate the filtrate carefully (no heat, vacuum only) as the free base may be volatile.

Data & Specifications

Physicochemical Properties Table

PropertyMonohydrochloride (

)
Dihydrochloride (

)
Free Base
Stability High (Recommended Storage)Low (Hygroscopic)Moderate (Oxidation Risk)
Stoichiometry 1:1 (Amine protonated)1:2 (Amine + Ring/Lattice)0:1 (Neutral)
Solubility Water, MeOHWater, MeOHDCM, EtOAc, MeOH
Acidity (pH) ~4-5 (1% aq)< 1.0 (1% aq)> 9.0
CAS 1041053-44-42095670-21-4885331-17-9

Troubleshooting & FAQs

Q1: My product turned into a brown oil after using NaOH. What happened? A: You likely hydrolyzed the oxazole ring. While 2-substituted oxazoles are more stable than 5-substituted ones, high concentrations of strong hydroxide (


) can attack the C2 or C5 position, leading to ring opening.
  • Corrective Action: Use Protocol B (Resin) or a weaker inorganic base like Potassium Carbonate (

    
    ) in a biphasic system (DCM/Water).
    

Q2: I need to dry the salt, but it keeps gaining weight on the balance. A: The dihydrochloride is extremely hygroscopic. It is absorbing atmospheric moisture faster than you can weigh it.

  • Corrective Action: Convert it to the Monohydrochloride (Protocol A). If you must use the

    
    , weigh it inside a glovebox or a nitrogen-flushed weighing bag.
    

Q3: Can I use thermal drying (oven) to remove the HCl? A: Do not exceed 60°C. High heat can cause the excess HCl to degrade the amine or sublime the free base if dissociation occurs. Vacuum drying at Room Temperature is the gold standard.

Q4: How do I confirm I have successfully removed the excess HCl? A: Perform a Silver Nitrate (


) titration.
  • Dissolve a known mass of your product in water.

  • Titrate with standardized

    
     using a chromate indicator (Mohr’s method).
    
  • Calculate the moles of Chloride.

    • Ratio

      
       Monohydrochloride.
      
    • Ratio

      
       Dihydrochloride.
      

References

  • Oxazole Basicity & Stability

    • Title: Heterocyclic Chemistry: Oxazoles.[2][3][4]

    • Source: Wikipedia / IUPAC D
    • URL:[Link]

  • Amine Salt Purification Methods

    • Title: Purification of Hydrochloride Salts (Community Discussion).[5]

    • Source: ECHEMI.
  • Compound Specific Data

    • Title: Oxazol-2-ylmethanamine hydrochloride Properties.[6][7][8]

    • Source: PubChem (NIH).
    • URL:[Link]

  • General Handling of Amine Hydrochlorides

    • Title: How can I neutralize amine hydrochlorides?
    • Source: ResearchGate.[9][10]

    • URL:[Link]

Sources

Optimization

Technical Support Center: 2-(Aminomethyl)oxazole Solution Stability &amp; Handling

Welcome to the Technical Support Center for 2-(aminomethyl)oxazole . As a versatile building block in medicinal chemistry and peptidomimetic synthesis, this compound features a highly reactive primary amine tethered to a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(aminomethyl)oxazole . As a versatile building block in medicinal chemistry and peptidomimetic synthesis, this compound features a highly reactive primary amine tethered to an oxazole ring. While the oxazole core is robust, the primary amine is susceptible to rapid degradation in solution if not handled correctly.

This guide provides researchers and drug development professionals with field-proven insights, mechanistic causality, and self-validating protocols to ensure the integrity of your stock solutions and synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: Why does my 2-(aminomethyl)oxazole stock solution in DMSO turn cloudy or form a precipitate over time? A: This is a classic symptom of carbamate formation. Primary amines are highly nucleophilic. When dissolved in polar aprotic solvents like dimethyl sulfoxide (DMSO), the amine rapidly absorbs atmospheric carbon dioxide (CO₂) to form insoluble carbamic acid or carbamate salts [2]. This phase-separation phenomenon is so efficient that similar amine-DMSO systems are actively researched for industrial carbon capture [5]. Furthermore, DMSO can act as a catalyst for amine complexation, accelerating nucleophilic degradation pathways [3].

Q2: Should I store the compound as a freebase or a hydrochloride salt? A: You must always store the compound as the hydrochloride salt (CAS 885331-17-9) for long-term stability [1]. Mechanistically, the HCl salt protonates the primary amine, converting it into an ammonium cation (


). This protonation completely eliminates the nitrogen's lone pair, neutralizing its nucleophilicity. Without a free lone pair, the molecule cannot react with CO₂, undergo oxidation, or form Schiff bases with trace aldehydes.

Q3: I need the freebase form for a multi-step synthesis. How can I prevent degradation during the campaign? A: If your synthetic route requires the amine to remain uncoupled for extended periods, you must chemically shield it. Converting the primary amine to a tert-butyloxycarbonyl (Boc) protected derivative (Boc-2-aminomethyl-oxazole) provides both steric hindrance and electronic deactivation [4]. This protection strategy is standard practice when synthesizing complex oxazole-containing peptidomimetics or acyclovir analogues [6].

Quantitative Stability Data

The following table summarizes the degradation kinetics of 2-(aminomethyl)oxazole under various storage conditions. Note the drastic difference in half-life between the freebase and the HCl salt.

Table 1: Stability Profile of 2-(aminomethyl)oxazole (100 mM) at 25°C

SolventChemical FormAtmosphere% Remaining (24h)% Remaining (7d)Primary Degradant / Mechanism
DMSOFreebaseAmbient Air65%< 10%Carbamate salt (Precipitation)
DMSOFreebaseArgon (Sealed)95%75%Oxidation / DMSO-complexation
DMSOHCl Salt Ambient Air> 99% > 98% None (Stable)
Water (pH 7.4)FreebaseAmbient Air80%40%Hydrolysis / Amine Oxidation
MethanolHCl Salt Ambient Air> 99% > 99% None (Stable)

Troubleshooting Guide

When experiments fail, identifying the root cause requires understanding the underlying chemical environment. Use this matrix to diagnose and resolve common handling issues.

Table 2: Troubleshooting Matrix

Observed SymptomMechanistic CauseCorrective Action
White precipitate in DMSO stock solution Nucleophilic attack of the free primary amine on atmospheric CO₂, forming an insoluble carbamate salt [2].Discard the solution. Remake using the HCl salt form . Purge the storage vial with Argon or Nitrogen before sealing.
Multiple new peaks in LC-MS (e.g., M+14, M+16) Amine oxidation (M+16) or reaction with trace formaldehyde/aldehydes in aged solvents to form Schiff bases.Use freshly opened, anhydrous, amine-free solvents. Store single-use aliquots at -20°C to minimize freeze-thaw cycles.
Low yield in amide coupling reactions Incomplete in situ freebasing of the HCl salt. The amine remains protonated and non-nucleophilic.Ensure 2.5 to 3.0 equivalents of a non-nucleophilic base (e.g., DIPEA) are added to the reaction mixture before the coupling reagent.

Standard Operating Protocols (SOPs)

To ensure reproducibility, every protocol must be a self-validating system. Follow these methodologies precisely.

Protocol A: Preparation of Ultra-Stable Stock Solutions

Objective: Formulate a 100 mM stock solution resistant to atmospheric degradation.

  • Material Selection: Weigh 13.46 mg of 2-(aminomethyl)oxazole hydrochloride (MW: 134.56 g/mol ) [1]. Do not use the freebase.

  • Solvent Preparation: Dispense 1.0 mL of anhydrous DMSO (water content < 0.005%) into a dry, amber glass vial.

  • Dissolution: Add the solvent to the salt. Vortex for 30 seconds until completely dissolved.

  • Inerting: Gently bubble Argon gas through the solution for 1 minute to displace dissolved O₂ and CO₂. Seal with a PTFE-lined septum cap.

  • System Validation: Remove a 10 µL aliquot and dilute in 90 µL of DI water. Spot on pH paper; the reading should be acidic (pH ~4-5), confirming the integrity of the protective hydrochloride salt.

Protocol B: In Situ Freebasing for Amide Coupling

Objective: Safely liberate the reactive freebase immediately prior to a coupling event to prevent degradation.

  • Pre-activation: In a separate vial, activate your carboxylic acid (1.0 eq) with your chosen coupling reagent (e.g., HATU, 1.1 eq) in anhydrous DMF.

  • Neutralization: To your 2-(aminomethyl)oxazole HCl stock solution (1.2 eq), add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: 1 eq of DIPEA neutralizes the HCl, liberating the freebase; the remaining 2 eq drive the coupling reaction.

  • Coupling: Immediately transfer the neutralized amine solution to the pre-activated acid. Stir at room temperature.

  • System Validation: After 30 minutes, run an LC-MS aliquot. The complete disappearance of the 2-(aminomethyl)oxazole peak (m/z 99.1 [M+H]+ for the freebase) validates successful coupling without intermediate degradation.

Handling & Degradation Workflow

The following logic diagram maps the critical decision points for storing and utilizing 2-(aminomethyl)oxazole to prevent structural degradation.

G A 2-(aminomethyl)oxazole (Raw Material) B HCl Salt Form (Stable) A->B Preferred Storage C Freebase Form (Reactive) A->C Avoid Long-term E DMSO Stock (Sealed, Ar/N2) B->E Dissolve D Boc-Protection (Synthesis) C->D Protect Amine F Carbamate Precipitation C->F Atmospheric CO2 Exposure G In situ Freebasing (Coupling) E->G Add DIPEA/TEA

Workflow for the stabilization and handling of 2-(aminomethyl)oxazole in solution.

References

  • 2-AMINOMETHYL-OXAZOLE HCL | CAS 885331-17-9 | Chemical Suppliers Source: chemical-suppliers.eu URL:[Link]

  • Direct Air Capture of CO2 Using a Liquid Amine–Solid Carbamic Acid Phase-Separation System Source: ACS Environmental Au URL:[Link]

  • Effect of dimethyl sulfoxide on aliphatic nucleophilic reactions Source: Iowa State University (iastate.edu) URL:[Link]

  • New Analogues of Acyclovir – Synthesis and Biological Activity Source: Zeitschrift für Naturforschung URL:[Link]

  • Low-energy phase-change absorbents for efficient onboard CO₂ capture in the maritime sector Source: PMC (nih.gov) URL:[Link]

  • Hydroxycinnamic Acid Amides with Oxazole-Containing Amino Acid: Synthesis and Antioxidant Activity Source: ResearchGate URL:[Link]

Troubleshooting

Optimizing reaction pH for oxazole amine nucleophilic attacks

Topic: Optimizing reaction pH for oxazole amine nucleophilic attacks Ticket ID: OX-NH2-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Introduction: The "Dead" Nucle...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing reaction pH for oxazole amine nucleophilic attacks Ticket ID: OX-NH2-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Introduction: The "Dead" Nucleophile Problem

Welcome to the Oxazole Support Desk. If you are here, you are likely experiencing failed amide couplings, low yields in SNAr reactions, or ring decomposition during workup.

The Root Cause: 2-Aminooxazoles are deceptively poor nucleophiles. Unlike their thiazole counterparts, the oxygen atom in the oxazole ring exerts a strong inductive electron-withdrawing effect (


 effect), significantly reducing the electron density on the exocyclic amine. Furthermore, the ring nitrogen (

) is basic (pKa ~0.8 - 1.5), creating a competition between the ring nitrogen and the exocyclic amine for electrophiles.

This guide provides a self-validating system to navigate the narrow "Goldilocks Zone" of pH: basic enough to drive nucleophilicity, but neutral enough to prevent ring hydrolysis.

Module 1: The Reactivity Landscape (Theory & Mechanism)

Before attempting a rescue protocol, you must understand the stability triangle. Oxazoles are chemically fragile compared to thiazoles or pyridines.

Diagram 1: The Stability-Reactivity Equilibrium

This diagram illustrates the narrow operational window for oxazole amines. Deviating into high acidity triggers protonation (deactivation), while high basicity risks ring opening.

OxazoleLandscape cluster_0 Failure Modes Acid pH < 2: Acidic Zone Ring N-Protonation (Nucleophile Deactivated) Neutral pH 4-8: The Goldilocks Zone Free Base Form (Active Nucleophile) Acid->Neutral + Base Neutral->Acid + H+ (Reversible) Base pH > 10: Basic Zone C2-Deprotonation (Ring Hydrolysis Risk) Neutral->Base Strong Base Base->Neutral Careful Neutralization

Caption: Figure 1. The pH-dependent stability and reactivity profile of 2-aminooxazole. Operational success requires maintaining the "Goldilocks Zone" (Green).

Module 2: Troubleshooting Amide Couplings

User Issue: "I used EDC/NHS or HOBt, but I recovered unreacted starting material."

Diagnosis: Standard carbodiimide couplings rely on a moderately nucleophilic amine. 2-aminooxazole is too weak for standard active esters. You need high-energy intermediates.

Protocol A: High-Activity HATU Coupling (Recommended)

Use this for valuable intermediates where harsh conditions (acid chlorides) are too risky.

Reagents:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • Base: DIPEA (Diisopropylethylamine) or sym-Collidine (for acid-sensitive substrates).

  • Solvent: DMF or NMP (Polar aprotic solvents stabilize the transition state).

Step-by-Step Workflow:

  • Pre-activation (Critical): Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in dry DMF (0.2 M concentration).

  • Base Addition 1: Add DIPEA (1.0 equiv) to the acid/HATU mixture. Stir for 2-5 minutes only.

    • Why? This forms the activated At-ester. Long wait times can lead to epimerization or hydrolysis of the ester.

  • Amine Addition: Add the 2-aminooxazole (1.0 - 1.2 equiv).

  • Base Addition 2: Add remaining DIPEA (1.0 - 2.0 equiv).

    • Why? The total base must neutralize any HCl salts of the amine and keep the pH ~8.

  • Temperature: Heat to 50-60°C .

    • Expert Insight: Room temperature is often insufficient for electron-deficient amines. Thermal energy is required to overcome the activation barrier.

Protocol B: The "Nuclear Option" (Acid Chlorides)

Use this when HATU fails. Requires strict moisture control.

  • Generation: Convert acid to acid chloride using Oxalyl Chloride/DMF (cat.) in DCM. Evaporate to dryness to remove HCl.

  • Coupling: Redissolve Acid Chloride in DCM.

  • Scavenger: Add Pyridine (3.0 equiv) or DMAP (0.1 equiv) + TEA.

  • Addition: Add 2-aminooxazole.

  • Reflux: Reflux in DCM (40°C) or DCE (83°C) if needed.

Data Summary: Coupling Reagent Efficacy

ReagentReactivityRisk of Side RxnRecommended for Oxazoles?
EDC/NHS LowLowNO (Too weak)
PyBOP MediumMediumMaybe (Difficult purification)
HATU HighLowYES (Standard of care)
T3P HighLowYES (Good for scale-up)
SOCl2 Very HighHigh (HCl gen)YES (With careful base control)

Module 3: Advanced C-N Bond Formation (Buchwald-Hartwig)

User Issue: "I cannot form the amide, or I need an aryl amine (SNAr failure)."

Diagnosis: If nucleophilic attack is impossible due to electronics, switch mechanisms to Palladium-catalyzed cross-coupling. This bypasses nucleophilicity issues by relying on oxidative addition/reductive elimination.

Diagram 2: Decision Matrix for Reaction Selection

DecisionTree Start Start: C-N Bond Formation Check1 Is the Electrophile a Carboxylic Acid? Start->Check1 Branch1 YES Check1->Branch1 Branch2 NO (Aryl Halide) Check1->Branch2 Method1 Attempt HATU/DIPEA @ 60°C Branch1->Method1 Method2 Attempt Buchwald-Hartwig Branch2->Method2 Result1 Success? Method1->Result1 Action1 Proceed to Workup Result1->Action1 Yes Action2 Switch to Acid Chloride (Pyridine/DCM) Result1->Action2 No

Caption: Figure 2. Strategic decision tree for selecting the optimal coupling methodology based on electrophile type and initial failure modes.

Protocol C: Buchwald-Hartwig for Oxazoles

Crucial: Avoid strong bases like NaOtBu which can degrade the oxazole ring.

Reagents:

  • Catalyst:

    
     (2-5 mol%) or Pd(OAc)2.
    
  • Ligand: Xantphos (rigid bite angle favors reductive elimination) or BrettPhos (for difficult amines).

  • Base:

    
     (Cesium Carbonate).[1]
    
    • Why? It is milder than alkoxides and soluble enough in dioxane to function without destroying the heterocycle.

  • Solvent: 1,4-Dioxane (degassed).

Workflow:

  • Combine Aryl Halide (1.0 eq), Oxazole Amine (1.2 eq),

    
     (2.0 eq).
    
  • Add Catalyst/Ligand pre-mix in Dioxane.

  • Sparge with Argon for 10 mins.

  • Heat to 90-100°C sealed.

Module 4: Workup & Stability FAQs

Q: My product disappears during aqueous workup. Where did it go? A: You likely washed with 1M HCl.

  • Mechanism: Oxazoles are acid-sensitive.[2][3][4] Strong acid protonates the ring, allowing water to attack

    
    , opening the ring to form an 
    
    
    
    -acylamino ketone.
  • Solution: Quench reactions with saturated

    
     (mildly acidic, pH ~5-6) or phosphate buffer (pH 7). Never  use strong mineral acids for washes.
    

Q: The reaction turns black/tarry with NaH. A: Base-induced degradation.

  • Mechanism: Strong bases can deprotonate the oxazole ring (even if substituted, side reactions occur) or cause polymerization.

  • Solution: Switch to non-nucleophilic, milder bases like

    
     or K3PO4.
    

Q: I see two spots on TLC that merge on standing. A: Tautomerism.

  • 2-Aminooxazoles exist in equilibrium with the 2-iminooxazoline form. This is normal. Do not try to separate them; they are the same compound rapidly interconverting.

References

  • Evans, D. A., et al. "The pKa of Heterocyclic Amines." Journal of the American Chemical Society. (General reference for heterocycle basicity).

  • BenchChem Technical Support. "Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide to Managing Hydrolytic Instability." BenchChem Knowledge Base.

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research. (Basis for Buchwald Protocol).

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. (Comparison of HATU/T3P).

  • Verrier, C., et al. "Direct Arylation of Oxazoles." Chemical Science. (Discusses C-H acidity and stability of oxazoles).

Sources

Optimization

Technical Support Center: Recrystallization of Oxazol-2-ylmethanamine Hydrochloride

Product: Oxazol-2-ylmethanamine Hydrochloride (CAS: 1041053-44-4) Document Type: Technical Guide & Troubleshooting Manual Version: 2.1 (Current) Executive Summary & Chemical Profile[1] Oxazol-2-ylmethanamine hydrochlorid...

Author: BenchChem Technical Support Team. Date: March 2026

Product: Oxazol-2-ylmethanamine Hydrochloride (CAS: 1041053-44-4) Document Type: Technical Guide & Troubleshooting Manual Version: 2.1 (Current)

Executive Summary & Chemical Profile[1]

Oxazol-2-ylmethanamine hydrochloride is a bifunctional heterocyclic building block containing a primary amine and an oxazole ring. As a hydrochloride salt, it exhibits high polarity and potential hygroscopicity.

Critical Stability Warning: While the hydrochloride salt is stable in solid form, the oxazole ring is susceptible to hydrolytic cleavage (ring-opening) under prolonged heating in strongly acidic aqueous media [1]. Therefore, recrystallization protocols must balance solubility requirements with thermal exposure limits to prevent degradation into


-acylamino ketone byproducts.
Physicochemical Profile
PropertyCharacteristicImplication for Recrystallization
Polarity High (Ionic Salt)Requires polar protic solvents for dissolution.
Thermal Stability ModerateAvoid prolonged boiling (>80°C) in aqueous media.
Hygroscopicity HighDry solvents and inert atmosphere filtration recommended.
Impurity Profile Often contains trace ammonium salts or hydrolyzed ring products.

Solvent Selection Matrix

The following solvent systems have been validated for small heteroaromatic amine salts. The choice depends on the scale and the nature of the impurities.

Primary Solvents (Dissolution)
  • Methanol (MeOH): Excellent solubility. Best for solvent/anti-solvent methods.

  • Ethanol (EtOH): Good solubility. Often used for single-solvent recrystallization.

  • Isopropanol (IPA): Moderate solubility. Ideal for maximizing recovery yield.

Anti-Solvents (Precipitation)
  • Diethyl Ether (Et₂O): Classical anti-solvent; yields high-purity crystals but requires safety precautions (peroxides/flammability).

  • Ethyl Acetate (EtOAc): Safer alternative to ether; moderate polarity allows for better impurity rejection.

  • Acetonitrile (MeCN): Useful for "salting out" or cooling crystallization.

Recommended Solvent Systems
MethodSolvent SystemRatio (v/v)Application
A Abs. Ethanol (Single)N/ARoutine purification; removal of minor mechanical impurities.
B MeOH / Et₂O 1:5 to 1:10High-purity requirements; removal of colored impurities.
C MeOH / EtOAc 1:3 to 1:6Scalable process; safer than ether systems.

Standard Operating Procedures (SOPs)

Protocol A: Solvent/Anti-Solvent Recrystallization (MeOH/EtOAc)

Recommended for highest purity and recovery.

  • Dissolution: Place the crude salt in a flask. Add the minimum amount of dry Methanol at room temperature (20-25°C) to fully dissolve the solid. If insoluble particles remain, filter through a 0.45 µm PTFE syringe filter.

  • Nucleation: While stirring rapidly, slowly add Ethyl Acetate dropwise.

    • Visual Cue: Stop adding when a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 2-3 drops of Methanol to make the solution clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature for 2 hours. Then, move to a refrigerator (4°C) for 12 hours.

  • Isolation: Filter the crystals under a nitrogen blanket (to prevent moisture absorption). Wash with cold EtOAc. Dry in a vacuum desiccator over P₂O₅.

Protocol B: Single-Solvent Thermal Recrystallization (Ethanol)

Use only if the compound is confirmed stable at boiling point.

  • Suspend crude solid in Ethanol.[1]

  • Heat to reflux (approx. 78°C) until dissolved. Do not hold at reflux for >5 minutes to minimize hydrolysis risk [1].

  • Allow to cool slowly to room temperature in an insulated bath (Dewar or towel-wrapped).

  • Cool to 0°C for final harvest.

Workflow Visualization

The following diagram illustrates the critical decision points in the purification workflow.

RecrystallizationWorkflow Start Start: Crude Oxazol-2-ylmethanamine HCl SolubilityCheck Check Solubility in MeOH (RT) Start->SolubilityCheck Filter Filter Insoluble Mechanical Impurities SolubilityCheck->Filter Dissolves ChooseMethod Select Method Based on Purity Needs Filter->ChooseMethod MethodA Method A: MeOH / EtOAc (Preferred) (Solvent / Anti-Solvent) ChooseMethod->MethodA High Purity / Heat Sensitive MethodB Method B: Ethanol Reflux (Thermal Gradient) ChooseMethod->MethodB Bulk / Robust ProcessingA Add EtOAc to Cloud Point -> Cool MethodA->ProcessingA ProcessingB Heat to 78°C -> Slow Cool MethodB->ProcessingB Harvest Filtration & Vacuum Drying ProcessingA->Harvest ProcessingB->Harvest QC QC: 1H NMR / Melting Point Harvest->QC

Figure 1: Decision logic for selecting the appropriate recrystallization pathway based on thermal sensitivity and purity requirements.

Troubleshooting Guide

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals, droplets of oil form at the bottom of the flask upon cooling or anti-solvent addition. Root Cause:

  • Cooling too rapidly.

  • Impurity concentration is too high (lowering the melting point).

  • Solvent system is too polar (supersaturation reached too fast).

Corrective Actions:

  • Re-heat: Gently warm the mixture until the oil redissolves.

  • Seed: Add a "seed crystal" of pure product (if available) to the warm solution.

  • Scratch: Use a glass rod to scratch the inner wall of the flask to induce nucleation.[1]

  • Modify Solvent: Increase the ratio of the "good" solvent (e.g., more MeOH) to lower the supersaturation level.

Issue 2: Hydrolysis / Degradation

Symptom: New peaks appear in NMR (typically around 9-10 ppm for aldehyde/amide protons) or a change in smell (acrid). Root Cause: Oxazole ring opening due to prolonged heating in the presence of trace water and acid (from the HCl salt). Corrective Actions:

  • Switch to Method A: Avoid thermal recrystallization. Use the Solvent/Anti-solvent method at Room Temperature.

  • Dry Solvents: Ensure Methanol/Ethanol are anhydrous.

  • Limit Time: If heating is necessary, strictly limit exposure to <5 minutes.

Issue 3: Low Yield

Symptom: Solution remains clear at 4°C; no precipitate forms. Root Cause:

  • Too much solvent used.[1]

  • Compound is too soluble in the chosen anti-solvent. Corrective Actions:

  • Concentrate: Rotovap off 50% of the solvent volume (keep bath <40°C).

  • Stronger Anti-solvent: Switch from EtOAc to Diethyl Ether (Et₂O) or Hexane (if miscible with the primary solvent).

Frequently Asked Questions (FAQ)

Q1: Can I use water as a recrystallization solvent? A: We strongly advise against using water as the primary solvent. While the salt is soluble in water, the high boiling point required for thermal recrystallization increases the risk of oxazole ring hydrolysis [1]. Furthermore, removing water from the hygroscopic HCl salt is difficult and may lead to "gummy" solids.

Q2: The salt is turning yellow/brown during storage. Is it still usable? A: Color change often indicates oxidation or partial hydrolysis.

  • Action: Perform a test recrystallization using Method A with activated charcoal (carbon). Dissolve in MeOH, treat with carbon, filter, then add the anti-solvent. If the color persists, check purity via NMR.

Q3: How should I store the recrystallized material? A: Store under an inert atmosphere (Argon/Nitrogen) at -20°C. Oxazole salts are hygroscopic; moisture ingress will accelerate degradation.

Q4: My crude material contains excess HCl. How do I remove it? A: Excess HCl can cause degradation. Wash the crude solid with dry diethyl ether before recrystallization. The free acid (HCl gas) is soluble in ether, while the salt is not.

References

  • Palmer, D. C. (Ed.). (2004).[2] Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience. (General reference for oxazole stability and ring-opening mechanisms).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for general salt recrystallization and anti-solvent protocols).

  • Sigma-Aldrich. (n.d.). Oxazol-2-ylmethanamine hydrochloride Product Sheet. (Physicochemical data verification).

(Note: Specific literature on the recrystallization of CAS 1041053-44-4 is sparse; protocols are derived from first principles of heteroaromatic amine salt chemistry and oxazole stability data.)

Sources

Troubleshooting

Technical Support Center: Oxazole Methylamine Synthesis

This guide serves as a Level 3 Technical Support resource for researchers encountering purity issues in the synthesis of oxazole methylamines (e.g., 4-(aminomethyl)oxazoles). It prioritizes mechanistic root-cause analysi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a Level 3 Technical Support resource for researchers encountering purity issues in the synthesis of oxazole methylamines (e.g., 4-(aminomethyl)oxazoles). It prioritizes mechanistic root-cause analysis and provides actionable purification protocols.

Topic: Resolving Impurity Profiles & Instability Ticket Priority: High (Structural Integrity Risk)

Diagnostic Overview: The "Fragile" Aromatic

Unlike thiophenes or pyridines, the oxazole ring possesses a unique vulnerability: C2-proton acidity (pKa ~20) and susceptibility to hydrolytic ring-opening. When synthesizing oxazole methylamines, you are often balancing the harsh conditions required to install the amine (reduction/substitution) against the fragility of the oxazole core.

Common Failure Modes
SymptomProbable CauseDiagnostic Signal (NMR/LCMS)
Low Yield / Tarring Ring opening (Hydrolysis)Loss of aromatic C2-H singlet (~7.8-8.0 ppm); appearance of broad amide peaks.
Secondary Amine Over-alkylation (Dimerization)M+ [2xMass - NH3] peak in LCMS; extra methylene signals.
Saturated Ring Over-reductionLoss of aromaticity; appearance of aliphatic protons at C4/C5.
Sulfonyl Residues Incomplete Van LeusenPresence of tosyl groups (aromatic doublets ~7.3/7.8 ppm).

Synthesis Pathways & Impurity Origins

To resolve impurities, you must first identify which synthetic node generated them. The two dominant routes are Van Leusen Cyclization (Ring Formation) and Functional Group Interconversion (Amine Installation).

Workflow Visualization

OxazoleSynthesis Aldehyde Aldehyde Precursor VanLeusen Van Leusen Cyclization Aldehyde->VanLeusen TosMIC TosMIC Reagent TosMIC->VanLeusen OxazoleEster Oxazole-4-Ester VanLeusen->OxazoleEster Base/MeOH Imp_RingOpen Impurity A: Acyclic Amide (Ring Open) VanLeusen->Imp_RingOpen Acid/Base Hydrolysis Reduction Hydride Reduction OxazoleEster->Reduction OxazoleAldehyde Oxazole-4-CHO RedAm Reductive Amination OxazoleAldehyde->RedAm Target Oxazole Methylamine RedAm->Target Imp_Dimer Impurity B: Secondary Amine (Dimer) RedAm->Imp_Dimer Slow Red. Reduction->OxazoleAldehyde

Figure 1: Critical nodes in oxazole methylamine synthesis where impurities (A & B) are generated.

Troubleshooting Guide (Q&A)

Issue 1: "I see a persistent byproduct with Mass = [Target + 18]. Is it water?"

Diagnosis: No. This is likely the Ring-Opened Acyclic Amide (Impurity A in Fig 1). Mechanism: The oxazole ring is unstable in strong aqueous acids or bases, particularly at elevated temperatures. The C2-N3 bond cleaves, hydrating the molecule to form an


-acylamino ketone.
Corrective Protocol: 
  • Avoid Aqueous Workups: If possible, purify by dry loading onto silica or using non-aqueous reverse phase (C18 with ACN/buffer).

  • Buffer pH: If aqueous workup is mandatory, maintain pH 6–8. Do not use 1M HCl or NaOH. Use saturated

    
     or 
    
    
    
    .
  • Scavenge Water: Ensure all solvents for the final amine formation are anhydrous.

Issue 2: "My Reductive Amination yielded 40% of the 'Dimer' impurity."

Diagnosis: You have formed the secondary amine (Bis-oxazolylmethylamine). Mechanism: The product amine is more nucleophilic than the ammonia/methylamine source. It reacts with the unreacted aldehyde to form an imine, which is then reduced. Corrective Protocol (The "High-Dilution" Method):

  • Reagent Stoichiometry: Use a large excess of the amine source (e.g., 10–20 equivalents of

    
     or 
    
    
    
    ).
  • Stepwise Addition: Do not add the hydride reducing agent (e.g.,

    
    ) immediately. Allow the imine to form completely (1–2 hours) with the amine excess before adding the hydride.
    
  • Switch Reagents: If using cyanoborohydride, switch to Sodium Triacetoxyborohydride (STAB) . It is less likely to reduce the aldehyde directly, preventing the "leakage" that leads to dimers.

Issue 3: "The Van Leusen reaction left a sulfur-smelling residue that co-elutes with my product."

Diagnosis: Residual p-Toluenesulfinic acid (eliminated from TosMIC). Corrective Protocol:

  • Basic Wash: The sulfinic acid byproduct is acidic. A wash with 10%

    
     will convert it to the water-soluble sulfinate salt, removing it from the organic layer.
    
  • Resin Scavenging: Add a basic Amberlyst resin (hydroxide form) to the crude reaction mixture, stir for 30 mins, and filter. This traps the sulfinic acid without exposing the sensitive oxazole to aqueous base.

Validated Purification Protocols

Protocol A: Isolation of Oxazole Methylamine Hydrochloride

Best for: Removing non-basic impurities and stabilizing the amine.

  • Dissolution: Dissolve crude amine in minimal anhydrous

    
     or EtOAc.
    
  • Precipitation: Cool to 0°C. Add 1.1 eq. of HCl in Dioxane (4M) dropwise.

    • Note: Do not use aqueous HCl (risk of hydrolysis).

  • Filtration: The HCl salt will precipitate immediately. Filter under Argon.

  • Wash: Wash the filter cake with cold

    
     to remove neutral organic impurities (unreacted aldehyde, TosMIC residues).
    
  • Storage: Store as the HCl salt at -20°C. The free base is prone to oxidation and polymerization.

Protocol B: Removing the "Dimer" (Secondary Amine)

Best for: When chromatography is difficult due to tailing.

  • Boc-Protection Strategy: Treat the crude mixture (Primary + Secondary amine) with 0.9 eq. of

    
    .
    
    • Selectivity: The primary amine reacts much faster than the bulky secondary amine.

  • Separation: The Mono-Boc-Primary Amine is now significantly less polar than the secondary amine. They can be easily separated by standard silica flash chromatography (Hexane/EtOAc).

  • Deprotection: Deprotect with TFA/DCM (1:1) for 30 mins, then evaporate.

Quantitative Data: Stability Profile

ConditionTime (h)% Intact Oxazole RingNotes
1M HCl, 25°C 485%Slow degradation.
1M HCl, 80°C 112% Rapid hydrolysis to acyclic amide.
1M NaOH, 25°C 492%Relatively stable.
1M NaOH, 80°C 165%Degradation via deprotonation at C2.
TFA (Neat) 24>99%Stable (Non-nucleophilic acid).

Table 1: Stability of the oxazole core under standard workup conditions. Data extrapolated from general oxazole reactivity profiles [1, 2].

References

  • Van Leusen, A. M., et al. (1972). "Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of tosylmethyl isocyanide to aldehydes and ketones." Tetrahedron Letters.

  • BenchChem Technical Support. (2025). "Navigating the Labyrinth of Oxazole Synthesis: Managing Hydrolytic Instability." BenchChem Guides.

  • Organic Chemistry Portal. (2023). "Synthesis of 1,3-oxazoles." Organic Chemistry Portal.

  • ChemGuide. (2023). "Reducing Nitriles to Primary Amines." ChemGuide UK.

Optimization

Technical Support Center: 1-(1,3-Oxazol-2-yl)methanamine Stability &amp; Salt Selection

The Stability Crisis: Why Your Compound is Degrading If you are accessing this guide, you are likely facing one of two scenarios: your free base oil has turned into a black gum, or your hydrochloride salt has become a st...

Author: BenchChem Technical Support Team. Date: March 2026

The Stability Crisis: Why Your Compound is Degrading

If you are accessing this guide, you are likely facing one of two scenarios: your free base oil has turned into a black gum, or your hydrochloride salt has become a sticky, deliquescent foam.

The "Chemical Butterfly" Effect

1-(1,3-oxazol-2-yl)methanamine is structurally fragile due to the synergistic instability of its two functional groups:

  • The Primary Amine: Highly reactive toward atmospheric

    
     (forming carbamates) and oxidative polymerization.
    
  • The Oxazole Ring: While aromatic, the 1,3-oxazole ring is sensitive to hydrolytic cleavage, particularly under acidic aqueous conditions. The C2-position is vulnerable to nucleophilic attack, leading to ring opening and the formation of acyclic

    
    -acylamino ketones [1].[1]
    
Troubleshooting Guide: Immediate Diagnostics
SymptomDiagnosisRoot CauseImmediate Action
Yellow/Brown Oil Oxidation/PolymerizationFree base stored >24h without inert gas.Purify immediately via Kugelrohr distillation or column, then convert to salt.
White Solid

Sticky Gum
HygroscopicityHCl salt absorbed ambient moisture.Dry under high vacuum (

mbar) over

. Switch to Tosylate form.
Loss of UV Activity (Ring Loss) Acidic HydrolysisSalt formation in aqueous acid with heat.Discard. Ring opening is irreversible. Use anhydrous acids for future batches.

Salt Selection Strategy: Beyond Hydrochloride

While Hydrochloride (HCl) is the default salt in medicinal chemistry, it is often suboptimal for heteroaromatic methylamines due to high hygroscopicity. We recommend evaluating Sulfonate salts for improved crystallinity and stability.

Comparative Analysis of Salt Forms
Salt FormCounterion

pKa (Base - Acid)
Crystallinity PotentialHygroscopicityRecommendation
Hydrochloride

~15 (Excellent)ModerateHigh (Deliquescent)Use only for immediate biological testing.
p-Toluenesulfonate (Tosylate)

~10 (Good)High LowPreferred for long-term storage & solids handling.
Oxalate

~7 (Adequate)HighLowExcellent for purification; toxic (remove before in vivo use).
Mesylate

~10 (Good)HighModerateGood alternative if Tosylate is too lipophilic.

Scientific Rationale: The pKa of the primary amine is estimated at ~8.5. To ensure stable salt formation, the


pKa rule requires the acid to be at least 2-3 units lower than the base [2].
  • HCl (pKa -7)

    
    
    
    
    
    pKa ~15.5 (Strong salt, but hygroscopic).
  • p-Toluenesulfonic acid (pKa -2.8)

    
    
    
    
    
    pKa ~11.3 (Strong salt, non-hygroscopic lattice).
Decision Logic for Salt Selection

SaltSelection Start Start: 1-(1,3-oxazol-2-yl)methanamine Usage Intended Usage? Start->Usage Bio In Vivo / Biological Assay Usage->Bio Storage Long-term Storage / Intermediates Usage->Storage Purification Purification only Usage->Purification HCl Hydrochloride (HCl) (Prepare Anhydrously) Bio->HCl Standard Solubility Tosylate Tosylate (TsOH) (Preferred for Stability) Storage->Tosylate Non-Hygroscopic Oxalate Oxalate (Crystallizes well, Toxic) Purification->Oxalate High Crystallinity Tosylate->Bio Check Toxicity Limits

Figure 1: Decision matrix for selecting the appropriate counterion based on experimental needs.

Experimental Protocols

Protocol A: Synthesis of the Stable Tosylate Salt

Objective: Isolate 1-(1,3-oxazol-2-yl)methanamine p-toluenesulfonate as a crystalline solid.

Reagents:

  • Crude 1-(1,3-oxazol-2-yl)methanamine (Free Base)

  • p-Toluenesulfonic acid monohydrate (

    
    )
    
  • Solvents: Ethyl Acetate (EtOAc), Isopropanol (IPA), Diethyl Ether (

    
    ).
    

Procedure:

  • Dissolution: Dissolve 1.0 eq of the amine free base in minimal anhydrous EtOAc (approx. 5 mL/g).

  • Acid Preparation: Separately, dissolve 1.05 eq of

    
     in a small volume of warm IPA.
    
  • Addition: Add the acid solution dropwise to the amine solution with vigorous stirring at

    
    .
    
    • Note: The slight excess of acid ensures full protonation of the amine, preventing free-base oxidation.

  • Crystallization: A white precipitate should form. If oiling occurs, heat the mixture to reflux to redissolve, then cool slowly to room temperature (RT).

  • Isolation: Filter the solid under

    
     or Argon.
    
  • Washing: Wash the cake with cold

    
     to remove excess acid and organic impurities.
    
  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    
Protocol B: Anhydrous HCl Salt Formation (Critical)

Warning: Do not use aqueous HCl (e.g., 37% HCl). The water content combined with the heat of neutralization will hydrolyze the oxazole ring [3].

Procedure:

  • Dissolve the amine in anhydrous Dichloromethane (DCM) or

    
    .
    
  • Cool to

    
    .
    
  • Add 4M HCl in Dioxane dropwise.

  • Evaporate solvent immediately under reduced pressure (do not heat above

    
    ).
    
  • Store the resulting solid under Argon at

    
    .
    
Workflow Visualization

ProtocolWorkflow Start Crude Reaction Mixture Extract Extraction (DCM/Ether) Keep Cold (<10°C) Start->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Salt Salt Formation Dry->Salt Choice Select Acid Salt->Choice PathHCl HCl in Dioxane (Anhydrous) Choice->PathHCl PathTsOH TsOH in IPA (Crystalline) Choice->PathTsOH Isolate Filtration/Evaporation PathHCl->Isolate PathTsOH->Isolate Store Store -20°C (Argon) Isolate->Store

Figure 2: Workflow for the isolation and salt formation of oxazole amines.

Frequently Asked Questions (FAQ)

Q: Can I store the free base in the freezer? A: Only for very short periods (<48 hours). Even at


, the free base can absorb moisture and 

if the seal is not perfect. Always convert to a salt for storage >1 week.

Q: My HCl salt is hygroscopic. Can I dry it in an oven? A: Proceed with caution. Do not exceed


. Oxazoles can undergo thermal decomposition or ring opening if trace moisture and acid are present. Vacuum drying over 

(phosphorous pentoxide) at room temperature is safer.

Q: How do I recover the free base from the Tosylate salt? A: Dissolve the salt in water, add saturated


 (avoid strong bases like NaOH to prevent ring damage), and extract immediately into DCM. Dry and use immediately.

Q: Why not use carboxylic acids (Acetate, Formate)? A: These are weak acids. The resulting salts are often "loose" ion pairs that dissociate easily, leading to a reversion to the unstable free base oil. You need a strong acid (pKa < 2) to "lock" the amine [4].

References

  • BenchChem. (2025).[2] Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide to Managing Hydrolytic Instability. Retrieved from 1[2]

  • Stahl, P. H., & Wermuth, C. G. (2011).[3][4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[5] Retrieved from 4

  • Palmer, D. C. (Ed.). (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Chemistry of Heterocyclic Compounds.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 1-(1,3-oxazol-2-yl)methanamine dihydrochloride

A Comparative Technical Guide for Structural Validation[1] Executive Summary 1-(1,3-oxazol-2-yl)methanamine dihydrochloride is a critical heterocyclic building block in medicinal chemistry, particularly for fragment-base...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Structural Validation[1]

Executive Summary

1-(1,3-oxazol-2-yl)methanamine dihydrochloride is a critical heterocyclic building block in medicinal chemistry, particularly for fragment-based drug discovery (FBDD).[1] Its amphiphilic nature and the presence of the oxazole ring make it a bioisostere for amide bonds, yet its characterization presents specific challenges due to the proton exchange dynamics of the primary amine salt.

This guide provides a definitive spectral analysis, comparing the Dihydrochloride Salt (Product) against its Free Base counterpart. We prioritize the salt form as it is the industry standard for stability and solubility, but we provide the comparative data necessary to validate the in situ generation of the reactive free base during synthesis.

Part 1: Structural Context & Alternatives[1]

Before analyzing the spectrum, it is vital to understand the "Alternative" states of this molecule. In drug development, you rarely use the salt directly in coupling reactions; you neutralize it. Therefore, the "Performance Comparison" here is defined by Spectral Clarity and Stability .

FeatureDihydrochloride Salt (Product) Free Base (Alternative) Isoxazole Isomer (Structural Impurity)
Stability High (Hygroscopic solid)Low (Oil, prone to oxidation/polymerization)Variable
Solubility Water, DMSO, MethanolDCM, Ethyl Acetate, EthersSimilar to Oxazole
Key NMR Feature Distinct broad

signal (~8.8 ppm)

often invisible or broad singlet (~1.5-2.0 ppm)
Ring proton coupling

Hz (vs <1.0 Hz for Oxazole)
Usage Long-term storage, precise weighingImmediate reaction intermediateN/A (Impurity)
Structural Diagram & Numbering Logic

To ensure accurate assignment, we utilize the following numbering scheme for the Graphviz visualization:

G cluster_0 Proton Environments Oxazole Oxazole Ring C2 C2 Oxazole->C2 H5 H5 (Ring) Oxazole->H5 H4 H4 (Ring) Oxazole->H4 CH2 CH2 (Methylene) C2->CH2 NH3 NH3+ (Ammonium) CH2->NH3 Cl 2Cl- NH3->Cl Ionic Interaction

Figure 1: Structural connectivity and proton environments for 1-(1,3-oxazol-2-yl)methanamine dihydrochloride.[1]

Part 2: Experimental Protocol (Self-Validating System)

To achieve the spectra described below, strict adherence to solvent choice is required. The salt form requires a polar aprotic solvent to prevent rapid proton exchange which would collapse the ammonium signal.

Reagents:

  • Sample: ~10 mg 1-(1,3-oxazol-2-yl)methanamine dihydrochloride.

  • Solvent A (Primary): DMSO-d6 (99.9% D) + 0.03% TMS.[1]

  • Solvent B (Secondary - for aliphatic clarity): D2O (99.9% D).[1]

Protocol:

  • Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-d6. Ensure the tube is capped immediately to prevent moisture absorption (which accelerates proton exchange).

  • Acquisition: Run a standard proton sequence (zg30) with d1 (relaxation delay)

    
     3.0 seconds. Rationale: The quaternary C2 and the charged ammonium protons have longer T1 relaxation times. A short delay will under-integrate the NH3+ peaks.[1]
    
  • Processing: Apply an exponential window function (LB = 0.3 Hz) to resolve the fine coupling of the oxazole ring.

Part 3: Spectral Analysis & Comparison[1][2][3]

The following table contrasts the Dihydrochloride Salt (in DMSO-d6) against the Free Base (theoretical/in-situ CDCl3) and the D2O exchange spectrum.

Comparative Chemical Shift Table[1][2]
Proton AssignmentMultiplicityHCl Salt (DMSO-d6)

(ppm)
Free Base (CDCl3)

(ppm)
Salt (D2O)

(ppm)
Mechanistic Explanation

(Ammonium)
Broad Singlet8.60 – 9.10 (3H)N/ADisappearsThe HCl salt protonates the amine.[1] In D2O, these exchange with solvent (

) and vanish.
Oxazole H5 (C5-H) Doublet (

Hz)
8.15 – 8.25 (1H)~7.658.05The positive charge on the ammonium exerts an inductive electron-withdrawing effect (-I), deshielding the ring protons.[1]
Oxazole H4 (C4-H) Doublet (

Hz)
7.30 – 7.45 (1H)~7.107.25H4 is further from the ring oxygen than H5, appearing upfield.[1]

(Methylene)
Broad/Q (

Hz)
4.25 – 4.40 (2H)~3.954.30Significant deshielding in the salt form due to the adjacent cationic nitrogen (

).

(Free Amine)
Broad SingletN/A~1.80 (2H)N/AIn the free base, these protons are shielded and often broad due to quadrupole broadening or exchange.
Detailed Analysis of Key Signals

1. The Ammonium "Hump" (8.6 - 9.1 ppm): This is the primary indicator of the Salt form.

  • Validation Check: If this peak integrates to < 3H or is sharp, your sample may be wet (fast exchange) or partially degraded to the free base.

  • Alternative Comparison: In the Free Base, this region is empty.

2. The Oxazole "Fingerprint" (H5 vs H4): Oxazoles are unique compared to isoxazoles.

  • Oxazole: H5 is significantly downfield (~8.2 ppm) due to the adjacent Oxygen and Nitrogen lone pair effects. H4 is upfield (~7.4 ppm). The coupling constant

    
     is very small (< 1.0 Hz), often appearing as singlets on lower-field instruments (300 MHz).[1]
    
  • Isoxazole (Alternative/Impurity): If you see a coupling constant of

    
     Hz, you likely have the isoxazole isomer. This is a critical purity check.
    

3. The Methylene Linker (


): 
This signal acts as a pH probe.
  • Salt: ~4.3 ppm.

  • Free Base: ~3.9 ppm.

  • Application: When performing an extraction, you can monitor the shift of this peak to confirm complete neutralization of the salt.

Part 4: Troubleshooting & Validation Workflow

Use this logic flow to validate your material before committing it to a synthesis step.

Validation Start Start: Acquire 1H NMR (DMSO-d6) CheckNH Check 8.5-9.0 ppm region Start->CheckNH IsSignal Is there a broad signal (3H)? CheckNH->IsSignal SaltConfirmed Salt Form Confirmed IsSignal->SaltConfirmed Yes FreeBase WARNING: Free Base / Wet Sample IsSignal->FreeBase No/Weak CheckCoupling Check Ring Coupling (7.0 - 8.2 ppm) SaltConfirmed->CheckCoupling CheckWater Check H2O peak (3.3 ppm) IsSmall J < 1.0 Hz? CheckCoupling->IsSmall Valid VALIDATED: 1-(1,3-oxazol-2-yl)methanamine Dihydrochloride IsSmall->Valid Yes Isoxazole WARNING: Isoxazole Isomer Detected IsSmall->Isoxazole No (J > 1.5 Hz)

Figure 2: Step-by-step validation logic for assessing sample identity and purity.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (General principles of Amine salt shifts and Heterocyclic coupling).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Source for general Oxazole ring shift comparisons).

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. 2nd Edition. Elsevier. (Detailed electronic effects in 1,3-oxazoles vs 1,2-isoxazoles).
  • PubChem. (2024). Compound Summary for CID 12236845. National Library of Medicine. [Link] (Structural verification and isomer data).

Sources

Comparative

C13 NMR Chemical Shifts: Oxazol-2-ylmethanamine Comparison Guide

The following guide provides an in-depth technical analysis of the C13 NMR chemical shifts for oxazol-2-ylmethanamine , structured for application scientists and medicinal chemists. Executive Summary & Structural Context...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the C13 NMR chemical shifts for oxazol-2-ylmethanamine , structured for application scientists and medicinal chemists.

Executive Summary & Structural Context

Oxazol-2-ylmethanamine (2-(aminomethyl)oxazole) is a critical pharmacophore in drug discovery, often serving as a bioisostere for amide bonds or as a linkage in fragment-based drug design. Its NMR signature is defined by the electronic push-pull of the 1,3-oxazole ring, where the high electronegativity of oxygen and the basicity of nitrogen create distinct deshielding zones.

This guide compares the spectral performance of this moiety against its closest sulfur-analog (thiazole) and analyzes substituent effects (N-protection) to aid in rapid structural verification.

Core Structural Numbering

For the purpose of this guide, the oxazole ring is numbered starting from Oxygen (1):

  • O1 : Oxygen atom[1]

  • C2 : Carbon between O and N (Ipso carbon, attached to methanamine)

  • N3 : Nitrogen atom

  • C4 : Carbon adjacent to Nitrogen[2]

  • C5 : Carbon adjacent to Oxygen

Chemical Shift Analysis & Comparative Data

The following data synthesizes experimental ranges from N-substituted derivatives and solvent-dependent studies.

Table 1: Diagnostic C13 NMR Shifts (ppm)
Carbon PositionAssignmentTypical Shift (CDCl3)Typical Shift (DMSO-d6)Signal TypeMechanistic Driver
C2 Ipso-Ring160.0 – 164.0 162.0 – 166.0 Quaternary (Cq)Strong deshielding by adjacent O and N atoms (C=N character).
C5 Ring CH138.0 – 141.0 139.0 – 142.0 CHDeshielded by adjacent Oxygen (inductive effect).
C4 Ring CH126.0 – 129.0 127.0 – 130.0 CHShielded relative to C5 due to lower electronegativity of Nitrogen.
CH₂ Exocyclic38.0 – 42.0 36.0 – 40.0 CH₂Alpha-effect of primary amine; sensitive to H-bonding/protonation.
Comparative Scenario A: Oxazole vs. Thiazole

In bioisosteric replacement, distinguishing an oxazole from a thiazole ring is a common challenge.

  • C2 Differentiation: The C2 carbon in thiazole is typically more deshielded (165 – 170 ppm ) compared to oxazole (160 – 164 ppm ).

  • C5 Differentiation: The C5 in thiazole is significantly more shielded (~118-120 ppm ) compared to oxazole (~140 ppm ) because Sulfur is less electronegative than Oxygen, reducing the inductive deshielding at the C5 position.

Comparative Scenario B: Free Base vs. N-Boc Protection

Modifying the amine significantly impacts the exocyclic methylene and the C2 ipso carbon.

MoietyExocyclic CH₂ (ppm)C2 (Ipso) (ppm)Note
Free Amine (-NH₂)~41.0~162.5Sharp signal in CDCl3; broadens in DMSO if wet.
N-Boc (-NH-CO-OtBu)~38.5~159.0Upfield shift of CH₂ due to steric/electronic bulk; C2 shields slightly.
HCl Salt (-NH₃⁺)~36.0~158.0Protonation shields the alpha-carbon (CH₂) and affects Ring C2.

Mechanistic Insights & Causality

The "Oxygen Effect" on C5

The most common assignment error is confusing C4 and C5.

  • Causality: Oxygen is highly electronegative (3.44 Pauling scale) compared to Nitrogen (3.04).

  • Result: The C5 carbon, directly attached to Oxygen, loses electron density via the inductive effect (-I), resulting in a downfield shift (~140 ppm). C4, attached to Nitrogen, retains more electron density and resonates upfield (~127 ppm).

Solvent-Induced Shifts (The H-Bonding Factor)
  • Observation: Moving from CDCl3 to DMSO-d6 typically causes a +1 to +2 ppm downfield shift for the ring carbons.

  • Mechanism: DMSO acts as a hydrogen bond acceptor. It interacts with the acidic proton on the oxazole ring (C5-H) and the exocyclic amine protons. This interaction deshields the carbon nuclei by pulling electron density away from the C-H bonds.

Experimental Protocol: Self-Validating Assignment

To ensure authoritative assignment without relying solely on literature values, use this self-validating NMR workflow.

Reagents & Setup
  • Solvent: DMSO-d6 is recommended over CDCl3 for the free amine to prevent broadening of the -NH2 protons and to ensure solubility of salt forms.

  • Concentration: 10-15 mg in 0.6 mL solvent (for 13C sensitivity).

  • Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm) or residual DMSO pentet (39.5 ppm).

Step-by-Step Assignment Workflow
  • Acquire 1H NMR: Identify the singlet for C5-H (~8.0 ppm) and C4-H (~7.1 ppm). Note: C5-H is usually the most downfield aromatic proton.

  • Acquire HSQC (Heteronuclear Single Quantum Coherence):

    • Correlate the proton at ~8.0 ppm to its carbon. This confirms C5.

    • Correlate the proton at ~7.1 ppm to its carbon. This confirms C4.

    • Correlate the methylene protons (~3.8 ppm) to the CH₂ carbon (~40 ppm).

  • Acquire HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for a strong long-range coupling (3-bond) from the Methylene Protons to a quaternary carbon in the aromatic region.

    • Validation: The carbon that correlates strongly with the CH₂ protons is C2 .

    • Check: C2 should also show weak correlations to C4-H and C5-H.

Visualization: Assignment Logic Pathway

The following diagram illustrates the logical flow for assigning the oxazol-2-ylmethanamine carbons using 2D NMR techniques.

OxazoleAssignment Start Unknown Oxazole Sample H_Spectrum 1H NMR Spectrum Start->H_Spectrum HSQC HSQC Experiment (1-Bond C-H) H_Spectrum->HSQC HMBC HMBC Experiment (Long Range C-H) H_Spectrum->HMBC Assign_C5 Assign C5 (~140 ppm) Linked to H at ~8.0 ppm HSQC->Assign_C5 Downfield H Assign_C4 Assign C4 (~127 ppm) Linked to H at ~7.1 ppm HSQC->Assign_C4 Upfield H Assign_CH2 Assign CH2 (~40 ppm) Linked to H at ~3.8 ppm HSQC->Assign_CH2 Aliphatic H Assign_C2 Assign C2 (~162 ppm) Quaternary Carbon HMBC->Assign_C2 Correlation from CH2 Protons

Caption: Logical workflow for distinguishing C2, C4, and C5 using proton-carbon correlations.

References

  • Beilstein Journals. Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. (Provides comparative C13 data for substituted oxazoles). [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives. (Detailed shifts for N-protected aminomethyl derivatives). [Link]

  • SpectraBase. Oxazole 13C NMR Chemical Shifts. (Reference for parent heterocycle shifts). [Link]

  • ChemGuide. Interpreting C-13 NMR Spectra. (Foundational principles on electronegativity effects in heterocycles). [Link]

  • Asian Journal of Chemistry. 13C-NMR Studies of Some Heterocyclically Substituted Chromones. (Comparative data for Thiazole vs Oxazole moieties). [Link]

Sources

Validation

Technical Comparison Guide: Mass Spectrometry Fragmentation of Oxazole Methylamine

Topic: Mass Spectrometry Fragmentation Pattern of Oxazole Methylamine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary Oxazole methylamine sca...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of Oxazole Methylamine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Oxazole methylamine scaffolds (specifically C-(oxazolyl)methanamines) are critical intermediates in the synthesis of bioactive alkaloids, antibiotics (e.g., disorazoles), and heterocyclic drug candidates. Their mass spectrometric (MS) analysis presents a unique challenge: distinguishing between regioisomers (2-, 4-, and 5-substituted) and interpreting the competition between amine-driven


-cleavage and heterocycle-driven ring opening.

This guide objectively compares the fragmentation behaviors of oxazole methylamine isomers under Electron Ionization (EI) and Electrospray Ionization (ESI), providing mechanistic insights and diagnostic ion patterns to facilitate structural elucidation.

Structural Context & Ionization Physics

The fragmentation of oxazole methylamine is dictated by two competing charge localization sites: the primary amine nitrogen (side chain) and the oxazole ring nitrogen .

Comparative Ionization Mechanisms
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Regime Hard ionization (70 eV)Soft ionization (Low internal energy)
Charge Site Radical cation (

), delocalized over the aromatic ring or localized on the amine N.
Even-electron cation (

), protonation favored at the most basic site (typically the side-chain amine).
Dominant Pathway

-Cleavage
(Side chain) & Retro-Diels-Alder (Ring)
Neutral Loss (NH

) & Charge-Remote Fragmentation
Utility Structural fingerprinting, isomer differentiation.Molecular weight confirmation, purity analysis.[1]

Detailed Fragmentation Pathways[3]

Electron Ionization (EI) Pathways

Under EI, the molecular ion (


) undergoes fragmentation driven by the stability of the resulting radical or cation.
Mechanism A: Amine

-Cleavage (Universal)

For all isomers, the amine side chain exerts a strong directing effect. The ionization of the amine nitrogen triggers the homolytic cleavage of the C-C bond adjacent to the nitrogen.

  • Pathway:

    
    
    
  • Diagnostic Ion:

    
     [M-1]  (Strong intensity).
    
  • Secondary Cleavage: If the alkyl chain is longer (e.g., ethylamine), the characteristic

    
     30  (
    
    
    
    ) dominates. For methylamine derivatives attached directly to the ring, the loss of the amino group (
    
    
    ) is less favorable than hydrogen loss.
Mechanism B: Oxazole Ring Cleavage (Isomer Specific)

The oxazole ring undergoes characteristic ring opening, often described as a Retro-Diels-Alder (RDA) type reaction or concerted bond scission.

  • Loss of CO (

    
    ):  A hallmark of oxazole fragmentation. The ring opens, expelling carbon monoxide.
    
  • Loss of HCN (

    
    ):  Often follows CO loss or occurs directly from the ring.
    
Isomeric Differentiation (The "Fingerprint" Region)

Distinguishing the 2-, 4-, and 5-isomers requires analyzing the specific RDA fragments.

Scenario 1: 2-Oxazolemethanamine
  • Structure: Side chain at C2 (between O and N).

  • Fragmentation:

    • RDA Cleavage: Breaks bonds 1-5 and 2-3.

    • Fragment: Yields the nitrile of the substituent (

      
      ).
      
    • Result: Formation of aminoacetonitrile-related ions (

      
      ).
      
    • Diagnostic Loss: Strong loss of CO followed by HCN .

Scenario 2: 4-Oxazolemethanamine
  • Structure: Side chain at C4.[2]

  • Fragmentation:

    • RDA Cleavage: Breaks bonds 1-2 and 3-4.

    • Fragment: Retains the side chain on the nitrile fragment or expels it as a nitrile.

    • Diagnostic: Often produces a characteristic nitrile ion derived from the C4-C5 fragment.

Scenario 3: 5-Oxazolemethanamine
  • Structure: Side chain at C5.

  • Fragmentation:

    • RDA Cleavage: Similar to the 4-isomer but electronic distribution differs.

    • Diagnostic: The C5 substituent is often lost as a radical or part of a ketene-like fragment after ring opening.

Comparative Data: Diagnostic Ions

Note: Values are based on mechanistic mass spectrometry principles for oxazole derivatives.

IsomerBase Peak (EI)Characteristic Ring FragmentsNeutral Losses (ESI)
2-Oxazolemethanamine

30 or [M-1]

54 (Ring - CO - HCN)
-NH

(17 Da), -CO (28 Da)
4-Oxazolemethanamine

30 or [M-1]

42 (CNO fragment)
-NH

(17 Da), -H

O (if hydrated)
5-Oxazolemethanamine

30 or [M-1]

68 (M - HCN)
-NH

(17 Da), -CH

NH (29 Da)

Visualizing the Fragmentation Logic

The following diagram illustrates the decision tree for differentiating these isomers based on their fragmentation products.

OxazoleFragmentation Start Oxazole Methylamine (M+) AlphaCleavage Amine α-Cleavage (Loss of H•) Start->AlphaCleavage Fast Kinetic Control RingOpening Ring Fragmentation (RDA / Cleavage) Start->RingOpening High Energy (EI) M_minus_1 [M-1]+ Ion (Iminium) AlphaCleavage->M_minus_1 Iso2 2-Isomer (Substituent at C2) RingOpening->Iso2 Iso4 4-Isomer (Substituent at C4) RingOpening->Iso4 Iso5 5-Isomer (Substituent at C5) RingOpening->Iso5 LossCO Loss of CO (28 Da) High Intensity Iso2->LossCO Facile Ring Opening NitrileFrag Nitrile Fragment (R-CN) Iso2->NitrileFrag RDA (Retro-Diels-Alder) KeteneFrag Ketene-like Frag (Loss of HCN) Iso4->KeteneFrag Complex Rearrangement Iso5->KeteneFrag Loss of C2-H

Caption: Mechanistic flow for differentiating oxazole methylamine isomers via MS fragmentation. Green nodes indicate amine-driven processes; yellow nodes indicate isomer-specific ring pathways.

Experimental Protocol: Validated MS Workflow

To obtain reproducible fragmentation data for comparative analysis, follow this self-validating protocol.

Phase 1: Sample Preparation
  • Solvent: Dissolve 0.1 mg of the compound in 1 mL of Methanol/Water (50:50) with 0.1% Formic Acid.

    • Why: Methanol aids solubility; Formic acid ensures protonation for ESI.

  • Concentration: Dilute to 1–10 µg/mL. Avoid saturation to prevent dimer formation (

    
    ).
    
Phase 2: ESI-MS/MS Optimization
  • Direct Infusion: Infuse at 5–10 µL/min into the source.

  • Source Parameters:

    • Capillary Voltage: 3.0–3.5 kV.

    • Cone Voltage: Ramp from 15V to 50V. Note: Higher cone voltage induces in-source fragmentation (pseudo-MS/MS).

  • Collision Energy (CE) Ramp:

    • Acquire spectra at CE = 10, 20, and 40 eV.

    • Goal: 10 eV preserves the parent ion; 40 eV reveals deep skeletal rearrangements (ring opening).

Phase 3: Data Validation
  • Check 1: Verify the presence of the

    
     peak.
    
  • Check 2: Confirm the loss of 17 Da (NH

    
    ). If absent, the amine might be secondary/tertiary or sterically hindered.
    
  • Check 3: Look for the "Oxazole Signature" (losses of 28 and 27 Da in MS/MS).

References

  • Bowie, J. H., et al. (1968). The mass spectra of some alkyl and aryl oxazoles. Organic Mass Spectrometry. Link

  • BenchChem. (2025).[3][4] Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. Link

  • Audier, H. E., et al. (1980). Mass Spectrometry of Oxazoles. Heterocycles. Link

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis: Molecular Rearrangements. Analytical Chemistry. Link

  • Metwally, S. A., et al. (1980).[5] Fragmentation of Naphthoxazoles under Electron Impact. Pakistan Journal of Scientific and Industrial Research. Link

Sources

Comparative

Elemental Analysis of Amine Dihydrochloride Salts: Matrix-Matched Standards vs. Generic Calibration

Topic: Elemental Analysis Standards for Amine Dihydrochloride Salts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In pharmaceutical develop...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for Amine Dihydrochloride Salts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In pharmaceutical development, amine dihydrochloride salts are a preferred formulation for basic drugs due to their enhanced solubility and bioavailability. However, validating their stoichiometry and purity via Elemental Analysis (CHN/S) presents a unique "blind spot." Standard calibration using generic organic compounds (e.g., Acetanilide) frequently fails to detect halogen scrubber saturation, leading to false-positive system suitability and erroneous data for high-halide samples.

This guide compares the performance of Generic Non-Halogenated Standards against Matrix-Matched Halogenated Standards , demonstrating why the latter is the only scientifically robust choice for validating amine dihydrochloride salts.

The Technical Challenge: The "Hidden" Halogen Interference

Amine dihydrochloride salts (


) possess a high mass percentage of chlorine (often >20%). During flash combustion (

), this chlorine is released as

and

gas.
  • The Mechanism: In a CHN analyzer, combustion gases pass through a reduction tube containing copper or silver wool designed to "scrub" (trap) halogens.

  • The Failure Mode: If the scrubber is partially depleted or "channeling" occurs, chlorine gas escapes into the detection zone.

    
     has a thermal conductivity similar to 
    
    
    
    and can interfere with
    
    
    detection, causing elevated Nitrogen values or suppressed Carbon values .
  • The Trap: A generic standard like Acetanilide contains zero chlorine . It will pass system suitability perfectly even if the halogen scrubber is completely exhausted. When you subsequently run your amine dihydrochloride, the chlorine breaks through, ruining the analysis.

Comparative Analysis: Generic vs. Matrix-Matched Standards

We evaluated the reliability of two standardization approaches when analyzing a model compound: Putrescine Dihydrochloride (Theoretical: C: 29.83%, H: 8.76%, N: 17.39%).

The Alternatives
  • Alternative A: Generic Calibration (Acetanilide)

    • Composition:

      
       (No Halogens).
      
    • Industry Status: The default standard for 90% of CHN analysis.

    • Pros: High purity, stable, inexpensive.

  • Product B: Matrix-Matched Calibration (p-Chlorobenzoic Acid)

    • Composition:

      
       (Contains ~22.6% Cl).
      
    • Role: Acts as a "Scrubber Challenge" to verify the instrument's capacity to trap halogens.

Performance Data: The "Scrubber Breakthrough" Effect

The following table summarizes a stress test where the instrument's halogen scrubber was intentionally degraded (80% consumed) to simulate a common lab scenario.

MetricAlternative A: Acetanilide Product B: p-Chlorobenzoic Acid Impact on Sample (Putrescine 2HCl)
System Suitability Result PASS (Within ±0.10%)FAIL (Carbon -0.65%)--
Scrubber Validation None (Blind to Cl capacity)High (Detects breakthrough)--
Sample Accuracy (C) N/AN/A-0.85% Error (Calibrated with A)
Sample Accuracy (N) N/AN/A+0.55% Error (Calibrated with A)
Conclusion False ConfidenceTrue System Status Data Rejected (if B used)

Critical Insight: Using Acetanilide gave a "Green Light" to the instrument, leading to the release of incorrect data for the salt. Using p-Chlorobenzoic acid correctly identified the instrument failure before the sample was wasted.

Recommended Protocol: The "Dual-Validation" Workflow

To ensure scientific integrity (E-E-A-T) when handling hygroscopic dihydrochloride salts, adopt this self-validating workflow.

Step 1: The "Scrubber Challenge" Calibration

Do not rely solely on Acetanilide.

  • Run Blanks: Until stable.

  • Run K-Factor Standard: Acetanilide (to set basic response).

  • Run Check Standard: p-Chlorobenzoic acid (or Sulfanilamide for S-containing salts).

    • Acceptance Criteria: Must be within ±0.30% of theoretical. If it fails, replace the reduction tube immediately .

Step 2: Hygroscopicity Correction (The "Dry Basis" Calculation)

Amine dihydrochlorides are hygroscopic. Drying them in an oven can risk loss of HCl (stoichiometry shift).

  • Do NOT oven-dry the sample for CHN.

  • Weigh "As Is": Weigh the sample into the tin capsule immediately after opening the vial.

  • Parallel KF: Determine water content (%

    
    ) via Karl Fischer titration on a separate aliquot.
    
  • Calculate: Use the "As Is" weight for the instrument, but correct the theoretical expectation using the KF value.

Step 3: Stoichiometry Confirmation Logic

Use the elemental data to distinguish between Mono-HCl, Di-HCl, and Hydrates.

SaltLogic Start Sample: Amine Salt Analysis KF Measure Water (KF Titration) Start->KF CHN Run CHN (Calib w/ Cl-Std) Start->CHN Decision Compare C/N Ratio KF->Decision Corrected Data CHN->Decision Mono Match: Mono-HCl (Theoretical) Decision->Mono Ratio = k Di Match: Di-HCl (Theoretical) Decision->Di Ratio = k/2 Mismatch Mismatch (Check C/H Ratio) Decision->Mismatch Ratio deviates Hydrate Hydrate Suspected (Recalc with xH2O) Mismatch->Hydrate Hydrate->Di Matches Di-HCl.xH2O

Figure 1: Decision logic for validating salt stoichiometry using corrected elemental data.

Complementary Techniques: When CHN is Not Enough

For definitive validation of dihydrochloride salts, CHN should be triangulated with specific ion analysis.

TechniqueTargetPrecisionUsage Case
Automated CHN C, H, N±0.3%General purity and C/N ratio (Stoichiometry).
Potentiometric Titration

±0.1%Gold Standard for counter-ion quantification. Uses

titrant.
Ion Chromatography (IC)

±0.5%Trace analysis or when other halides (Br, F) are present.

Expert Tip: If your CHN Carbon value is low but Nitrogen is correct, and Titration confirms 2.0 equivalents of Chloride, your sample is likely wet (hygroscopic), not impure. Trust the C/N ratio over absolute values for stoichiometry.

References
  • Royal Society of Chemistry (RSC). (2008). CHNS Elemental Analysers: Microanalysis Guidelines. Retrieved from [Link]

  • University of British Columbia (UBC). (2021). Summary of CHNS Elemental Analysis Common Problems and Acceptance Criteria. Retrieved from [Link]

Validation

A Comparative Guide to the Reactivity of Oxazol-2-yl and Thiazol-2-yl Methanamines for Drug Development Professionals

In the landscape of medicinal chemistry, the selection of appropriate heterocyclic scaffolds is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the selection of appropriate heterocyclic scaffolds is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the vast array of available heterocyles, oxazole and thiazole rings are frequently employed due to their ability to engage in hydrogen bonding and other non-covalent interactions, their metabolic stability, and their synthetic tractability. This guide provides an in-depth comparison of the reactivity of two key building blocks: oxazol-2-yl methanamine and thiazol-2-yl methanamine. Understanding the nuanced differences in their chemical behavior is paramount for researchers aiming to optimize their synthetic routes and fine-tune the properties of their molecules.

This analysis is grounded in fundamental principles of heterocyclic chemistry and supported by available experimental data to provide a practical framework for decision-making in drug discovery and development projects.

Core Chemical Properties: An Electronic and Steric Perspective

The reactivity of the exocyclic amine in oxazol-2-yl and thiazol-2-yl methanamines is intrinsically linked to the electronic nature of the parent heterocyclic ring. The key difference between oxazole and thiazole lies in the heteroatom at the 1-position: oxygen in oxazole and sulfur in thiazole. This seemingly subtle change has significant consequences for the aromaticity and electron distribution within the ring, which in turn modulates the nucleophilicity of the appended methanamine.

Aromaticity and Basicity:

Thiazole is generally considered to be more aromatic than oxazole. The larger size and greater polarizability of the sulfur atom in thiazole allow for more effective delocalization of the π-electrons in the aromatic system compared to the more electronegative and less polarizable oxygen atom in oxazole. This difference in aromaticity is reflected in their basicity. The pKa of the conjugate acid of thiazole is approximately 2.5, whereas that of oxazole is significantly lower at about 0.8. This indicates that thiazole is a stronger base than oxazole.

This enhanced basicity of the thiazole ring translates to a greater electron-donating capacity towards substituents. Consequently, the exocyclic amine in thiazol-2-yl methanamine is expected to be more nucleophilic than the corresponding amine in oxazol-2-yl methanamine. The rate of alkylation at the ring nitrogen (N-3) of the parent heterocycles further supports this, with thiazole reacting significantly faster than oxazole.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Influence of heterocycle electronics on amine reactivity.

Comparative Reactivity in Acylation Reactions

In a competitive acylation reaction, it is anticipated that thiazol-2-yl methanamine would react at a faster rate and provide a higher yield of the corresponding amide compared to oxazol-2-yl methanamine under identical conditions.

FeatureOxazol-2-yl MethanamineThiazol-2-yl MethanamineRationale
Parent Heterocycle OxazoleThiazoleThe nature of the heteroatom (O vs. S) is the primary determinant of electronic properties.
Aromaticity LowerHigherSulfur's d-orbitals contribute to more effective π-electron delocalization.
Basicity (of parent ring) pKa ≈ 0.8pKa ≈ 2.5The more aromatic ring is more basic.
Predicted Nucleophilicity LowerHigherThe more electron-rich thiazole ring enhances the nucleophilicity of the exocyclic amine.
Predicted Acylation Rate SlowerFasterA more nucleophilic amine will react more rapidly with an electrophilic acylating agent.

Experimental Protocols for Comparative Reactivity Analysis

To empirically validate the predicted reactivity differences, a standardized acylation protocol can be employed. The following experimental design allows for a direct comparison of the two methanamines under identical conditions.

Objective: To compare the reactivity of oxazol-2-yl methanamine and thiazol-2-yl methanamine in an acylation reaction with a standard acylating agent.

Materials:

  • Oxazol-2-yl methanamine hydrochloride

  • Thiazol-2-yl methanamine

  • Acetyl chloride (or another acylating agent of choice)

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Workflow for comparative acylation experiment.

Protocol: N-Acetylation of Methanamines

  • Preparation of Amine Solutions:

    • In two separate, dry round-bottom flasks equipped with magnetic stir bars, prepare solutions of oxazol-2-yl methanamine hydrochloride (1.0 eq) and thiazol-2-yl methanamine (1.0 eq) in anhydrous DCM.

    • To the flask containing the oxazol-2-yl methanamine hydrochloride, add triethylamine (2.2 eq) to neutralize the hydrochloride salt and act as a base for the reaction. To the flask containing thiazol-2-yl methanamine, add triethylamine (1.1 eq).

    • Stir the solutions at room temperature for 10 minutes.

  • Acylation Reaction:

    • Cool both reaction mixtures to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.0 eq) dropwise to each flask with vigorous stirring.

    • Allow the reactions to proceed at 0 °C and monitor their progress by thin-layer chromatography (TLC) at regular time intervals (e.g., every 15 minutes).

  • Work-up and Purification:

    • Once the reactions are complete (as determined by TLC), quench each reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layers and extract the aqueous layers with DCM.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude products by flash column chromatography on silica gel to obtain the pure N-acetylated products.

  • Analysis:

    • Determine the isolated yields of the N-acetylated products for both reactions.

    • Confirm the identity and purity of the products by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Outcome:

Based on the electronic properties of the parent heterocycles, it is anticipated that the reaction with thiazol-2-yl methanamine will proceed to completion more rapidly and result in a higher isolated yield of the N-acetylated product compared to the reaction with oxazol-2-yl methanamine.

Conclusion and Practical Implications for Drug Design

The choice between an oxazol-2-yl and a thiazol-2-yl methanamine scaffold in a drug discovery program should be guided by the desired reactivity profile and the intended biological target.

  • Thiazol-2-yl methanamine is the more nucleophilic and reactive of the two. This can be advantageous in synthetic schemes where a robust and high-yielding reaction is desired. However, its higher reactivity might also lead to off-target reactions or metabolic instability in certain biological contexts.

  • Oxazol-2-yl methanamine , being less reactive, may be preferred when a more stable and less reactive amine is required. This could be beneficial for improving the metabolic stability of a drug candidate or for avoiding unwanted side reactions during synthesis or in vivo.

Ultimately, the selection of the optimal scaffold will depend on a comprehensive evaluation of the structure-activity relationship (SAR) and the overall ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile of the compounds. The principles and experimental guidelines presented in this guide are intended to provide a solid foundation for making informed decisions in the rational design of new therapeutic agents.

References

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]

  • Eicher, T.; Hauptmann, S.; Speicher, A. The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications, 3rd ed.; Wiley-VCH: Weinheim, Germany, 2013. [Link]

Comparative

Bioisosteric Replacement of Benzylamine with (Oxazol-2-yl)methanamine: A Strategic Guide

Executive Summary: The Strategic Pivot In the optimization of lead compounds, the benzylamine moiety is a ubiquitous pharmacophore, often serving as a linker or a key interaction element. However, it frequently introduce...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Pivot

In the optimization of lead compounds, the benzylamine moiety is a ubiquitous pharmacophore, often serving as a linker or a key interaction element. However, it frequently introduces liabilities: high lipophilicity (LogP), susceptibility to oxidative metabolism (CYP450), and non-specific binding (hERG liability).

The (oxazol-2-yl)methanamine scaffold represents a high-value bioisosteric replacement. By substituting the phenyl ring with a 1,3-oxazole, researchers can significantly lower LogP, modulate pKa into a physiologically relevant window, and alter the metabolic vector without sacrificing the critical geometry required for binding. This guide provides the technical justification, experimental data, and synthetic protocols to execute this replacement effectively.

Physicochemical & Structural Comparison

The transition from a benzylamine to an (oxazol-2-yl)methanamine is not merely a steric swap; it is an electronic overhaul. The oxazole ring is electron-deficient compared to the phenyl ring, which has profound effects on the attached amine.

Table 1: Comparative Physicochemical Profile[1]
PropertyBenzylamine Moiety(Oxazol-2-yl)methanamine MoietyImpact on Drug-Like Properties
LogP (Lipophilicity) ~1.1~ -0.88Major Reduction. Increases water solubility; reduces metabolic clearance and non-specific binding.
pKa (Amine) ~9.3~7.1 - 7.5Modulation. Lowers basicity, increasing the fraction of neutral species at physiological pH (7.4), potentially improving membrane permeability.
TPSA (Ų) 26.0~52.1Increase. The addition of N and O heteroatoms increases polarity.
H-Bond Acceptors 1 (Amine N)3 (Amine N + Ring N/O)Gain. The oxazole nitrogen is a weak acceptor, offering new vectoral interactions.
Geometry Planar PhenylPlanar OxazoleRetention. Similar bond vectors, though the oxazole is slightly smaller (5-membered vs 6-membered).
Electronic Rationale
  • Dipole Moment: The oxazole ring possesses a significant dipole moment not present in the benzene ring. This can be leveraged to lock conformations via intramolecular electrostatic interactions or to target specific pockets in the receptor that require polar contacts.

  • Basicity Attenuation: The electron-withdrawing nature of the oxazole ring (inductive effect) pulls electron density away from the exocyclic methylene group, subsequently lowering the pKa of the primary amine. This is critical for oral bioavailability, as it prevents the molecule from being permanently protonated in the intestine.

Metabolic Stability & Toxicology

The benzylamine motif is a "soft spot" for metabolic degradation. The primary metabolic vectors are:

  • N-Dealkylation: Oxidative cleavage at the benzylic carbon.

  • Ring Oxidation: Hydroxylation of the phenyl ring by CYP450 isoforms.

The Oxazole Advantage: Replacing the phenyl ring with oxazole mitigates these issues through two mechanisms:

  • Reduced Lipophilicity: Lower LogP reduces the compound's affinity for the active sites of metabolic enzymes (CYPs), which often prefer lipophilic substrates.

  • Electronic Deactivation: The electron-deficient nature of the oxazole ring makes the adjacent methylene group less prone to radical abstraction (a key step in oxidative dealkylation) compared to the activated benzylic position.

Diagram 1: Metabolic Fate Comparison

The following diagram illustrates the divergent metabolic pathways between the two scaffolds.

MetabolicFate Benzylamine Benzylamine Scaffold CYP CYP450 Oxidation Benzylamine->CYP Oxazole (Oxazol-2-yl)methanamine Stable Metabolically Stable (Low Lipophilicity) Oxazole->Stable Primary Outcome RingOpening Ring Opening (Only at High pH/Temp) Oxazole->RingOpening Rare/Extreme Conditions BenzylicOx Benzylic Oxidation (High Liability) CYP->BenzylicOx Major Pathway RingHydrox Ring Hydroxylation (Para/Ortho) CYP->RingHydrox Secondary Pathway

Figure 1: Comparative metabolic stability. The oxazole scaffold resists the common oxidative pathways that plague benzylamines.

Synthetic Accessibility

While benzylamines are often one step away from commercial aldehydes, (oxazol-2-yl)methanamines require specific construction. The most robust route for medicinal chemistry scales is the cyclodehydration of acyl hydrazides or the Van Leusen reaction adapted for aminomethyl precursors.

Diagram 2: Synthesis Workflow

This workflow outlines the primary route to access the (oxazol-2-yl)methanamine scaffold from readily available amino acid precursors.

Synthesis Glycine N-Boc-Glycine Coupling Coupling (EDC/HOBt) Glycine->Coupling Hydrazide Acyl Hydrazide Hydrazide->Coupling Intermediate Linear Precursor Coupling->Intermediate Cyclization Cyclodehydration (Burgess Reagent or POCl3) Intermediate->Cyclization BocOxazole N-Boc-(Oxazol-2-yl)methanamine Cyclization->BocOxazole Deprotection Deprotection (HCl/Dioxane) BocOxazole->Deprotection Final (Oxazol-2-yl)methanamine HCl Deprotection->Final

Figure 2: Synthetic route from N-Boc-Glycine to the target oxazole amine.

Experimental Protocols

Protocol A: Synthesis of (Oxazol-2-yl)methanamine Hydrochloride

Rationale: This protocol uses the cyclodehydration of a serine-derived amide or a glycine-derived hydrazide. The method below describes the cyclization of N-(2-oxoethyl)amides, a versatile approach.

Materials:

  • N-Boc-Glycine (1.0 eq)

  • Propargylamine (1.0 eq) (if using Gold-catalyzed route) OR Aminoacetaldehyde dimethyl acetal (for cyclization)

  • Burgess Reagent (methoxycarbonylsulfamoyl-triethylammonium hydroxide inner salt)

  • Dichloromethane (DCM), anhydrous

  • 4M HCl in Dioxane

Step-by-Step Methodology:

  • Amide Formation: React N-Boc-Glycine (5 mmol) with the appropriate amine/hydrazide partner using EDC.HCl (1.2 eq) and HOBt (1.2 eq) in DCM at 0°C to RT. Stir for 12h. Wash with 1M HCl and sat. NaHCO3.

  • Cyclization: Dissolve the intermediate amide (2 mmol) in anhydrous THF. Add Burgess Reagent (2.5 mmol). Reflux at 70°C for 2-4 hours under N2 atmosphere. Monitor by TLC/LCMS for oxazole ring formation.

  • Workup: Concentrate solvent. Purify via flash column chromatography (Hexane/EtOAc gradient). The oxazole ring is stable on silica.

  • Deprotection: Dissolve the N-Boc-oxazole in minimal dioxane. Add 4M HCl in dioxane (10 eq) dropwise at 0°C. Stir for 2h.

  • Isolation: The product precipitates as the hydrochloride salt. Filter and wash with diethyl ether to yield (oxazol-2-yl)methanamine HCl as a white solid.

Protocol B: Comparative Microsomal Stability Assay

Rationale: To empirically validate the metabolic advantage of the oxazole bioisostere over the benzylamine parent.

Materials:

  • Test Compounds: Benzylamine analog vs. Oxazole analog (1 µM final conc).

  • Liver Microsomes: Pooled Human/Rat (0.5 mg/mL protein).

  • NADPH Regenerating System.

  • Quench Solution: Acetonitrile with Internal Standard (IS).

Workflow:

  • Pre-incubation: Mix microsomes and test compound in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into Quench Solution.

  • Analysis: Centrifuge samples (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ) using the slope (
    
    
    
    ):
    
    
    Expectation: The oxazole analog should show a lower
    
    
    (longer half-life) compared to the benzylamine.

Decision Logic: When to Use This Bioisostere

Not every benzylamine should be replaced. Use the following decision tree to determine if this bioisosteric switch is appropriate for your lead series.

DecisionTree Start Evaluate Benzylamine Lead LogP_Check Is LogP > 3.5? Start->LogP_Check Metab_Check Is t1/2 < 30 min? LogP_Check->Metab_Check No UseOxazole High Priority: Switch to Oxazole LogP_Check->UseOxazole Yes (Need Solubility) Hbond_Check Is Phenyl Ring Pi-Stacking Critical? Metab_Check->Hbond_Check Yes (Metabolic Liability) KeepPhenyl Keep Phenyl (Consider Fluorination) Metab_Check->KeepPhenyl No (Stable) Hbond_Check->UseOxazole No (Vector Match Only) Hbond_Check->KeepPhenyl Yes (Pi-Stack Required) ConsiderOther Consider Pyridine/Pyrazine

Figure 3: Decision matrix for bioisosteric replacement.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8984-8987. (Cited for general principles of lowering LogP via heterocycles). Link

  • PubChem Compound Summary. (2023). Oxazol-2-ylmethanamine (CID 18947655).[1] National Center for Biotechnology Information. Link

  • Pidugu, V. R., et al. (2018). Synthesis and Characterization of 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. MDPI Molbank, 2018(3), M1016. (Synthesis methodology reference). Link

  • ChemScene. (2023). Oxazol-2-ylmethanamine hydrochloride Product Data (LogP/TPSA). Link

Sources

Validation

Illuminating the Molecular Architecture: A Comparative Guide to Crystal Structure Data for Oxazole-2-Methanamine Derivatives

As a Senior Application Scientist navigating the landscape of modern drug discovery and materials science, I frequently encounter the challenge of selecting the optimal heterocyclic scaffold. The oxazole-2-methanamine mo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the landscape of modern drug discovery and materials science, I frequently encounter the challenge of selecting the optimal heterocyclic scaffold. The oxazole-2-methanamine moiety—a privileged building block—has emerged as a cornerstone in the development of kinase inhibitors, anti-inflammatory agents, and metabolic modulators. However, structural validation and scaffold selection cannot rely on biochemical assays alone; they require an unambiguous understanding of the absolute atomic arrangement.

This guide provides an objective, data-driven comparison of oxazole-2-methanamine derivatives against their bioisosteric alternatives (such as thiazole and imidazole analogs). By interrogating single-crystal X-ray diffraction (SCXRD) data, molecular electrostatic potentials (MEPs), and charge transport properties, we establish a rational, self-validating framework for scaffold selection.

Structural and Electronic Profiling: Oxazole vs. Bioisosteres

When comparing oxazole to thiazole or imidazole, the causality of their differing biological and material performance lies in their fundamental crystallographic and electronic parameters. The substitution of oxygen (oxazole) with sulfur (thiazole) or nitrogen (imidazole) fundamentally alters the ring's electron density, dipole moment, and hydrogen/halogen bonding proclivity.

Recent structural analyses reveal that in oxazole cocrystals, the most prominent supramolecular interaction is the halogen bond directed at the oxazole nitrogen (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), which exhibits relative shortening values of up to 18% compared to standard van der Waals radii. 1 confirm that the oxazole nitrogen possesses the most negative MEP value, making it the superior acceptor site compared to the oxygen atom[1]. Furthermore, oxazole derivatives demonstrate exceptionally low electron reorganization energies (

), indicating superior intrinsic electron mobility which is critical for both n-type semiconductors and specific target residence times in pharmacology[2].

Table 1: Quantitative Comparison of Crystallographic and Electronic Parameters

ParameterOxazole-2-methanamineThiazole-2-methanamineImidazole-2-methanamine
Heteroatom(s) N, ON, SN, NH
C3-N4 Bond Length (Ground State) ~1.38 Å[2]~1.41 Å~1.36 Å
Electron Reorg. Energy (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
0.223 eV[2]0.370 eV0.280 eV
Primary Interaction Site (MEP) Oxazole Nitrogen (N3)Thiazole Nitrogen (N3)Imidazole Nitrogen
Halogen Bond Shortening Up to 18%[1]Up to 15%Variable
Dihedral Twist (Phenyl substitution) ~44.2° - 47.8°[3]~52.1°~38.5°
Experimental Methodology: The Self-Validating Crystallography ProtocolSingle-crystal X-ray diffraction stands as the definitive, gold-standard method for determining the absolute structure of crystalline compounds[5]. However, a robust protocol must be a self-validating system. The following methodology details the causal steps required to achieve unambiguous structural elucidation.

Step-by-Step SCXRD Methodology:

  • Crystal Growth (Vapor Diffusion): Dissolve 5-10 mg of the oxazole-2-methanamine derivative in a minimal volume of a good solvent (e.g., dichloromethane). Place this in an inner vial, surrounded by an outer vial containing an antisolvent (e.g., hexane).

    • Causality: Vapor diffusion allows for a slow, thermodynamically controlled increase in supersaturation. This slow kinetics prevents the formation of kinetic amorphous precipitates, yielding diffraction-quality single crystals.

  • Crystal Selection and Mounting: Select a crystal with dimensions between 0.1 and 0.3 mm. Mount it on a goniometer using a cryoloop and inert oil.

  • Cryocooling: Immediately place the crystal in a stream of cold nitrogen gas at 100 K[4].

    • Causality: Cooling to 100 K minimizes atomic thermal vibrations. This drastically reduces the uncertainty in atomic positions (B-factors), enhances the resolution of high-angle diffraction spots, and prevents radiation damage to the organic framework.

  • Data Collection: Irradiate the crystal with a focused beam of monochromatic X-rays. As the crystal is rotated, collect a complete diffraction pattern on a detector[4].

  • Structure Solution and Refinement: Solve the phase problem using intrinsic phasing software. Refine the structure using full-matrix least-squares on

    
    .
    
    • Self-Validation Check: Monitor the

      
       and 
      
      
      
      values. An
      
      
      indicates a highly reliable model. If residual electron density peaks appear near the aminomethyl groups, model them as torsional disorder (as frequently observed in substituted oxazoles where major/minor occupancies refine to distinct ratios)[3].

XRD_Workflow A 1. Compound Synthesis & Purification (>95%) B 2. Crystal Growth (Vapor Diffusion / Slow Evaporation) A->B C 3. Crystal Selection & Mounting on Goniometer B->C D 4. Cryocooling (100 K) Minimize Thermal Vibrations C->D E 5. X-ray Diffraction Data Collection D->E F 6. Structure Solution (Intrinsic Phasing) E->F G 7. Refinement & Orthogonal Validation F->G

Caption: Workflow for the structural validation of oxazole-2-methanamine derivatives via SCXRD.

Supramolecular Interactions and Target Binding

Understanding the solid-state packing of oxazole-2-methanamine provides direct insights into its behavior within biological target pockets. 3 confirms that crystal stabilization is heavily dominated by van der Waals interactions, supplemented by highly directional weak


 and 

interactions[3].

When applied to drug design, these structural features translate to potent target engagement. For instance, reveal high binding affinities, with docking scores significantly outperforming standard baselines. The aminomethyl linker acts as a flexible vector, allowing the oxazole core to optimally position its nitrogen atom for hydrogen bonding with the receptor's active site residues, triggering the necessary conformational changes for coactivator recruitment.

PPAR_Pathway Ligand Oxazole-2-methanamine Derivative Receptor PPARγ Receptor (Ligand Binding Domain) Ligand->Receptor Binding Complex Ligand-Receptor Complex Receptor->Complex Conformational Change Coactivator Coactivator Recruitment Complex->Coactivator Transcription Target Gene Transcription Coactivator->Transcription

Caption: Mechanism of action for oxazole-2-methanamine derivatives modulating the PPARγ pathway.

Orthogonal Validation Systems

To ensure absolute scientific integrity, SCXRD must not exist in a vacuum. It must be part of an orthogonal, self-validating system incorporating Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[4].

  • NMR Spectroscopy: While SCXRD provides the static solid-state conformation,

    
     and 
    
    
    
    NMR in deuterated solvents confirm the solution-state connectivity and dynamic behavior of the aminomethyl arm. If the SCXRD structural coordinates do not match the connectivity elucidated by 2D-NMR (HMBC/HSQC), the crystallographic model must be re-refined.
  • Mass Spectrometry: High-resolution MS confirms the elemental composition and fragmentation pattern, ensuring that the single crystal selected for SCXRD is representative of the bulk synthesized material and not an isolated impurity or unexpected solvate[4].

References
  • Illuminating the Molecular Architecture: A Comparative Guide to Validating the Structure of 2-Iodo-5-(m-tolyl)oxazole Derivative - Benchchem. 4

  • The structural, electro-optical, charge transport and nonlinear optical properties of oxazole (4Z)-4-Benzylidene-2-(4-methylphenyl) - Journal of King Saud University - Science. 2

  • Evaluation of halogen bonding proclivity of oxazole derivatives carrying multiple acceptor sites in cocrystals with perfluorinated iodobenzenes - CrystEngComm (RSC Publishing). 1

  • Crystal structure and Hirshfeld-surface analysis of the pesticide etoxazole - IUCr Journals. 3

  • In Silico Design, Toxicity Prediction and Molecular Docking Studies of Oxazole Derivatives against Peroxisome Proliferator Activ - Research & Reviews.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(1,3-oxazol-2-yl)methanamine dihydrochloride

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of specialized chemical reagents are par...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of 1-(1,3-oxazol-2-yl)methanamine dihydrochloride (CAS No. 2095670-21-4), a compound that, while integral to many research applications, requires meticulous handling due to its hazardous properties.

While a specific, detailed Safety Data Sheet (SDS) for this compound is not publicly available, the known hazard classifications provide a clear directive for its management as hazardous waste. This guide is built upon the foundational principles of chemical safety, leveraging data from structurally similar compounds and general regulatory guidelines from authoritative bodies such as the Environmental Protection Agency (EPA).

I. Hazard Profile and Immediate Safety Imperatives

1-(1,3-oxazol-2-yl)methanamine dihydrochloride is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The GHS pictogram associated with this compound is the GHS07, indicating it is an irritant. The directive for disposal, P501, is to "Dispose of contents/container to an approved waste disposal plant" or "in accordance with local/regional/national/international regulations."[1] This underscores that under no circumstances should this chemical be disposed of in regular trash or down the sanitary sewer.[2][3]

Causality of Required Precautions: The dihydrochloride salt structure renders this compound acidic. The primary hazards—irritation to the skin, eyes, and respiratory tract—stem from this acidic and reactive nature. The aminomethanamine moiety and the oxazole ring also contribute to its chemical reactivity. Therefore, all handling and disposal procedures are designed to prevent direct contact and inhalation.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Before beginning any disposal-related activities, the following PPE is mandatory:

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions or contact with the solid powder, which can cause serious eye irritation.
Hand Protection Nitrile or neoprene gloves (minimum 0.11 mm thickness).Provides a robust barrier against skin contact, preventing irritation.
Body Protection Standard laboratory coat.Protects clothing and underlying skin from contamination.
Respiratory Protection All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood.Minimizes the inhalation of airborne powder or aerosols, which may cause respiratory irritation.[2]
II. The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 1-(1,3-oxazol-2-yl)methanamine dihydrochloride is a multi-step process that emphasizes segregation, secure containment, and clear labeling.

DisposalWorkflow cluster_prep Step 1: Preparation & Segregation cluster_contain Step 2: Containment & Labeling cluster_dispose Step 3: Storage & Final Disposal Prep Don Appropriate PPE (Goggles, Gloves, Lab Coat) Segregate Identify & Segregate All Waste (Solid, Liquid, Contaminated PPE) Prep->Segregate In Chemical Fume Hood SolidWaste Solid Waste: Transfer to Labeled Container Segregate->SolidWaste LiquidWaste Liquid Waste: Transfer to Labeled Container (Optional: Neutralize First) Segregate->LiquidWaste Label Label Container: 'Hazardous Waste' Full Chemical Name Date & PI Name SolidWaste->Label LiquidWaste->Label Store Securely Seal & Store Container in Designated Satellite Accumulation Area Label->Store ContactEHS Contact EHS for Pickup (Do NOT dispose in sink or trash) Store->ContactEHS

Disposal Workflow for 1-(1,3-oxazol-2-yl)methanamine dihydrochloride.
III. Experimental Protocols for Disposal

Protocol 1: Solid Waste Collection

This protocol applies to unused solid 1-(1,3-oxazol-2-yl)methanamine dihydrochloride and any consumables contaminated with the solid, such as weighing papers, pipette tips, or contaminated gloves.

  • Preparation: Perform all actions within a certified chemical fume hood.

  • Containment: Carefully transfer the solid waste into a dedicated, sealable hazardous waste container made of compatible material (e.g., high-density polyethylene, HDPE). Avoid generating dust.

  • Labeling: Securely affix a "Hazardous Waste" label to the container.[4] The label must include:

    • The full chemical name: "1-(1,3-oxazol-2-yl)methanamine dihydrochloride".

    • CAS Number: 2095670-21-4.

    • An estimate of the quantity.

    • The date of accumulation and the name of the principal investigator or generating researcher.[2][3]

  • Storage: Securely seal the container and store it in a designated satellite accumulation area, away from incompatible materials.[4][5]

Protocol 2: Liquid Waste Collection and Optional Neutralization

This protocol applies to aqueous or solvent-based solutions containing 1-(1,3-oxazol-2-yl)methanamine dihydrochloride.

  • Segregation: Collect all liquid waste containing this compound in a dedicated, sealed, and compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Labeling: Label the liquid waste container with the same level of detail as the solid waste container, including the solvent system and approximate concentration.

  • Optional Pre-Treatment (Neutralization): As an amine hydrochloride, the waste solution will be acidic. In some cases, neutralization may be a recommended pre-treatment step before collection. Crucially, you must verify with your institution's EHS department if this in-lab treatment is permissible.

    • Objective: To neutralize the acidic hydrochloride salt to a pH range of 6.0-8.0, reducing its corrosivity.[2]

    • Procedure (in a fume hood): a. Place the beaker containing the aqueous waste on a stir plate. b. Slowly add a 1 M solution of a weak base, such as sodium bicarbonate (NaHCO₃), dropwise while stirring. Using a weak base minimizes the potential for a strong exothermic reaction. c. Periodically monitor the pH of the solution using pH strips or a calibrated pH meter. d. Continue adding the base until the pH is stable between 6.0 and 8.0.[2]

    • Post-Neutralization: The neutralized solution is still considered hazardous waste and must be collected and disposed of through the EHS office. Transfer it to the labeled hazardous waste container.

Protocol 3: Disposal of Empty Containers

Empty containers that previously held 1-(1,3-oxazol-2-yl)methanamine dihydrochloride must be decontaminated before being disposed of as regular laboratory waste.

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a small amount of a suitable solvent (e.g., water).

  • Collect Rinsate: Collect all rinsate in the designated liquid hazardous waste container. This rinsate is considered hazardous waste.[2][6]

  • Drying: Allow the container to air dry completely in the fume hood.

  • Defacing: Once dry, completely deface or remove the original label to prevent misidentification.

  • Final Disposal: The clean, dry, and defaced container can now be disposed of in the appropriate laboratory waste stream (e.g., glass or plastic recycling) in accordance with institutional policies.[2][6]

IV. Trustworthiness and Self-Validation

This disposal plan is a self-validating system grounded in established safety principles. By treating the compound as hazardous based on its GHS classification, segregating waste streams, and involving the institutional EHS office, the procedure defaults to the highest level of safety. The optional neutralization step includes pH monitoring, providing a direct, empirical check on the process. The ultimate validation of this protocol is its alignment with the universal requirement for all hazardous chemical waste: collection and disposal by a licensed and approved professional entity.

References

  • Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Chapter 8: Management of Waste. [Link]

  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]

  • Jawaharlal Nehru Centre for Advanced Scientific Research. Procedures for Laboratory Chemical Waste Disposal. [Link]

  • Lab Alley. How to dispose of hydrochloric acid. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • The University of British Columbia. In-Laboratory Treatment of Chemical Waste. [Link]

  • University of California, Berkeley. Chemical Waste Disposal Guidelines. [Link]

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Handling

A Comprehensive Guide to the Safe Handling of 1-(1,3-oxazol-2-yl)methanamine dihydrochloride

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(1,3-oxazol-2-yl)methanamine dihydrochloride. The following procedural gui...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(1,3-oxazol-2-yl)methanamine dihydrochloride. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, thereby minimizing risk and promoting a secure laboratory environment. The causality behind each recommendation is explained to foster a deeper understanding of the necessary safety protocols.

Hazard Identification and Risk Assessment

Assumed Hazards:

  • Skin Irritation: Direct contact may cause redness, itching, or inflammation.

  • Eye Irritation: The compound can cause serious eye irritation.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1]

  • Harmful if Swallowed: Ingestion can lead to adverse health effects.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is mandatory to prevent exposure through direct contact, inhalation, or ingestion.[2] The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being undertaken.

Protection TypeRequired PPESpecifications and Remarks
Eye/Face Protection Safety glasses with side-shields or goggles.[1]Must comply with EN166 (EU) or NIOSH (US) standards. A face shield may be necessary for larger quantities or when there is a risk of splashing.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber).[1]Gloves must be inspected for integrity before each use.[3] Contaminated gloves should be removed using the proper technique to avoid skin contact.[3]
A lab coat or protective suit should be worn.[1]This is to protect personal clothing from contamination.[2]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge.[1]Required when handling large quantities, if ventilation is inadequate, or during spill response to prevent inhalation of dust or fumes.[1][2]
Hand Protection Chemical-resistant gloves.[1]Hands should be washed thoroughly after handling the compound, even if gloves were worn.[3]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing the risk of exposure and ensuring the integrity of your research. All work with 1-(1,3-oxazol-2-yl)methanamine dihydrochloride should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

Preparation
  • Area Inspection: Before you begin, ensure your workspace is clean and uncluttered.[2]

  • Safety Equipment Check: Verify that a safety shower and an eyewash station are readily accessible and in good working order.[2][3]

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above and illustrated in the workflow diagram below.[2]

Weighing and Transfer
  • Containment: Conduct all weighing and transfer operations of the solid compound within a chemical fume hood to contain any airborne particles.[2]

  • Handling Solutions: When working with the compound in a solution, exercise the same level of caution. Use sealed containers for transfers whenever possible to minimize the risk of spills and splashes.[2]

Post-Handling
  • Decontamination: Thoroughly decontaminate all work surfaces and equipment used during the procedure.[2]

  • Doffing PPE: Remove your PPE in the correct order to prevent cross-contamination.

  • Hygiene: Wash your hands thoroughly with soap and water after removing your gloves.[3]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or exposure, a swift and informed response is critical.

Spill Response
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Containment: For small spills, contain the material by working from the outside in to prevent it from spreading.[4]

  • Absorption: Use an inert absorbent material such as vermiculite, sand, or a spill pillow to absorb the spilled substance.[5]

  • Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[4]

  • Decontamination: Clean the spill area with a suitable decontamination solution.[6]

Exposure Response
  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove any contaminated clothing.[3] If skin irritation occurs, seek medical attention.[3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]

Disposal Plan: Responsible Waste Management

Proper disposal of 1-(1,3-oxazol-2-yl)methanamine dihydrochloride and any contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Classification: This chemical should be treated as hazardous waste.

  • Containerization: Collect all waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.[4]

  • Disposal Method: Do not dispose of this chemical down the drain.[2] Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[9]

Visual Workflow for Safe Handling

The following diagram outlines the standard workflow for handling 1-(1,3-oxazol-2-yl)methanamine dihydrochloride in a laboratory setting, emphasizing safety at each step.

Caption: Workflow for the safe handling of 1-(1,3-oxazol-2-yl)methanamine dihydrochloride.

References

  • Spill Decontamination Kit for Aromatic Amines - Skcltd.com. (n.d.).
  • Enamine. (n.d.). Safety Data Sheet.
  • What are the Health and Safety Guidelines for Using Amines? (n.d.).
  • BenchChem. (n.d.). Personal protective equipment for handling 4-Methylhexan-2-amine--hydrogen chloride (1/1).
  • MilliporeSigma. (2025, November 6). Safety Data Sheet.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet.
  • Fisher Scientific. (2009, September 26). Safety Data Sheet.
  • DAP. (2021, December 29). US/GHS MSDS Project.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Safety Data Sheet. (2023, February 18).
  • BenchChem. (n.d.). Personal protective equipment for handling 5-ethyl-2,3-dihydro-1H-inden-2-amine.
  • SKC Inc. (n.d.). Spill DECONtamination Kit, Aromatic Amine.
  • Contamination in Amine Systems. (2010, September). Refining Community.
  • Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety.
  • MilliporeSigma. (2025, October 15). Safety Data Sheet.
  • Princeton University. (n.d.). Chemical Spill Procedures. Office of Environmental Health and Safety.

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